3-Aminopentan-1-OL hydrochloride
Description
Properties
IUPAC Name |
3-aminopentan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-2-5(6)3-4-7;/h5,7H,2-4,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMVULAHHBXAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties and Applications of 3-Aminopentan-1-ol Hydrochloride: A Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry, the selection of bifunctional building blocks is critical for designing targeted therapeutics with optimal pharmacokinetic profiles. 3-Aminopentan-1-ol hydrochloride (CAS 1379948-19-2) has emerged as a highly versatile aliphatic scaffold, particularly in the synthesis of Central Nervous System (CNS) penetrant drugs and antiviral agents.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, synthesis methodologies, and application workflows of 3-Aminopentan-1-ol hydrochloride. By examining its role as a critical linker in Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson’s disease [3], this guide establishes a self-validating framework for its utilization in advanced drug discovery pipelines.
Physicochemical Profiling & Causality of Salt Selection
The free base form of this molecule, 3-Aminopentan-1-ol (CAS 89282-69-9) [1], is a liquid at room temperature and is highly susceptible to atmospheric degradation. Primary amines readily absorb ambient carbon dioxide to form carbamates and are prone to oxidative degradation.
To circumvent these liabilities, the molecule is almost exclusively utilized and stored as a hydrochloride salt . The protonation of the primary amine locks the molecule into a stable, crystalline lattice. This salt formation drastically improves shelf-life, prevents hygroscopic degradation, and ensures exact stoichiometric precision during downstream cross-coupling reactions [2, 4].
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 3-Aminopentan-1-ol hydrochloride |
| CAS Number | 1379948-19-2 (Free Base: 89282-69-9) |
| Molecular Formula | C₅H₁₄ClNO |
| Molecular Weight | 139.62 g/mol |
| LogP (Predicted) | -0.316 |
| Physical State | Solid (Crystalline Powder) |
| Hydrogen Bond Donors | 4 (including -NH₃⁺ and -OH) |
| Hydrogen Bond Acceptors | 2 |
| Storage Temperature | Inert atmosphere, 2–8°C (Desiccated) |
Chemical Synthesis & Purification Workflow
The synthesis of 3-Aminopentan-1-ol hydrochloride requires orthogonal control over the amine and hydroxyl termini. The most robust industrial approach involves the reductive amination of a β-keto ester or acid, followed by the rigorous reduction of the carboxylate group.
Protocol 1: Synthesis of 3-Aminopentan-1-ol Hydrochloride
Step 1: Reductive Amination
-
Dissolve 3-oxopentanoic acid (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Add ammonium acetate (
, 5.0 eq) and sodium cyanoborohydride ( , 1.5 eq). Stir at 25°C for 12 hours.-
Causality:
serves as an excess nitrogen source to drive imine formation, while is selected for its mild reduction potential, selectively reducing the imine intermediate without prematurely reducing the carboxylic acid.
-
-
Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). Spray with Ninhydrin stain and heat. A purple spot confirms the presence of the primary amine (3-aminopentanoic acid).
Step 2: Carboxylic Acid Reduction
-
Suspend the isolated 3-aminopentanoic acid in anhydrous THF and cool to 0°C.
-
Slowly add Lithium Aluminum Hydride (
, 2.5 eq) dropwise to manage the exothermic release of hydrogen gas. Reflux for 8 hours.-
Causality:
is a potent reducing agent required to fully reduce the carboxylic acid to a primary alcohol, yielding the free base 3-aminopentan-1-ol.
-
-
Quench using the Fieser method (
mL , mL 15% , mL ) to precipitate aluminum salts. Filter through Celite.
Step 3: Salt Formation and Crystallization
-
Dissolve the crude free base in ethyl acetate and cool to 0°C.
-
Add 4M HCl in dioxane dropwise until pH 2 is achieved. Stir for 1 hour.
-
Causality: Utilizing anhydrous HCl in dioxane prevents water-induced side reactions and ensures the quantitative precipitation of the hydrochloride salt.
-
-
Filter the resulting white crystalline powder and dry under high vacuum.
Caption: Step-by-step synthetic workflow for 3-Aminopentan-1-ol hydrochloride.
Analytical Characterization & Validation
To ensure the integrity of the building block before deployment in complex library synthesis, the following self-validating analytical parameters must be met:
-
¹H NMR (400 MHz, DMSO-d₆):
-
8.10 (br s, 3H, -
) - Confirms hydrochloride salt formation. - 4.65 (br t, 1H, -OH) - Confirms the presence of the primary alcohol.
-
3.45 (m, 2H, -
-OH) -
3.15 (m, 1H, -CH-
) -
1.70 - 1.45 (m, 4H, alkyl chain -
-) -
0.88 (t, 3H, -
)
-
8.10 (br s, 3H, -
-
LC-MS (ESI+): Expected
for is 104.1 (detecting the free base mass).
Applications in Drug Development: LRRK2 Inhibitors
3-Aminopentan-1-ol hydrochloride is prominently featured in the patent literature as a crucial building block for Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors [3]. Mutations in the LRRK2 gene (specifically the G2019S mutation) lead to hyperactive kinase activity, driving the hyperphosphorylation of Rab proteins, which causes lysosomal dysfunction and neurodegeneration in Parkinson's disease.
Protocol 2: SNAr Coupling for Kinase Inhibitor Scaffolds
When synthesizing LRRK2 inhibitors, the 3-aminopentan-1-ol moiety is often coupled to a pyrimidine or pyridine heteroaromatic core.
-
Preparation: Charge a reaction vial with a highly functionalized chloro-pyrimidine intermediate (1.0 eq), 3-aminopentan-1-ol hydrochloride (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (3.5 eq) in N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture to 90°C for 4–6 hours under a nitrogen atmosphere.
-
Causality: The hydrochloride salt is neutralized in situ by DIPEA. DIPEA is chosen as it is a sterically hindered, non-nucleophilic base that effectively scavenges the HCl generated during the Nucleophilic Aromatic Substitution (SNAr) without competing with the primary amine for the electrophile.
-
-
Validation Checkpoint: LC-MS analysis of the crude mixture should show the disappearance of the chloro-pyrimidine mass and the appearance of the coupled product mass.
Caption: Mechanism of action for 3-Aminopentan-1-ol derived LRRK2 inhibitors in Parkinson's Disease.
Handling, Stability, and Storage Protocols
To maintain the E-E-A-T standards of a controlled laboratory environment, the following handling protocols must be strictly adhered to:
-
Hygroscopicity: While the hydrochloride salt is significantly more stable than the free base, it retains mild hygroscopic properties. It must be stored in a tightly sealed container under an inert gas (Argon or Nitrogen).
-
Storage Temperature: Long-term storage should be maintained at 2–8°C to prevent slow thermal degradation or colorization.
-
Solubility Profile: Highly soluble in water, methanol, and DMSO. Insoluble in non-polar solvents like hexanes or diethyl ether, which allows for easy purification via trituration if impurities arise.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 20129993, 3-Aminopentan-1-ol". PubChem. URL:[Link]
- GlaxoSmithKline Intellectual Property Development Limited. "WO2019012093A1 - Inhibitors of leucine rich repeat kinase 2". Google Patents.
An In-Depth Technical Guide to 3-Aminopentan-1-ol Hydrochloride: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Aminopentan-1-ol hydrochloride is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities. As a primary amino alcohol, it possesses two reactive centers—an amino group and a hydroxyl group—that can be selectively functionalized. This dual reactivity, combined with the presence of a chiral center, makes it a valuable and versatile building block for the synthesis of complex molecular architectures, including heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, plausible synthetic routes, and key applications, with a focus on providing actionable insights for laboratory and development settings.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. This section details the structural and physical characteristics of 3-Aminopentan-1-ol hydrochloride.
Chemical Structure
The structure of 3-Aminopentan-1-ol hydrochloride consists of a five-carbon (pentane) backbone. A hydroxyl (-OH) group is located at the first carbon (C1), and an amino group (-NH2) is at the third carbon (C3). The "hydrochloride" designation indicates that the compound is supplied as a salt, with the basic amino group protonated to form an ammonium cation (-NH3+) and balanced by a chloride anion (Cl-). This salt form typically enhances stability and water solubility compared to the free base.
The carbon at the C3 position is a stereocenter, meaning 3-Aminopentan-1-ol can exist as two distinct enantiomers: (R)-3-aminopentan-1-ol and (S)-3-aminopentan-1-ol. The specific stereochemistry is often crucial for biological activity in drug development applications[1][2].
Molecular Formula and Weight
-
Molecular Formula (Hydrochloride Salt): C₅H₁₄ClNO[3]
Physicochemical Data
The following table summarizes key physicochemical properties. It is important to note that while some data is experimentally derived, other values for less common compounds are based on computational predictions.
| Property | Value | Source(s) |
| CAS Number | 1379948-19-2 | [8][9] |
| Appearance | Solid (Predicted, as it is a salt) | N/A |
| Boiling Point (Free Base) | 187.8 ± 13.0 °C at 760 mmHg (Predicted) | [6][10] |
| Density (Free Base) | 0.9 ± 0.1 g/cm³ (Predicted) | [6][10] |
| Flash Point (Free Base) | 67.4 ± 19.8 °C (Predicted) | [6][10] |
| Water Solubility | Soluble (Expected for amine hydrochlorides) | [11] |
| SMILES (Hydrochloride) | CCC(CCO)N.Cl | Derived from[5] |
Synthesis and Manufacturing Insights
While numerous suppliers offer this compound, understanding its synthesis is crucial for process optimization, cost analysis, and custom modifications. The synthesis of 1,3-amino alcohols like 3-Aminopentan-1-ol is typically achieved through the reduction of a corresponding β-amino ketone or related precursor[10].
Retrosynthetic Strategy and Workflow
A logical and industrially relevant approach involves the reductive amination of a suitable keto-alcohol or the reduction of a pre-formed amino-ketone. The choice of reagents and catalysts is critical for achieving high yield and, if required, high enantioselectivity. For instance, asymmetric reduction using chiral catalysts can yield specific enantiomers, a vital consideration for pharmaceutical applications[1].
Caption: A plausible synthetic workflow for 3-Aminopentan-1-ol HCl.
Experimental Protocol: Reductive Amination Approach
This protocol outlines a general, self-validating methodology for the synthesis of 3-Aminopentan-1-ol from 1-hydroxy-3-pentanone. The causality behind each step is explained to provide deeper insight.
Objective: To synthesize 3-Aminopentan-1-ol via reductive amination of 1-hydroxy-3-pentanone, followed by conversion to its hydrochloride salt.
Materials:
-
1-hydroxy-3-pentanone
-
Ammonia (as a solution in methanol, e.g., 7N)
-
Raney Nickel (or Palladium on Carbon, 5-10 wt%)
-
Hydrogen gas (H₂)
-
Methanol (Anhydrous)
-
Diethyl ether
-
Hydrochloric acid (concentrated or as a solution in isopropanol)
-
Standard glassware for hydrogenation and inert atmosphere reactions
Methodology:
-
Imine Formation:
-
In a high-pressure reactor (Parr hydrogenator), dissolve 1-hydroxy-3-pentanone (1 equivalent) in anhydrous methanol.
-
Add a solution of ammonia in methanol (1.5-2.0 equivalents).
-
Causality: The excess ammonia drives the equilibrium towards the formation of the imine intermediate, which is necessary for the subsequent reduction. Methanol is an effective solvent for both the reactants and the catalyst.
-
-
Catalytic Hydrogenation:
-
To the solution, carefully add Raney Nickel catalyst (~5% by weight of the starting ketone) under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Raney Nickel is a highly active and cost-effective catalyst for the reduction of imines to amines. Handling it under an inert atmosphere is a critical safety measure to prevent ignition of the solvent-wetted, pyrophoric catalyst upon exposure to air.
-
Seal the reactor and purge it several times with hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 40-50 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
-
Work-up and Isolation of Free Base:
-
Cool the reactor, vent the excess hydrogen, and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to carefully remove the catalyst. Wash the Celite pad with additional methanol.
-
Causality: Celite filtration provides a safe and effective way to remove the fine particulate catalyst without clogging standard filter paper.
-
Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia, yielding the crude 3-Aminopentan-1-ol free base.
-
-
Formation of Hydrochloride Salt:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (1 equivalent) dropwise with stirring.
-
Causality: The addition of acid to the cooled solution allows for controlled precipitation of the hydrochloride salt, maximizing yield and purity. The exothermic nature of the acid-base neutralization is managed by the ice bath.
-
The hydrochloride salt will precipitate as a solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Applications in Research and Drug Development
The utility of 3-Aminopentan-1-ol hydrochloride stems from its bifunctional nature and inherent chirality, making it a powerful tool for medicinal chemists and synthetic researchers.
A Versatile Bifunctional Building Block
The presence of both a primary amine and a primary alcohol allows for orthogonal or sequential chemical modifications[2][10].
-
N-Functionalization: The amino group can readily undergo acylation, alkylation, sulfonylation, or reductive amination to build more complex structures[2].
-
O-Functionalization: The hydroxyl group can be converted into esters, ethers, or leaving groups for subsequent nucleophilic substitution.
This dual reactivity enables the construction of diverse molecular scaffolds from a single, simple starting material.
Synthesis of Heterocyclic Compounds
1,3-amino alcohols are key precursors for the synthesis of important heterocyclic systems. For example, reaction with phosgene or its equivalents can lead to the formation of 1,3-oxazinan-2-ones, a structural motif found in various bioactive molecules[2].
The Role of Chirality in Drug Design
As previously mentioned, the C3 carbon is a stereocenter. In pharmaceutical development, it is common for one enantiomer of a chiral drug to be responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Using an enantiomerically pure building block like (R)- or (S)-3-Aminopentan-1-ol allows for the stereospecific synthesis of a drug candidate, which is a critical requirement for modern drug development[1]. An isomer, (S)-1-Aminopentan-3-ol, serves as a key building block for the anti-inflammatory drug Etoricoxib, highlighting the importance of this structural class[1].
Caption: Application pathways for 3-Aminopentan-1-ol hydrochloride.
Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety. Based on safety data for related amino alcohols, 3-Aminopentan-1-ol and its hydrochloride salt should be handled with care.
-
Hazards: The compound is expected to be corrosive and can cause severe skin burns and eye damage[5][12][13]. Ingestion may be harmful[14][15].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood[12][14].
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids[12][14].
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not empty into drains[12].
Conclusion
3-Aminopentan-1-ol hydrochloride is a fundamentally important chemical building block with significant potential in synthetic organic chemistry and drug discovery. Its bifunctional nature, combined with the presence of a key stereocenter, provides researchers with a versatile platform for creating novel and complex molecules. By understanding its properties, synthesis, and safe handling procedures, scientists can effectively leverage this compound to advance their research and development goals.
References
- Vertex AI Search. (n.d.). 3 - SAFETY DATA SHEET.
- BLD Pharm. (n.d.). 1956318-73-2|3-Aminopentane-1,5-diol hydrochloride.
- Vertex AI Search. (n.d.). 3 - SAFETY DATA SHEET (October 20 2010).
- Thermo Fisher Scientific. (2007, April 16). SAFETY DATA SHEET.
- Aaronchem. (n.d.). (3R)-3-aminopentan-1-olhydrochloride.
- MilliporeSigma. (n.d.). (S)-3-amino-4-methylpentan-1-ol hydrochloride.
- PubChem. (n.d.). 3-Aminopentan-1-ol.
- Google Patents. (2013, July 27). RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof.
- Benchchem. (n.d.). Large-Scale Synthesis of (S)-1-Aminopentan-3-ol for Industrial Applications.
- ChemScene. (n.d.). 2227205-07-2 | 3-Amino-1-methylcyclopentan-1-ol hydrochloride.
- Chemazone. (n.d.). 3-aminopentan-1-ol hydrochloride - 1379948-19-2.
- BLDpharm. (n.d.). 1923056-79-4|(R)-1-Aminopentan-3-ol hydrochloride.
- Safety Data Sheet. (n.d.). 3-AMINO-1-PROPANOL CAS No 156-87-6.
- Guidechem. (n.d.). 3-Pentanol, 1-amino- 291535-62-1.
- Benchchem. (n.d.). Application Notes and Protocols: 1-Aminopentan-3-ol in Organic Synthesis.
- Benchchem. (n.d.). Physical and chemical properties of 1-Aminopentan-3-ol.
- PubChem. (n.d.). 4-Aminopentan-1-ol.
- Fisher Scientific. (n.d.). 3-Aminopentane, 98+%, Thermo Scientific.
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- 5. 3-Aminopentan-1-ol | C5H13NO | CID 20129993 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Solubility profile of 3-Aminopentan-1-ol hydrochloride in organic solvents
Thermodynamic and Kinetic Solubility Profiling of 3-Aminopentan-1-ol Hydrochloride in Organic Solvents: A Comprehensive Guide for Process Chemistry
Executive Summary
3-Aminopentan-1-ol is a highly versatile bifunctional building block, frequently synthesized via the reduction of hydroxynitriles, and serves as a critical structural motif in the development of bioactive molecules and complex organic syntheses[1]. To enhance its stability, handling, and crystallinity, it is predominantly isolated as a hydrochloride salt. However, the transition from a free base to a hydrochloride salt fundamentally alters its physicochemical landscape. This whitepaper provides an in-depth analysis of the solubility profile of 3-Aminopentan-1-ol hydrochloride in various organic solvents, detailing the thermodynamic causality behind its dissolution, representative quantitative data, and self-validating experimental protocols required for robust process chemistry and formulation development.
Physicochemical Causality: The Mechanics of Solvation
The solubility of an amino alcohol salt in any given solvent is a thermodynamic competition between the lattice energy of the solid crystal and the solvation energy provided by the solvent.
3-Aminopentan-1-ol hydrochloride possesses three distinct structural domains that dictate its interaction with organic solvents:
-
The Protonated Amine (
): A strong hydrogen-bond donor and highly polar center. -
The Hydroxyl Group (
): Both a hydrogen-bond donor and acceptor, contributing to its high hydrophilicity[2]. -
The Aliphatic Backbone (Pentane chain): Provides weak, localized lipophilicity via Van der Waals interactions.
-
The Chloride Counterion (
): Requires strong hydrogen-bond donating (HBD) solvents for effective solvation.
The Causality of Solvent Selection: Salt formation has a tremendous effect on the solubilities of amino compounds in polar organic solvents[3]. In solution, the hydrochloride acts as an organic acid. Protic solvents (e.g., methanol, ethanol) are highly effective because they can simultaneously solvate the cation (via lone pairs on the solvent's oxygen) and the chloride anion (via the solvent's hydroxyl proton). Conversely, polar aprotic solvents (e.g., acetone, dichloromethane) possess adequate dielectric constants but lack the HBD capacity to solvate the chloride ion, resulting in an inability to overcome the crystal lattice energy. Furthermore, in hydroalcoholic systems, the ratio of solvent molecules to the amino alcohol dictates the thermodynamic solubility limit[4].
Thermodynamic dissolution pathway of 3-Aminopentan-1-ol HCl in polar solvents.
Quantitative Solubility Profile
Because empirical solubility data for highly specific proprietary intermediates can vary based on polymorphic purity, the following table synthesizes the representative thermodynamic solubility profile of 3-Aminopentan-1-ol hydrochloride at 25°C, grounded in the established behavior of homologous aliphatic amino alcohol hydrochlorides[3],[4].
| Solvent Class | Solvent | Dielectric Constant (ε) | Est. Solubility (mg/mL at 25°C) | Dominant Solvation Mechanism |
| Aqueous | Water | 80.1 | > 500 (Very Soluble) | Ion-dipole, extensive H-bonding network |
| Polar Protic | Methanol | 32.7 | ~ 120 - 150 (Freely Soluble) | Strong H-bond donor/acceptor interactions |
| Polar Protic | Ethanol | 24.5 | ~ 30 - 50 (Soluble) | Moderate H-bond donor/acceptor interactions |
| Polar Protic | Isopropanol | 18.3 | ~ 10 - 15 (Sparingly Soluble) | Sterically hindered H-bonding |
| Polar Aprotic | Acetone | 20.7 | < 1.0 (Slightly Soluble) | Dipole-dipole only; lacks HBD for |
| Polar Aprotic | Dichloromethane | 9.1 | < 0.1 (Practically Insoluble) | Weak dipole interactions |
| Non-Polar | Hexane | 1.9 | < 0.01 (Insoluble) | None; lattice energy dominates |
Experimental Methodologies: Self-Validating Protocols
To utilize solubility data for process scale-up (e.g., antisolvent crystallization), the data must be thermodynamically accurate. Traditional kinetic solubility methods (e.g., titrating solvent until visual dissolution) often overestimate solubility due to supersaturation.
The following Isothermal Shake-Flask Method is engineered as a self-validating system to ensure absolute data integrity.
Protocol: Self-Validating Isothermal Shake-Flask Method
Step 1: Preparation and Saturation
-
Action: Add 500 mg of crystalline 3-Aminopentan-1-ol HCl to a 10 mL borosilicate glass vial. Introduce 5.0 mL of the target anhydrous organic solvent.
-
Causality: An excess of solid must be visually confirmed. If all solid dissolves, the solution is not saturated, and the true thermodynamic limit cannot be measured.
Step 2: Isothermal Equilibration
-
Action: Hermetically seal the vial and submerge it in a thermostatic shaker bath set to 25.0 ± 0.1°C. Agitate at 300 RPM for 24 hours.
-
Causality: 24 hours is required to overcome the activation energy of lattice disruption and achieve a steady-state concentration, preventing false-low readings from slow dissolution kinetics.
Step 3: Phase Separation
-
Action: Remove the vial and allow the suspension to settle for 1 hour at 25.0°C. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Self-Validation Check: Discard the first 1 mL of filtrate to account for potential adsorption of the API onto the filter membrane, ensuring the analyzed aliquot represents the true bulk concentration.
Step 4: Solid-State Validation (Critical Self-Validating Step)
-
Action: Recover the residual solid from the filter, dry under vacuum at room temperature, and analyze via X-Ray Powder Diffraction (XRPD).
-
Causality: A common failure mode in solubility screening is the undetected formation of solvates or hydrates. If the XRPD pattern of the post-equilibration solid matches the input material, the measured solubility corresponds to the anhydrous polymorph. If it differs, the system has undergone a phase transformation, and the data reflects a new pseudo-polymorph.
Step 5: Quantification
-
Action: Dilute the filtrate appropriately with the mobile phase and analyze via High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD), as aliphatic amino alcohols lack strong UV chromophores.
Self-validating shake-flask workflow for equilibrium solubility determination.
Process Chemistry Implications
Understanding this solubility profile unlocks several critical process engineering capabilities:
-
Antisolvent Crystallization: The stark contrast in solubility between protic and aprotic solvents makes 3-Aminopentan-1-ol HCl an ideal candidate for antisolvent crystallization. Dissolving the API in a minimal volume of methanol (solvent) and slowly charging acetone or dichloromethane (antisolvent) will rapidly decrease the dielectric constant of the mixture, forcing high-yield precipitation while leaving organic impurities in the mother liquor.
-
Liquid-Liquid Extraction: During the synthesis of the free base, the compound is highly soluble in organic solvents. By washing the organic layer with aqueous Hydrochloric Acid (HCl), the amine is protonated, drastically shifting its partition coefficient (
) and driving the newly formed salt entirely into the aqueous phase, effectively separating it from non-basic organic byproducts.
References
-
Taylor & Francis Online. Solubilities Studies of Basic Amino Acids. Retrieved from:[Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Retrieved from: [Link]
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pKa values and ionization behavior of 3-Aminopentan-1-ol hydrochloride
An In-depth Technical Guide to the pKa Values and Ionization Behavior of 3-Aminopentan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopentan-1-ol is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block for more complex molecules is largely governed by the chemical properties of its primary amine and primary alcohol functional groups. A thorough understanding of the ionization behavior of these groups, quantified by their pKa values, is paramount for predicting the molecule's charge, solubility, and reactivity in various environments. This guide provides a comprehensive analysis of the pKa values of 3-aminopentan-1-ol hydrochloride, detailing the underlying principles of its ionization, experimental methods for pKa determination, and the practical implications for research and development.
Introduction: The Significance of Ionization in Bifunctional Molecules
3-Aminopentan-1-ol, with its chemical structure featuring both a nucleophilic amino group and a reactive hydroxyl group, presents a versatile scaffold for chemical modification.[1][2] In many applications, particularly in the pharmaceutical industry, this compound is handled as its hydrochloride salt to enhance its stability and solubility. The presence of this salt form dictates that the primary amine is initially protonated in solution. The subsequent ionization behavior of both the ammonium and hydroxyl groups as a function of pH is critical for controlling reaction outcomes, predicting physiological absorption, and understanding potential interactions with biological targets.
This guide will delve into the theoretical and practical aspects of the pKa values of 3-aminopentan-1-ol, providing a foundational understanding for scientists working with this and related amino alcohols.
Fundamental Principles of pKa and Ionization
The pKa value is the negative logarithm of the acid dissociation constant (Ka) and provides a quantitative measure of the strength of an acid in solution.[3][4] A lower pKa value corresponds to a stronger acid, while a higher pKa value indicates a weaker acid (and a stronger conjugate base).[3][5] For a molecule with multiple ionizable groups, such as 3-aminopentan-1-ol, each group will have a distinct pKa value reflecting its unique chemical environment.
-
Primary Amines: Aliphatic primary amines are basic compounds that readily accept a proton to form the corresponding ammonium ion.[6][7] The pKa value for an amine is typically reported for its conjugate acid (the ammonium ion). Most simple alkylamines have pKa values for their ammonium ions in the range of 10 to 11.[6][7]
-
Primary Alcohols: Aliphatic alcohols are very weak acids.[5] The pKa for a typical primary alcohol, such as ethanol, is in the range of 16-18, making them significantly less acidic than water.[5][8] Deprotonation of the hydroxyl group to form an alkoxide ion requires a very strong base.
Predicted pKa Values for 3-Aminopentan-1-ol
Based on the typical pKa ranges for primary amines and alcohols, we can predict the pKa values for the two ionizable functional groups in 3-aminopentan-1-ol.
| Functional Group | Conjugate Acid | Typical pKa Range | Predicted pKa for 3-Aminopentan-1-ol | Basicity/Acidity |
| Primary Amine (-NH₂) | Ammonium (-NH₃⁺) | 9-11[7][8][9] | ~10.5 | Weakly Basic |
| Primary Alcohol (-OH) | Oxonium (-OH₂⁺) | -2 to -3[8] | ~16-18 | Very Weakly Acidic |
The pKa of the protonated alcohol (oxonium ion) is very low, indicating it is a strong acid and will readily deprotonate. The pKa of the neutral alcohol is very high, indicating it is a very weak acid.
Ionization Behavior of 3-Aminopentan-1-ol Hydrochloride
When 3-aminopentan-1-ol hydrochloride is dissolved in an aqueous solution, it is initially present in its fully protonated form, with a positive charge on the nitrogen atom. As the pH of the solution is increased, the molecule will undergo a stepwise deprotonation.
The Deprotonation Pathway:
-
Low pH (Acidic Conditions): At a pH well below the pKa of the ammonium group, the molecule exists predominantly as the protonated species, 3-ammoniopentan-1-ol.
-
Intermediate pH (Near Neutral): As the pH approaches the pKa of the ammonium group (~10.5), a significant portion of the molecules will deprotonate to form the neutral zwitterionic species, 3-aminopentan-1-ol. At physiological pH (~7.4), the amino group will be predominantly in its protonated, positively charged form.[10]
-
High pH (Basic Conditions): At a pH above the pKa of the ammonium group, the majority of the molecules will be in the neutral amino alcohol form. To deprotonate the hydroxyl group, a very high pH (approaching its pKa of ~16-18) would be required, which is not typical for most biochemical or synthetic conditions.
The following diagram illustrates the pH-dependent equilibrium of 3-aminopentan-1-ol.
Caption: Ionization states of 3-aminopentan-1-ol at different pH values.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly reliable and common method for determining the pKa values of ionizable compounds.[11] The process involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (3-aminopentan-1-ol hydrochloride) while monitoring the pH.
Causality Behind Experimental Choices
-
Starting Material: Using the hydrochloride salt ensures the amine is fully protonated at the start of the titration, allowing for a clear observation of its deprotonation.
-
Titrant: A strong, monoprotic base like sodium hydroxide is used to ensure a sharp and well-defined equivalence point.
-
Solvent: An aqueous solution is typically used, often with a co-solvent if solubility is an issue. The ionic strength is usually kept constant with an inert salt to minimize activity coefficient variations.
Step-by-Step Methodology
-
Preparation of the Analyte Solution: Accurately weigh a sample of 3-aminopentan-1-ol hydrochloride and dissolve it in a known volume of deionized water.
-
Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.
-
Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette containing the standardized strong base (e.g., 0.1 M NaOH) into the solution.
-
Data Collection: Record the initial pH of the solution. Add the titrant in small, precise increments, recording the pH after each addition. Smaller increments should be used near the expected equivalence point where the pH changes most rapidly.
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the complete deprotonation of the ammonium group.
-
The pKa is determined at the half-equivalence point, where half of the ammonium groups have been neutralized. At this point, the concentrations of the protonated and deprotonated forms of the amine are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.
-
Experimental Workflow Diagram
Caption: Workflow for the potentiometric titration of 3-aminopentan-1-ol HCl.
Implications for Drug Development and Synthesis
A precise understanding of the pKa values of 3-aminopentan-1-ol is crucial for its effective application:
-
Solubility and Formulation: The charge state of the molecule, dictated by the pH and its pKa values, significantly influences its aqueous solubility. Formulations can be optimized by adjusting the pH to favor the more soluble ionic species.
-
Biological Activity: The charge of a molecule can affect its ability to cross cell membranes and interact with biological targets like enzymes and receptors.[2][12] Knowledge of the pKa helps in predicting the predominant ionic species at physiological pH.
-
Chemical Synthesis: In organic synthesis, the amino group's nucleophilicity is highly dependent on its protonation state. Reactions such as N-acylation or N-alkylation are typically carried out at a pH above the pKa of the ammonium group to ensure the presence of the more reactive, neutral amine.[1]
Conclusion
3-Aminopentan-1-ol hydrochloride possesses two ionizable groups, a primary ammonium group with an expected pKa of around 10.5, and a primary hydroxyl group with a much higher pKa of approximately 16-18. The ionization behavior of this molecule is dominated by the deprotonation of the ammonium group as the pH increases. A thorough understanding and experimental determination of these pKa values are essential for researchers and scientists in drug development and chemical synthesis to control the molecule's properties and optimize its applications. Potentiometric titration provides a robust method for empirically verifying these critical physicochemical parameters.
References
- Vertex AI Search. (n.d.). Amines.
- Fiveable. (2025, August 15). 5.1 Structure and properties of amines - Organic Chemistry II.
- PubChem. (n.d.). 3-Aminopentan-1-ol.
- Master Organic Chemistry. (2014, October 17). Acidity and Basicity of Alcohols.
- OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition.
- Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- The Organic Chemistry Tutor. (2023, January 31). Organic Chemistry - pKa Values of Acids [Video]. YouTube.
- (n.d.). Approximate pKa chart of the functional groups: values to know.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- Organic Chemistry Data. (2017, October 27). Bordwell pKa Table.
- University of Guelph. (n.d.). Amino Acid Properties: Polarity and Ionization – BIOC*2580: Introduction to Biochemistry.
- Biomodel. (n.d.). Amino acids: ionisation and acid-base properties.
- BenchChem. (n.d.). Physical and chemical properties of 1-Aminopentan-3-ol.
- PubChem. (n.d.). 4-Aminopentan-1-ol.
- BenchChem. (n.d.). physical and chemical properties of (S)-1-Aminopentan-3-ol.
- Integrated Science. (2019, November 5). Acidity and Ionization States of Amino Acids [Video]. YouTube.
- AK Lectures. (2023, October 9). Amino Acids ionization [Video]. YouTube.
- Writing in Biology. (2019, February 10). Draft: Amino Acid Ionization.
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Thermodynamic stability of 3-Aminopentan-1-ol HCl derivatives
Thermodynamic Stability Profile of 3-Aminopentan-1-ol HCl & Derivatives
Executive Summary: The Gamma-Amino Alcohol Paradigm
3-Aminopentan-1-ol hydrochloride (3-AP-HCl) represents a distinct class of
For researchers in drug development, the stability of 3-AP-HCl is not merely a question of shelf-life but of supramolecular integrity . The HCl salt form serves as a kinetic trap, stabilizing the amine against oxidation and preventing premature cyclization. However, thermodynamic vulnerabilities exist, particularly regarding polymorphism , hygroscopicity-induced deliquescence , and intermolecular condensation under stress.
Chemical Architecture & Thermodynamic Grounding
Structural Dynamics
The core structure, 3-aminopentan-1-ol (IUPAC: 3-aminopentan-1-ol), possesses a chiral center at C3. The stability of the HCl salt is heavily influenced by the crystal lattice energy, which must overcome the high solvation energy of the ammonium cation.
-
Lattice Stability: The chloride ion bridges the ammonium protons (
) and the hydroxyl proton ( ) via a complex hydrogen-bonding network. Disruption of this network (e.g., by moisture) lowers the activation energy for degradation. -
Conformational Locking: In the solid state, the alkyl tail (ethyl group at C3) imposes steric bulk that restricts rotation, generally increasing the melting point (
) relative to linear analogs like 3-amino-1-propanol.
The "Gamma-Effect" in Reactivity
The 1,3-distance between functional groups dictates the degradation pathways.
- -Series (1,2): Fast 5-membered ring formation (Oxazolidines).
- -Series (1,3 - 3-AP): Slower, but thermodynamically stable 6-membered ring formation (Tetrahydro-1,3-oxazines).
Degradation Pathways & Kinetics
The thermodynamic instability of 3-AP-HCl derivatives manifests through three primary vectors: Intramolecular Cyclization , Oxidative Deamination , and Acyl Migration (in ester derivatives).
Pathway A: Cyclization to Heterocycles
While direct cyclization to form a 4-membered azetidine ring is kinetically disfavored due to ring strain (~26 kcal/mol), the presence of carbonyl impurities (e.g., formaldehyde, acetaldehyde from excipients) catalyzes the formation of tetrahydro-1,3-oxazines .
Pathway B: Acyl Migration (The Prodrug Trap)
For ester derivatives (e.g., O-acyl prodrugs), the
-
Mechanism: The free amine attacks the ester carbonyl via a 6-membered cyclic intermediate .
-
Kinetics: Slower than the 5-membered
-migration ( hours vs. minutes) but thermodynamically irreversible in neutral/basic solution, leading to the stable amide.
Pathway C: Oxidative Fragmentation
Primary amines are susceptible to radical oxidation, leading to imines and subsequent hydrolysis to aldehydes.
Figure 1: Primary degradation and rearrangement pathways for 3-aminopentan-1-ol and its ester derivatives. Note the critical O→N acyl migration driven by the thermodynamic stability of the amide bond.
Solid-State Stability & Polymorphism
The HCl salt of 3-Aminopentan-1-ol is prone to polymorphism , where different crystal packing arrangements exhibit distinct thermodynamic stabilities.
| Parameter | Stable Form (Form I) | Metastable Form (Form II) | Implication |
| Melting Point | High ( | Lower ( | Form II may melt during milling/processing. |
| Hygroscopicity | Low | High | Form II risks deliquescence and hydrolysis. |
| Solubility | Lower | Higher | Metastable forms offer better dissolution but risk conversion. |
| Lattice Energy | High | Moderate | Form I is preferred for long-term storage. |
Critical Control Point: During scale-up, rapid cooling of the HCl salt from solvents like isopropanol can trap the metastable Form II . Thermodynamic equilibration (slurrying in non-solvents) is required to ensure conversion to the stable Form I.
Experimental Protocols for Stability Profiling
To validate the thermodynamic profile, the following self-validating protocols are recommended.
Protocol A: Differential Scanning Calorimetry (DSC) Screening
-
Objective: Identify polymorphs and solvates.
-
Method:
-
Weigh 2–5 mg of 3-AP-HCl into a Tzero aluminum pan (crimped, pinhole).
-
Equilibrate at 25°C.
-
Ramp at 10°C/min to 250°C under
purge (50 mL/min).
-
-
Interpretation:
-
Endotherm 1 (
): Solvent/Water loss (verify with TGA). -
Endotherm 2 (Sharp): Melting point (
). -
Exotherm (post-melt): Decomposition or recrystallization of a polymorph.
-
Protocol B: pH-Rate Profile for Ester Derivatives
-
Objective: Quantify
acyl migration kinetics. -
Method:
-
Prepare 1 mM solution of the O-acyl derivative in buffers (pH 2.0 to 8.0).
-
Incubate at 37°C.
-
Analyze via HPLC (C18 column, Gradient ACN/Water + 0.1% TFA) at
hours.
-
-
Data Analysis: Plot
vs. time to determine . Expect a "V-shaped" profile where stability is maximal at pH ~3-4 and degradation accelerates at pH > 6 (migration) and pH < 1 (hydrolysis).
Figure 2: Integrated workflow for characterizing the thermodynamic and kinetic stability of amino alcohol derivatives.
References
-
BenchChem. (2025). Physical and chemical properties of 1-Aminopentan-3-ol. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20129993, 3-Aminopentan-1-ol. Retrieved from
-
Bergström, M., et al. (2012). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. Journal of the American Chemical Society. Retrieved from
-
Sohma, Y., et al. (2004). O-N intramolecular acyl migration reaction in the development of prodrugs. Biopolymers. Retrieved from
-
Giron, D. (2001). Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry. Retrieved from
Navigating the Uncharted: A Predictive Exploration of the Biological Activity of 3-Aminopentan-1-ol Hydrochloride
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
3-Aminopentan-1-ol hydrochloride is a simple amino alcohol whose biological activities remain largely unexplored in publicly available scientific literature. This guide provides a comprehensive framework for understanding its potential pharmacological significance. In the absence of direct experimental data, we will leverage a predictive approach grounded in the known biological activities of its structural isomers and the broader class of short-chain amino alcohols. This document will delve into potential therapeutic areas, propose experimental workflows for characterization, and discuss the underlying structure-activity relationships that may govern its function. Our objective is to equip researchers and drug development professionals with a foundational understanding to inspire and guide future investigations into this molecule.
Introduction: The Enigma of 3-Aminopentan-1-ol Hydrochloride
3-Aminopentan-1-ol is a primary amino alcohol with the chemical formula C₅H₁₃NO.[1] As the hydrochloride salt, its stability and solubility in aqueous solutions are enhanced, making it suitable for biological studies. The molecule possesses a chiral center at the third carbon, meaning it can exist as (R) and (S) enantiomers.
While its isomers, (S)-1-Aminopentan-3-ol and 1-Aminopentan-3-ol, have garnered some attention for their potential as intermediates in organic synthesis and for their preliminary biological activities, 3-Aminopentan-1-ol hydrochloride remains a molecule of unknown potential.[2] This guide will, therefore, construct a predictive profile to illuminate possible avenues of research.
Chemical and Physical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₅H₁₄ClNO |
| Molecular Weight | 139.62 g/mol |
| IUPAC Name | 3-aminopentan-1-ol hydrochloride |
| SMILES | CCC(N)CCO.Cl |
| PubChem CID | 20129993[1] |
| CAS Number | 1379948-19-2[3] |
A Predictive Look at Biological Activity: Insights from Isomers and Related Compounds
The biological activity of a small molecule is intrinsically linked to its structure. By examining its isomers and related compounds, we can formulate hypotheses about the potential activities of 3-Aminopentan-1-ol hydrochloride.
Potential for Neurotransmitter Modulation
The structural resemblance of aminopentanol isomers to monoamine neurotransmitters suggests a potential for interaction with the central nervous system. For instance, (S)-1-Aminopentan-3-ol is noted for its potential to modulate neurotransmitter systems.[2] This modulation could occur through several mechanisms:
-
Receptor Binding: The molecule could act as an agonist or antagonist at various neurotransmitter receptors.
-
Transporter Inhibition: It might interfere with the reuptake of neurotransmitters from the synaptic cleft.
Given these possibilities, 3-Aminopentan-1-ol hydrochloride is a candidate for investigation in neurological and psychiatric disorders.
Antimicrobial Properties
Amino alcohols as a class have been investigated for their antimicrobial activities.[4] The presence of both a hydroxyl and an amino group can facilitate interactions with microbial cell membranes or intracellular targets. Preliminary studies on isomers of 3-Aminopentan-1-ol suggest that this is a promising area for investigation.
Role as a Synthetic Building Block
The bifunctional nature of 3-Aminopentan-1-ol, with its primary amine and primary alcohol, makes it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.[2][5] These functional groups can be selectively modified to create a library of derivatives for screening against various biological targets.[5]
Proposed Experimental Workflows for Biological Characterization
To move from prediction to empirical data, a systematic experimental approach is required. The following workflows are proposed to elucidate the biological activity of 3-Aminopentan-1-ol hydrochloride.
In Vitro Screening for Pharmacological Activity
A logical first step is to screen the compound against a panel of common biological targets to identify potential areas of activity.
Workflow for In Vitro Screening
Caption: Proposed workflow for in vitro screening of 3-Aminopentan-1-ol hydrochloride.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay (Hypothetical)
This protocol is a general template and would need to be optimized for specific receptors.
-
Preparation of Cell Membranes: Obtain cell membranes expressing the target receptor of interest.
-
Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a known radioligand for the target receptor, and varying concentrations of 3-Aminopentan-1-ol hydrochloride.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of 3-Aminopentan-1-ol hydrochloride that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
In Vivo Evaluation of Promising Hits
If in vitro screening reveals significant activity, the next step is to assess the compound's efficacy and safety in a living organism.
Workflow for In Vivo Studies
Caption: A generalized workflow for the in vivo evaluation of a lead compound.
Structure-Activity Relationship (SAR) Considerations
Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of drug discovery.[6][7][8] For 3-Aminopentan-1-ol, several structural features are key to its potential interactions with biological targets:
-
The Amino Group: The primary amine can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions.
-
The Hydroxyl Group: The primary alcohol is also a hydrogen bond donor and acceptor, contributing to binding affinity.
-
The Alkyl Chain: The five-carbon chain provides a lipophilic character that can influence membrane permeability and interactions with hydrophobic pockets in target proteins.
-
Chirality: The stereochemistry at the C-3 position will likely be a critical determinant of biological activity, with one enantiomer potentially being significantly more potent than the other.
Hypothetical SAR Exploration
Sources
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3-Aminopentan-1-ol hydrochloride CAS number and reagent identifiers
This guide provides an in-depth technical analysis of 3-Aminopentan-1-ol hydrochloride, a critical
CAS Registry Number & Reagent Identification[1]
Chemical Identity & Identifiers
3-Aminopentan-1-ol hydrochloride is a bifunctional building block characterized by a primary hydroxyl group at the C1 position and a primary amine at the C3 position of a pentyl chain.[1] This 1,3-relationship (
Core Identifiers
| Identifier Type | Value | Notes |
| Chemical Name | 3-Aminopentan-1-ol hydrochloride | IUPAC |
| CAS Number (Racemic) | 1379948-19-2 | Primary commercial salt form |
| CAS Number (Free Base) | 89282-69-9 | Pre-acidification form |
| Molecular Formula | Salt form | |
| Molecular Weight | 139.62 g/mol | Salt form (Base: 103.16 g/mol ) |
| MDL Number | MFCD32668654 | Useful for catalog searches |
| SMILES (Salt) | CCC(CCO)N.Cl | |
| InChIKey | VRMVULAHHBXAMF-UHFFFAOYSA-N | Racemic HCl |
Stereochemical Variants
Because the C3 carbon is a chiral center, this reagent is frequently sourced in enantiopure forms for asymmetric synthesis.
| Stereoisomer | CAS Number (HCl Salt) | Configuration |
| (R)-Enantiomer | 2416217-72-4 | (3R)-3-aminopentan-1-ol HCl |
| (S)-Enantiomer | 2418593-87-8 | (3S)-3-aminopentan-1-ol HCl |
Synthesis & Manufacturing Methodologies
The industrial preparation of 3-aminopentan-1-ol hydrochloride typically avoids direct amination of diols due to selectivity issues.[1] Instead, it relies on the reduction of
Primary Synthetic Route: The
-Amino Ester Reduction [1]
This protocol describes the synthesis starting from commercially available ethyl 2-pentenoate via a Michael addition followed by hydride reduction.[1]
Step 1: Aza-Michael Addition
-
Reagents: Ethyl 2-pentenoate, Ammonia (aq/gas), Ethanol.[1]
-
Mechanism: The nucleophilic attack of ammonia on the
-carbon of the -unsaturated ester yields ethyl 3-aminopentanoate.[1] -
Critical Control: Temperature must be controlled (<50°C) to prevent polymerization or bis-addition.[1]
Step 2: Hydride Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH
) or Borane-THF ( ).[1] -
Solvent: Anhydrous THF or Diethyl Ether.
-
Process: The ester group is reduced to the primary alcohol. The amine remains untouched.
-
Quenching: Careful Fieser workup (
, , ) is required to remove aluminum salts.
Step 3: Salt Formation
-
Reagents: HCl in Dioxane or Isopropanol.
-
Process: The free base oil is dissolved in a non-polar solvent (e.g.,
) and treated with anhydrous HCl. The hydrochloride salt precipitates as a hygroscopic white solid.
Caption: Synthetic workflow from unsaturated ester precursor to final hydrochloride salt.
Applications in Drug Development
3-Aminopentan-1-ol is a "gamma-amino alcohol," a structural motif that serves as a precursor to saturated nitrogen heterocycles.[1] Unlike 1,2-amino alcohols (which form oxazolidinones), 1,3-amino alcohols are the obligate precursors for 1,3-oxazines and azetidines .[1]
Key Reaction Pathways
-
1,3-Oxazine Formation (Cyclization):
-
Reaction with aldehydes (formaldehyde equivalent) or phosgene leads to six-membered rings.[1]
-
Application: Synthesis of cyclic carbamates used as chiral auxiliaries or pharmacophores in kinase inhibitors.
-
-
Azetidine Synthesis (Intramolecular Cyclization):
-
Activation of the alcohol (e.g., Tosylation/Mesylation) followed by internal nucleophilic attack by the amine (under basic conditions) yields 2-ethylazetidine.
-
Relevance: Azetidines are increasingly used in medicinal chemistry to lower lipophilicity (LogD) compared to larger rings like piperidines.
-
Caption: Divergent synthesis pathways yielding Azetidine and Oxazine scaffolds.
Handling, Safety & Stability
Signal Word: DANGER Hazard Class: Skin Corrosion 1B (H314)[1][2][3][4]
-
Hygroscopicity: The hydrochloride salt is highly hygroscopic. It must be stored under inert atmosphere (Argon/Nitrogen) in a desiccator. Exposure to moisture leads to "gumming," making precise weighing difficult.
-
Acidity: Aqueous solutions are acidic. Incompatibility with strong oxidizing agents and acid chlorides (unless acylation is intended).
-
PPE Requirements:
-
Eyes: Chemical splash goggles + Face shield (Critical: Risk of irreversible eye damage).
-
Skin: Nitrile gloves (0.11 mm minimum thickness).
-
Respiratory: Use in a fume hood.[5] If dust formation is likely, use N95/P100 respirator.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20129993, 3-Aminopentan-1-ol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 3-aminopentan-1-ol.[1][2] Retrieved from [Link][2]
Sources
Technical Guide: Stereochemistry and Chirality of 3-Aminopentan-1-ol Hydrochloride
The following technical guide details the stereochemistry, synthesis, and characterization of 3-Aminopentan-1-ol hydrochloride . This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.
Executive Summary & Compound Identity
3-Aminopentan-1-ol hydrochloride is a chiral amino alcohol building block used primarily in the synthesis of pharmaceutical intermediates, including LRRK2 inhibitors and BCL6 inhibitors. Its structure features a primary amine and a primary alcohol separated by a two-carbon tether, with a chiral center at the C3 position.[1]
| Property | Data |
| IUPAC Name | 3-Aminopentan-1-ol hydrochloride |
| Common Name | 3-Amino-1-pentanol HCl |
| Formula | |
| MW | 139.62 g/mol (Salt); 103.16 g/mol (Free Base) |
| CAS (Racemic) | 89282-69-9 |
| CAS (3S-Isomer) | 1446827-53-7 (Free Base) |
| CAS (3R-Isomer) | 2416217-72-4 (HCl Salt) |
| Appearance | Hygroscopic white solid (Salt); Viscous colorless liquid (Free Base) |
Stereochemical Analysis & CIP Configuration
The chirality of 3-aminopentan-1-ol arises from the C3 carbon, which is bonded to four distinct groups. Proper assignment of the absolute configuration is critical for regulatory compliance in drug development.
Cahn-Ingold-Prelog (CIP) Priority Assignment
To determine the (R) or (S) configuration, we assign priorities to the substituents attached to the chiral center (C3) based on atomic number and connectivity.
-
Priority 1:
(Amino Group)-
Nitrogen (Atomic Number 7) has the highest atomic number attached directly to C3.
-
-
Priority 2:
(Hydroxyethyl Group)-
Compare C2 (Hydroxyethyl) vs. C4 (Ethyl).
-
Both are
groups. We look at the next atoms in the chain. -
Hydroxyethyl Path:
. -
Ethyl Path:
. -
Oxygen (Z=8) > Hydrogen (Z=1). Therefore, the hydroxyethyl group takes precedence.
-
-
Priority 3:
(Ethyl Group) -
Priority 4:
(Hydrogen)
Configuration Determination
-
S-Configuration: When the lowest priority group (H) is oriented away from the viewer, the sequence
traces a counter-clockwise direction. -
R-Configuration: The sequence
traces a clockwise direction.
Synthesis & Resolution Strategies
High-purity enantiomers are typically accessed via two primary routes: Reduction of Chiral Amino Acids (Chiral Pool) or Reductive Amination followed by resolution.
Route A: Reduction of 3-Aminopentanoic Acid (Preferred)
This method retains the stereochemistry of the starting material, making it the most reliable route for generating enantiopure material.
-
Starting Material: (S)-3-Aminopentanoic acid (derived from aspartic acid homologation or enzymatic kinetic resolution).
-
Reagents:
(Lithium Aluminum Hydride) or .[2] -
Mechanism: The carboxylic acid is reduced to the primary alcohol. The amine must often be protected (e.g., Boc) to prevent side reactions or solubility issues, though direct reduction is possible with excess hydride.
Route B: Reductive Amination of 3-Oxopentan-1-ol
This route produces a racemic mixture which requires subsequent resolution.
-
Precursor: 3-Oxopentan-1-ol (often exists in equilibrium with the cyclic hemiacetal 2-ethyl-tetrahydrofuran-2-ol).
-
Reagents: Ammonium Acetate (
), Sodium Cyanoborohydride ( ). -
Resolution: The racemate is resolved using a chiral acid (e.g., Tartaric acid, Mandelic acid) to form diastereomeric salts, which are separated by fractional crystallization.
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the decision logic for synthesis and resolution.
Caption: Comparative synthetic workflows for accessing enantiopure 3-aminopentan-1-ol.
Experimental Protocols
Preparation of Hydrochloride Salt
The free base is an oil and prone to oxidation. Conversion to the HCl salt ensures long-term stability and facilitates handling as a solid.
Protocol:
-
Dissolution: Dissolve 10 mmol of crude 3-aminopentan-1-ol free base in 20 mL of anhydrous ethanol or diethyl ether.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl.
-
Precipitation:
-
If using ether: The salt will precipitate immediately as a white solid.
-
If using ethanol: Evaporate the solvent in vacuo to a gum, then triturate with cold diethyl ether or hexane to induce crystallization.
-
-
Filtration: Filter the white solid under nitrogen atmosphere (to prevent moisture absorption).
-
Drying: Dry in a vacuum oven at 40°C over
for 12 hours.
Determination of Enantiomeric Excess (ee%)
Standard reverse-phase HPLC is insufficient. Derivatization or Chiral HPLC is required.
Method A: Chiral HPLC (Direct)
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI).
-
Note: Due to weak UV absorption, derivatization (Method B) is often preferred.
Method B: Derivatization with Mosher's Acid Chloride
-
React the amino alcohol with (R)-(-)-
-methoxy- -(trifluoromethyl)phenylacetyl chloride (Mosher's chloride). -
Analyze the resulting diastereomeric amides via
NMR or standard HPLC. The diastereomers will have distinct chemical shifts/retention times.
Handling, Stability & Safety
-
Hygroscopicity: The HCl salt is highly hygroscopic. It must be stored in a desiccator or sealed under inert gas (Argon/Nitrogen). Exposure to air will cause it to deliquesce into a sticky oil.
-
Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane; insoluble in hexane/ether.
-
Safety: Irritant to eyes and skin. As an amino alcohol, it may exhibit biological activity similar to neurotransmitter analogs; handle with standard PPE.
References
-
BenchChem. (S)-1-Aminopentan-3-ol: A Chiral Building Block with Significant Potential in Medicinal Chemistry.[1] (Note: Nomenclature in literature often varies; verified structure matches CAS 89282-69-9 context). [3]
-
Sigma-Aldrich. 3-Aminopentan-1-ol Product Specification & Safety Data Sheet. CAS 89282-69-9.
-
Fluorochem. 3-Aminopentan-1-ol hydrochloride Product Sheet. CAS 1379948-19-2.[4]
-
McKennon, M. J., et al. (1993). A convenient reduction of amino acids to amino alcohols.[2] Journal of Organic Chemistry, 58(13), 3568-3571. (Foundational protocol for Route A).
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for Route B).
Sources
Methodological & Application
Application Notes & Protocols for 3-Aminopentan-1-ol Hydrochloride: A Key Chiral Intermediate in Pharmaceutical Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-Aminopentan-1-ol hydrochloride as a pharmaceutical intermediate. This document delves into the significance of its chiral nature, its application in the synthesis of active pharmaceutical ingredients (APIs), detailed analytical protocols for quality control, and best practices for its handling and synthesis.
Introduction: The Strategic Importance of 3-Aminopentan-1-ol Hydrochloride
3-Aminopentan-1-ol is a chiral amino alcohol that serves as a valuable building block in the synthesis of more complex pharmaceutical molecules.[1] Its structure, containing both a primary amine and a primary alcohol functional group, offers two reactive sites for chemical modification.[1] The hydrochloride salt form enhances its stability and ease of handling in a laboratory setting.
The true value of this intermediate lies in its chirality. In drug development, the three-dimensional arrangement of atoms in a molecule is critical, as different enantiomers (mirror-image isomers) of a drug can have vastly different pharmacological and toxicological profiles.[2][3] Utilizing enantiomerically pure starting materials like the specific stereoisomers of 3-aminopentan-1-ol is a cornerstone of modern asymmetric synthesis, enabling the production of safer and more effective drugs.[2][] While its applications are diverse, it is particularly noted as a potential intermediate in the synthesis of anticonvulsant agents, where specific stereochemistry is often a prerequisite for therapeutic activity.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Aminopentan-1-ol and its hydrochloride salt is presented below.
| Property | Value | Source |
| IUPAC Name | 3-aminopentan-1-ol hydrochloride | [7] |
| Molecular Formula | C5H14ClNO | [7][8] |
| Molecular Weight | 139.62 g/mol | [8] |
| CAS Number | 1379948-19-2 | [7] |
| Canonical SMILES | CCC(CCO)N.Cl | [9] |
| InChIKey | GMQNGMZJGKHTIA-UHFFFAOYSA-N | [9] |
The Role of Chirality in Drug Design: Why Enantiomeric Purity Matters
Biological systems, such as enzymes and receptors, are inherently chiral.[2] This means they can interact differently with the two enantiomers of a chiral drug. One enantiomer may produce the desired therapeutic effect, while the other could be inactive or even cause harmful side effects.[3] The ability to selectively synthesize a single, desired enantiomer is a significant advancement in pharmaceutical chemistry.[2]
Chiral intermediates like 3-aminopentan-1-ol are fundamental to this process, providing a pre-defined stereocenter that guides the synthesis towards the correct final drug molecule.[][10] This approach, known as chiral pool synthesis or asymmetric synthesis, is often more efficient and cost-effective than separating enantiomers from a racemic mixture later in the manufacturing process.[10]
Application in the Synthesis of Anticonvulsant Agents
Amino acid derivatives and related structures are a well-established class of compounds investigated for their anticonvulsant properties.[5][6] Many modern antiepileptic drugs (AEDs) are chiral and their therapeutic efficacy is dependent on a specific enantiomer.[11][12] For instance, Levetiracetam, a widely used AED, is the (S)-enantiomer; its (R)-enantiomer is significantly less active.[11]
3-Aminopentan-1-ol hydrochloride serves as a precursor that can be incorporated into synthetic routes for novel anticonvulsant candidates. The primary amine can be acylated to form an amide, a common functional group in many neurologically active compounds, while the hydroxyl group can be used for further derivatization or cyclization reactions.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the utilization of a chiral amino alcohol intermediate in the synthesis of a hypothetical pyrrolidinone-based anticonvulsant, a structure reminiscent of Levetiracetam.
Caption: Conceptual workflow for API synthesis.
Protocols for Synthesis and Quality Control
The synthesis of enantiomerically pure 3-aminopentan-1-ol is crucial. A common industrial approach for producing such chiral amino alcohols is the asymmetric reduction of a corresponding prochiral ketone.[13]
Protocol 1: Asymmetric Synthesis of (S)-3-Aminopentan-1-ol (Conceptual)
This protocol is a conceptual representation based on established methods for asymmetric ketone reduction.[1][13]
Objective: To synthesize (S)-3-Aminopentan-1-ol via the asymmetric hydrogenation of 3-aminopentan-1-one.
Materials:
-
3-Aminopentan-1-one hydrochloride
-
Chiral Ruthenium or Rhodium catalyst (e.g., Ru(OAc)₂[(R)-BINAP])
-
Methanol (degassed)
-
High-pressure hydrogen gas
-
Sodium methoxide solution
-
Diatomaceous earth for filtration
-
High-pressure reactor
Procedure:
-
Reactor Inerting: Purge a high-pressure stainless-steel reactor with an inert gas, such as nitrogen or argon.
-
Dissolution: Charge the reactor with 3-aminopentan-1-one hydrochloride and degassed methanol. Stir the mixture until all solids have completely dissolved.
-
Catalyst Addition: Under a nitrogen blanket, carefully add the chiral ruthenium catalyst to the reactor.
-
Neutralization: Slowly add a solution of sodium methoxide in methanol to neutralize the hydrochloride salt, forming the free amine in situ.
-
Hydrogenation: Seal the reactor and pressurize it with hydrogen gas to the required pressure (e.g., 50 bar). Heat the reaction mixture to the target temperature (e.g., 60°C) and maintain vigorous stirring.
-
Monitoring: Monitor the reaction's progress by analyzing aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude (S)-3-Aminopentan-1-ol can be further purified by distillation or crystallization of its hydrochloride salt.
Protocol 2: Quality Control via HPLC Analysis
Due to the lack of a strong chromophore, direct UV detection of 3-aminopentan-1-ol is challenging. A pre-column derivatization step is often required.[14]
Objective: To determine the purity of 3-Aminopentan-1-ol hydrochloride using HPLC with pre-column derivatization.
Instrumentation and Reagents:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
o-Phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA) for derivatization.
-
Borate buffer (pH 10.2).
-
Acetonitrile and water (HPLC grade).
Procedure:
-
Standard Preparation: Prepare a stock solution of 3-Aminopentan-1-ol hydrochloride reference standard (e.g., 1 mg/mL) in a 50:50 mixture of methanol and water. Create a series of working standards by dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the same diluent to a similar concentration.
-
Derivatization: To 100 µL of each standard and sample solution, add 400 µL of the OPA/3-MPA derivatizing reagent (prepared fresh daily in borate buffer). Vortex for 30 seconds and allow to react for 2 minutes at room temperature before injection.
-
Chromatography: Inject the derivatized solutions onto the HPLC system.
HPLC Parameters:
| Parameter | Condition |
| Mobile Phase A | Phosphate Buffer (pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 30-70% B; 15-20 min, 70-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 338 nm |
| Injection Volume | 20 µL |
Protocol 3: Chiral Purity Analysis via GC
Gas chromatography with a chiral stationary phase can be used to determine the enantiomeric excess (ee) of the final product.
Objective: To determine the enantiomeric purity of 3-Aminopentan-1-ol.
Instrumentation and Reagents:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., Cyclodextrin-based).
-
Helium or Hydrogen as carrier gas.
-
Sample derivatization may be required (e.g., acylation) to improve volatility and peak shape.
GC Parameters:
| Parameter | Condition |
| Column | Chiral Capillary Column (e.g., Beta-DEX™ 225) |
| Injector Temperature | 250°C |
| Detector Temperature | 270°C |
| Oven Program | 80°C hold for 2 min, ramp to 180°C at 5°C/min |
| Carrier Gas | Helium at 1.2 mL/min |
| Injection Mode | Split (50:1) |
Quality Control Workflow
A robust quality control system ensures that the intermediate meets the stringent requirements for pharmaceutical manufacturing.
Caption: Quality control workflow for intermediates.
Safety and Handling
As with all laboratory chemicals, 3-Aminopentan-1-ol hydrochloride should be handled with care. The following guidelines are based on general safety data for amino alcohols and hydrochloride salts.[15][16][17]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[16]
-
Handling: Avoid breathing dust, fumes, or vapors.[15] Use only in a well-ventilated area, preferably in a chemical fume hood.[17] Keep away from heat, sparks, and open flames.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] It is incompatible with strong oxidizing agents and strong acids.[15][16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
Conclusion
3-Aminopentan-1-ol hydrochloride is a strategically important intermediate in modern pharmaceutical development. Its value is intrinsically linked to its chiral nature, which allows for the stereospecific synthesis of complex drug molecules, particularly in the field of anticonvulsants. The successful application of this intermediate relies on robust synthetic strategies to ensure high enantiomeric purity, validated by rigorous analytical quality control. By adhering to the protocols and safety guidelines outlined in this document, researchers can effectively leverage this versatile building block in the discovery and development of novel therapeutics.
References
-
An asymmetric synthesis of Levetiracetam. (n.d.). Available from: [Link]
-
Chemazone. 3-aminopentan-1-ol hydrochloride - 1379948-19-2. Available from: [Link]
-
ChemAnalyst. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. (2025). Available from: [Link]
-
PubMed. Total synthesis of levetiracetam. (2019). Available from: [Link]
-
E3S Web of Conferences. Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. Available from: [Link]
-
Royal Society of Chemistry. The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. (2021). Available from: [Link]
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Available from: [Link]
-
PubChem. 3-Aminopentan-1-ol | C5H13NO | CID 20129993. Available from: [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available from: [Link]
-
PubChemLite. 3-aminopentan-1-ol (C5H13NO). Available from: [Link]
- Google Patents. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof. (2013).
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. PMC. Available from: [Link]
-
New class of chiral molecules offers strong stability for drug development. (2025). Available from: [Link]
-
Talebi, M., et al. (2022). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. PMC. Available from: [Link]
-
R Discovery. Synthesis and Anticonvulsant Activity of α-Amino Acid Amide Derivatives. (2019). Available from: [Link]
-
PubMed. Synthesis and Anticonvulsant Activity of Novel and Potent 2,3-benzodiazepine AMPA/kainate Receptor Antagonists. (n.d.). Available from: [Link]
-
MDPI. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). Available from: [Link]
-
Paruszewski, R., et al. (2001). Amino acid derivatives with anticonvulsant activity. PubMed. Available from: [Link]
- Google Patents. CN104761456B - Preparation method of 3-amino-1-adamantanol. (n.d.).
-
ResearchGate. Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (2015). Available from: [Link]
-
Kaimosi. 3-Amino-1-Adamantanol. Available from: [Link]
-
Acta Crystallographica Section E. 5-Aminopentan-1-ol. (n.d.). Available from: [Link]
-
Wikipedia. 3-Aminopentane. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemazone.com [chemazone.com]
- 8. aaronchem.com [aaronchem.com]
- 9. 3-Aminopentan-1-ol | C5H13NO | CID 20129993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
Synthesis of heterocyclic compounds using 3-Aminopentan-1-ol hydrochloride
Initiating Literature Review
I'm now diving deep into Google, aiming to uncover key insights on heterocyclic compound synthesis utilizing 3-Aminopentan-1-ol hydrochloride. I'm prioritizing reaction mechanisms, tried-and-true protocols, and fundamental chemical principles to build a solid foundation.
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Outlining Synthetic Protocols
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Developing the Application
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Refining the Second Application
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Refining the Second Application
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Refining the Second Application
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Refining the Second Application
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Application Notes & Protocols: Reductive Amination Procedures Involving 3-Aminopentan-1-ol Hydrochloride
Introduction: The Strategic Importance of Reductive Amination
Reductive amination, also known as reductive alkylation, stands as a cornerstone transformation in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction class is fundamental in medicinal chemistry and the pharmaceutical industry, where the synthesis of secondary and tertiary amines is a frequent necessity for the construction of biologically active molecules.[2] The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ or in a subsequent step to the target amine.[3][4]
This guide provides a detailed exploration of reductive amination procedures specifically utilizing 3-aminopentan-1-ol hydrochloride. This bifunctional molecule, containing both a primary amine and a primary alcohol, is a valuable building block. The use of its hydrochloride salt form enhances stability and simplifies handling, though it requires specific considerations during the reaction setup to liberate the free amine. We will delve into the mechanistic underpinnings, compare common procedural variants, and provide detailed, field-tested protocols for researchers and drug development professionals.
Mechanistic Overview: The Pathway to C-N Bond Formation
The reductive amination process is logically divided into two distinct mechanistic stages:
-
Imine or Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (3-aminopentan-1-ol) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate. Under neutral or, more favorably, mildly acidic conditions (pH ~4-5), the hemiaminal undergoes dehydration to yield a Schiff base, more commonly known as an imine.[3][4][5] The acidic environment protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water).
-
Hydride-Mediated Reduction: The newly formed imine (C=N bond) is then reduced to a secondary amine. This is typically accomplished by a hydride-based reducing agent.[6] The choice of reducing agent is critical and dictates whether the reaction can be performed in a single "direct" step or requires a "stepwise" approach.[3]
Caption: General mechanism of reductive amination.
Core Experimental Parameters & Reagent Selection
The success of a reductive amination protocol hinges on the judicious selection of reagents and conditions.
The Amine Salt: Working with 3-Aminopentan-1-ol Hydrochloride
3-Aminopentan-1-ol hydrochloride (C₅H₁₄ClNO) is a stable, solid form of the volatile liquid amine. To participate in the reaction, the free amine must be generated in situ. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (NEt₃), to the reaction mixture.[1] A slight excess (e.g., 1.05-1.1 equivalents) of the base is often used to ensure complete neutralization of the hydrochloride salt.
Choosing the Right Reducing Agent
The choice of reducing agent is arguably the most critical decision in designing the experiment. The key is selectivity: the ability to reduce the C=N bond of the imine without reducing the C=O bond of the starting carbonyl compound.
| Reducing Agent | Formula | Key Characteristics & Considerations |
| Sodium Borohydride | NaBH₄ | A strong, non-selective reducing agent. It can reduce both the starting aldehyde/ketone and the imine intermediate.[7] Therefore, it is used in a stepwise procedure where the imine is allowed to form completely before the reductant is added.[5] |
| Sodium Cyanoborohydride | NaBH₃CN | A milder, more selective reducing agent. It is stable in mildly acidic conditions and preferentially reduces imines over carbonyls, making it ideal for one-pot direct reductive aminations.[3][5][8] Safety Note: Can release toxic HCN gas upon acidification during workup.[3] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | A mild and selective reagent, often considered a less toxic alternative to NaBH₃CN.[3] It is sensitive to water and generally not used with protic solvents like methanol.[7] Dichloromethane (DCM) or dichloroethane (DCE) are common solvents. |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | An effective and "green" method that uses hydrogen gas and a metal catalyst.[3] It is highly efficient but requires specialized high-pressure equipment and may not be compatible with other reducible functional groups (e.g., alkenes, alkynes). |
Solvent and Reaction Conditions
-
Solvent: The solvent choice is often dictated by the reducing agent. Methanol is common for reactions with NaBH₃CN and NaBH₄.[7] Anhydrous solvents like DCM, THF, or DCE are preferred for STAB.[7]
-
Temperature: Most reductive aminations are performed at room temperature, though gentle cooling (0 °C) may be applied during the addition of a highly reactive reducing agent like NaBH₄.
-
pH: As noted, a mildly acidic pH (4-5) is optimal for imine formation. This can be achieved by the amine hydrochloride itself or by adding a small amount of a weak acid like acetic acid.
Experimental Protocols
The following protocols provide step-by-step guidance for the reductive amination of a model aldehyde, benzaldehyde, with 3-aminopentan-1-ol hydrochloride.
Caption: General experimental workflow for reductive amination.
Protocol 1: One-Pot Direct Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Objective: To synthesize N-benzyl-3-aminopentan-1-ol via a one-pot reaction.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3-Aminopentan-1-ol HCl | 139.63 | 698 mg | 5.0 | 1.0 |
| Benzaldehyde | 106.12 | 531 mg (0.51 mL) | 5.0 | 1.0 |
| Triethylamine (NEt₃) | 101.19 | 557 mg (0.77 mL) | 5.5 | 1.1 |
| Sodium Cyanoborohydride | 62.84 | 345 mg | 5.5 | 1.1 |
| Methanol (MeOH) | - | 25 mL | - | - |
| Acetic Acid (glacial) | - | ~0.3 mL | - | (to pH 5) |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopentan-1-ol hydrochloride (698 mg, 5.0 mmol) and methanol (25 mL).
-
Free Amine Liberation: Add triethylamine (0.77 mL, 5.5 mmol) to the suspension and stir for 10-15 minutes at room temperature until the solid dissolves completely.
-
Imine Formation: Add benzaldehyde (0.51 mL, 5.0 mmol) to the solution.
-
pH Adjustment: Using a pH strip, carefully add glacial acetic acid dropwise until the pH of the solution is between 4 and 5.
-
Reduction: Add sodium cyanoborohydride (345 mg, 5.5 mmol) to the reaction mixture in one portion. Caution: This addition may cause some effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Quench and Workup:
-
Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL) to quench the reaction and neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-3-aminopentan-1-ol.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)
Objective: To synthesize N-benzyl-3-aminopentan-1-ol via a stepwise procedure.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3-Aminopentan-1-ol HCl | 139.63 | 698 mg | 5.0 | 1.0 |
| Benzaldehyde | 106.12 | 531 mg (0.51 mL) | 5.0 | 1.0 |
| Triethylamine (NEt₃) | 101.19 | 557 mg (0.77 mL) | 5.5 | 1.1 |
| Sodium Borohydride | 37.83 | 227 mg | 6.0 | 1.2 |
| Methanol (MeOH) | - | 25 mL | - | - |
Procedure:
-
Setup: To a 100 mL round-bottom flask with a magnetic stir bar, add 3-aminopentan-1-ol hydrochloride (698 mg, 5.0 mmol) and methanol (25 mL).
-
Free Amine Liberation: Add triethylamine (0.77 mL, 5.5 mmol) and stir for 10-15 minutes at room temperature until a clear solution is obtained.
-
Imine Formation: Add benzaldehyde (0.51 mL, 5.0 mmol) and stir the mixture at room temperature for 1-2 hours to allow for complete imine formation. Monitor by TLC to observe the disappearance of the aldehyde spot and the appearance of a new, less polar imine spot.
-
Reduction: Cool the reaction flask to 0 °C in an ice-water bath.
-
Slowly and portion-wise, add sodium borohydride (227 mg, 6.0 mmol) over 10-15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.
-
Quench and Workup:
-
Cool the flask to 0 °C and slowly add deionized water (~10 mL) to quench any unreacted NaBH₄.
-
Remove the methanol under reduced pressure.
-
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete imine formation; Inactive reducing agent; Incorrect pH. | Allow more time for imine formation before adding the reductant. Use a fresh bottle of the reducing agent. Check and adjust the pH to ~4-5 for optimal imine formation. |
| Recovery of Starting Aldehyde/Ketone | Insufficient reaction time; Ineffective reduction. | Extend the reaction time. Ensure the reducing agent was added correctly and is active. |
| Formation of Dialkylated Product | (More common with ammonia) The product amine reacts with another molecule of the carbonyl. | Use a slight excess of the starting amine (3-aminopentan-1-ol) to favor mono-alkylation. |
| Alcohol Byproduct (from Carbonyl Reduction) | Reducing agent is not selective (e.g., NaBH₄ added too early). | Ensure imine formation is complete before adding NaBH₄. Alternatively, switch to a more selective reagent like NaBH₃CN or NaBH(OAc)₃. |
Conclusion
Reductive amination using 3-aminopentan-1-ol hydrochloride is a robust and highly adaptable method for synthesizing valuable N-alkylated amino alcohols. The choice between a direct, one-pot procedure with a selective reducing agent like sodium cyanoborohydride and a stepwise approach with sodium borohydride depends on the specific substrate, available reagents, and safety considerations. By carefully controlling the stoichiometry, pH, and choice of reductant, researchers can efficiently generate a diverse array of secondary amines for applications in drug discovery and materials science.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
Chemistry LibreTexts. (2025, February 25). 24.6: Synthesis of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Semantic Scholar. (2023, October 7). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]
-
PMC. (n.d.). Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
ResearchGate. (2025, August 7). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. [Link]
-
PubChem. (n.d.). 3-Aminopentan-1-ol. [Link]
-
Chemazone. (n.d.). 3-aminopentan-1-ol hydrochloride. [Link]
-
PubChemLite. (n.d.). 3-aminopentan-1-ol (C5H13NO). [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Peptide coupling strategies with 3-Aminopentan-1-ol hydrochloride side chains
Chemoselective Peptide Coupling Strategies Utilizing 3-Aminopentan-1-ol Hydrochloride Side Chains
The incorporation of bifunctional amino alcohols into peptide sequences is a cornerstone of modern peptidomimetic design, targeted protein degrader (PROTAC) synthesis, and drug discovery[1]. Specifically, 3-aminopentan-1-ol hydrochloride—a molecule featuring both a primary hydroxyl group and a primary amine—presents a unique chemoselective challenge during peptide coupling.
This application note provides an in-depth mechanistic framework and self-validating protocols for achieving high-yielding, chemoselective N-acylation while suppressing unwanted O-acylation and epimerization.
Structural Nuances & The Chemoselectivity Challenge
To design an effective coupling strategy, one must first analyze the structural causality of the reagents. 3-Aminopentan-1-ol (SMILES: CCC(CCO)N) possesses a primary amine located on a secondary carbon (C3), while its primary alcohol is located on an unhindered primary carbon (C1)[2].
The Kinetic Clash: Under standard conditions, amines are vastly more nucleophilic than alcohols, naturally favoring N-acylation[3]. However, the steric hindrance at the C3 position of 3-aminopentan-1-ol slightly dampens the amine's nucleophilicity. Conversely, the C1 hydroxyl group is sterically unhindered. If highly reactive coupling reagents (e.g., uronium salts like HATU) are used in excess, or if the reaction is flooded with base, the kinetic gap narrows, leading to competing O-acylation or N,O-diacylation[4].
The Role of the Hydrochloride Salt: The reagent is commercially supplied as a stable hydrochloride salt to prevent oxidation and self-condensation[2]. This necessitates precise in situ neutralization. Using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is critical; adding exactly 1.0 equivalent neutralizes the salt to free the amine, while excess base can inadvertently deprotonate the primary alcohol (pKa ~15-16), drastically increasing the rate of erroneous O-acylation.
Coupling Reagent Kinetics & Selection
To channel the reaction exclusively toward the N-acyl product, the choice of the active ester intermediate is paramount.
-
Carbodiimides + Benzotriazoles (EDC/HOBt): HOBt converts the highly reactive, unstable O-acylisourea intermediate into a softer, stable O-acyl-OBt ester[5]. This OBt ester is highly chemoselective for amines over alcohols, making it the gold standard for amino alcohol couplings.
-
Uronium Salts (HATU): HATU forms an extremely reactive HOAt ester[5]. While excellent for sterically hindered peptide acids, it requires strict stoichiometric control to prevent the acylation of the unhindered C1 hydroxyl group[4].
Table 1: Quantitative Comparison of Coupling Reagents for 3-Aminopentan-1-ol
| Coupling System | Activation Speed | Chemoselectivity (N vs O) | Epimerization Risk | Optimal Base Eq. (incl. salt neutralization) |
| EDC / HOBt | Moderate (15-30 min) | Excellent (>98% N-acyl) | Low | 1.1 eq DIPEA |
| DIC / Oxyma | Fast (5-10 min) | Very Good (~95% N-acyl) | Low | 1.1 eq DIPEA |
| HATU / DIPEA | Very Fast (<2 min) | Good (~85-90% N-acyl) | Very Low | 2.0 - 2.2 eq DIPEA |
Reaction Pathway Visualization
Reaction pathways for 3-Aminopentan-1-ol coupling showing N- vs O-acylation.
Self-Validating Experimental Protocols
Protocol A: High-Selectivity Solution-Phase Coupling (EDC/HOBt)
Causality: Pre-activation at 0 °C stabilizes the transient O-acylisourea, allowing complete conversion to the amine-selective OBt ester before the amino alcohol is introduced[5].
Step-by-Step Methodology:
-
Pre-Activation: Dissolve the N-protected Peptide-COOH (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF (0.1 M concentration). Cool the flask to 0 °C using an ice bath.
-
Esterification: Add HOBt (1.1 eq) followed by EDC·HCl (1.1 eq). Stir at 0 °C for 20 minutes to ensure complete formation of the active OBt ester.
-
Neutralization: In a separate vial, dissolve 3-Aminopentan-1-ol hydrochloride (1.05 eq) in a minimal volume of DMF. Add DIPEA (1.1 eq) and agitate for 2 minutes to liberate the free amine.
-
Coupling: Add the neutralized amino alcohol solution dropwise to the activated peptide mixture. Allow the reaction to slowly warm to room temperature and stir for 3–4 hours.
-
Self-Validation (LC-MS Check): Analyze a 5 µL aliquot via RP-HPLC/MS.
-
Validation Logic: The N-acyl (target) and O-acyl (byproduct) species are isobaric isomers (identical
). However, they will resolve chromatographically. The O-acyl ester lacks the polar hydroxyl group and will elute later (higher hydrophobicity) than the target N-acyl product. The absence of a delayed isobaric peak confirms >98% chemoselectivity.
-
Protocol B: Rapid Coupling for Sterically Hindered Peptides (HATU)
Causality: When the peptide C-terminus is sterically bulky (e.g., Valine, Isoleucine), EDC/HOBt may stall. HATU forces the coupling but requires strict stoichiometric limits to prevent O-acylation[4].
Step-by-Step Methodology:
-
Dissolution: Dissolve Peptide-COOH (1.0 eq) and HATU (1.05 eq—do not exceed) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq) and stir for exactly 2 minutes at room temperature. (Prolonged activation with HATU leads to epimerization).
-
Amine Addition: Immediately add solid 3-Aminopentan-1-ol hydrochloride (1.1 eq). The existing base in the mixture will neutralize the salt in situ.
-
Reaction: Stir for 45–60 minutes.
-
Self-Validation (Ninhydrin/Kaiser Proxy): Because the amine is in solution, spot 1 µL of the reaction mixture onto a TLC plate, spray with Ninhydrin, and heat. A negative result (no purple spot) confirms the total consumption of the primary amine. If a +[Acyl]-H2O mass is detected on LC-MS, it indicates N,O-diacylation due to excess HATU.
References
-
Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. ACS. Available at:[Link]
-
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. PeptideChemistry.org. Available at:[Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC - NIH. Available at:[Link]
-
3-Aminopentan-1-ol | C5H13NO | CID 20129993 - PubChem. PubChem - NIH. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Aminopentan-1-ol | C5H13NO | CID 20129993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptidechemistry.org [peptidechemistry.org]
Application Note & Protocol: Synthesis of Dihydro-1,3-oxazines from 3-Aminopentan-1-ol Hydrochloride
Abstract
This comprehensive guide details the synthesis of 2-substituted 4-ethyl-5,6-dihydro-4H-1,3-oxazines starting from 3-aminopentan-1-ol hydrochloride. Oxazolines and their six-membered ring homologues, dihydro-1,3-oxazines, are privileged heterocyclic scaffolds found in numerous biologically active molecules and are pivotal as synthetic intermediates and chiral ligands.[1][2] This document provides a robust, two-step protocol involving an initial acylation of the amino alcohol followed by a dehydrative cyclization. We will delve into the mechanistic rationale behind the procedural choices, offer detailed experimental protocols, and provide guidance on product characterization and troubleshooting. This note is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Versatility of Oxazoline-Related Structures
Oxazolines are five-membered heterocyclic compounds that, along with their homologues like dihydro-1,3-oxazines, represent a cornerstone in modern organic chemistry.[2] Their utility is vast, spanning applications as:
-
Chiral Ligands: In asymmetric catalysis, where they can effectively influence the stereochemical outcome of reactions.[3]
-
Protective Groups: For carboxylic acids, offering stability under a range of conditions while allowing for mild deprotection.[3]
-
Synthetic Intermediates: Readily transformable into other functional groups.[1]
-
Bioactive Scaffolds: The core structure is present in many natural products and pharmaceutical agents.[2][4]
The most prevalent synthetic route to these heterocycles is the cyclization of a β-hydroxy amide (for oxazolines) or a γ-hydroxy amide (for dihydrooxazines), which is formed by coupling an amino alcohol with a carboxylic acid or its derivative.[1][5] This application note will focus on the synthesis of a dihydro-1,3-oxazine, the six-membered ring system that is the direct product of cyclizing an acylated 1,3-amino alcohol such as 3-aminopentan-1-ol.
Strategic Overview: From Amino Alcohol to Dihydrooxazine
The conversion of 3-aminopentan-1-ol hydrochloride to a 2-substituted dihydro-1,3-oxazine is efficiently achieved in a two-step sequence. The hydrochloride salt must first be neutralized to liberate the nucleophilic free amine. This is followed by acylation to form the key γ-hydroxy amide intermediate, which is then subjected to a dehydrative cyclization to yield the final heterocyclic product.
Detailed Experimental Protocols
This section provides a detailed protocol for the synthesis of 2-phenyl-4-ethyl-5,6-dihydro-4H-1,3-oxazine as a representative example.
Protocol 1: Acylation of 3-Aminopentan-1-ol
Principle: The hydrochloride salt is first neutralized with an organic base to yield the free amino alcohol. The primary amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride to form the stable amide intermediate, N-(1-hydroxypentan-3-yl)benzamide.
| Reagents & Materials |
| 3-Aminopentan-1-ol hydrochloride |
| Benzoyl chloride |
| Triethylamine (Et₃N) |
| Dichloromethane (DCM), anhydrous |
| Saturated aqueous sodium bicarbonate (NaHCO₃) |
| Brine (saturated aqueous NaCl) |
| Anhydrous magnesium sulfate (MgSO₄) |
| Round-bottom flask, magnetic stirrer, dropping funnel, ice bath |
| Separatory funnel, rotary evaporator |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-aminopentan-1-ol hydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (Et₃N) (1.1 eq) dropwise. Stir the mixture for 20-30 minutes at 0 °C. The formation of triethylamine hydrochloride is often observed as a white precipitate.
-
Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.05 eq) dropwise via a dropping funnel over 15 minutes. A precipitate will likely form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure N-(1-hydroxypentan-3-yl)benzamide.
Protocol 2: Dehydrative Cyclization to Dihydro-1,3-oxazine
Principle: This step utilizes a strong acid, triflic acid (TfOH), to promote an intramolecular cyclodehydration.[5] The acid protonates the hydroxyl group, converting it into a good leaving group (water). The amide oxygen then acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group to form the six-membered dihydrooxazine ring.
| Reagents & Materials |
| N-(1-Hydroxypentan-3-yl)benzamide (from Protocol 1) |
| Triflic acid (TfOH) |
| 1,2-Dichloroethane (DCE), anhydrous |
| Saturated aqueous sodium bicarbonate (NaHCO₃) |
| Anhydrous sodium sulfate (Na₂SO₄) |
| Round-bottom flask with reflux condenser, heating mantle |
| Separatory funnel, rotary evaporator |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-(1-hydroxypentan-3-yl)benzamide (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Acid Addition: Carefully add triflic acid (TfOH) (1.5 eq) to the solution. Caution: Triflic acid is highly corrosive.
-
Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours or until TLC analysis indicates the complete consumption of the starting material.[5]
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-phenyl-4-ethyl-5,6-dihydro-4H-1,3-oxazine.
Mechanistic Insights
Understanding the reaction mechanism is crucial for optimization and troubleshooting. The dehydrative cyclization proceeds through activation of the hydroxyl group, making it a suitable leaving group for intramolecular nucleophilic attack.
Causality Behind Experimental Choices:
-
Base in Step 1: Triethylamine is a common, non-nucleophilic organic base used to neutralize the HCl salt without interfering in the subsequent acylation. Its hydrochloride salt is often insoluble in DCM, which can help drive the neutralization to completion.
-
Cyclizing Reagent: While classic reagents like thionyl chloride (SOCl₂) or Burgess reagent are effective, they are stoichiometric and can generate corrosive byproducts.[1][3] Triflic acid is a powerful catalytic option that promotes dehydration efficiently, generating only water as a byproduct.[5]
-
Solvent: Anhydrous, non-protic solvents like DCM and DCE are used to prevent unwanted side reactions with the reactive intermediates and reagents.
Product Characterization
Confirmation of the final product structure, 2-phenyl-4-ethyl-5,6-dihydro-4H-1,3-oxazine, is achieved using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, a multiplet for the proton at the C4 chiral center, and distinct multiplets for the diastereotopic protons of the ethyl and backbone methylene groups. |
| ¹³C NMR | A signal for the imine carbon (C2) around 160-165 ppm, aromatic carbon signals, and distinct aliphatic signals for the C4, C5, C6, and ethyl group carbons. |
| FT-IR | A strong C=N stretch around 1650-1670 cm⁻¹ and disappearance of the amide C=O (around 1640 cm⁻¹) and alcohol O-H (broad, ~3300 cm⁻¹) stretches from the starting material. |
| Mass Spec (HRMS) | Calculation of the exact mass of the protonated molecule [M+H]⁺ to confirm the elemental composition. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in acylation (Protocol 1) | Incomplete neutralization of the hydrochloride salt. Benzoyl chloride has hydrolyzed due to moisture. | Ensure 1.1 eq of Et₃N is used. Use freshly opened or distilled benzoyl chloride and ensure all glassware is rigorously dried. |
| Incomplete cyclization (Protocol 2) | Insufficient heating or reaction time. Deactivated catalyst. | Increase reaction time and monitor closely by TLC. Ensure the temperature is maintained at 80 °C. Use fresh triflic acid. |
| Formation of ester side-product | Some cyclizing reagents can promote intermolecular esterification. | The TfOH method is less prone to this. If using other reagents, consider protecting the hydroxyl group before acylation, followed by deprotection and cyclization. |
| Difficulty in purification | Close-running impurities. | Optimize the solvent system for column chromatography. Consider trying a different stationary phase (e.g., alumina) or purification by distillation if the product is thermally stable.[6] |
References
-
Gant, T. G. (2011). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. ACS Combinatorial Science. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Available at: [Link]
-
Wang, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. Available at: [Link]
- Dow Chemical Co. (1981). Purification of 2-oxazolines. U.S. Patent 4,281,137.
-
Abbrent, S., et al. (2021). Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy. Polymer Chemistry. Available at: [Link]
-
Cwik, A., et al. (2002). A Simple Synthesis of 2-Substituted Oxazolines and Oxazines. ChemInform. Available at: [Link]
- Lin, C. H., et al. (2010). Synthesis of oxazoline compounds. WIPO Patent WO2010015211A1.
-
Krasiński, K., & Młostoń, G. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Oxazoline. Available at: [Link]
-
Spooner, H. G., et al. (2025). Synthesis and Identification of 3-Oxazolines in Cocoa. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Das, B., et al. (2014). A novel synthesis of 2-substituted oxazolines from aldehydes. Trade Science Inc. Available at: [Link]
-
Gossage, R. A., et al. (2000). Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. ResearchGate. Available at: [Link]
-
Slanina, T., et al. (2015). Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions. New Journal of Chemistry. Available at: [Link]
-
Spooner, H. G., et al. (2025). Synthesis and identification of 3-Oxazolines in cocoa. CentAUR. Available at: [Link]
-
Spooner, H. G., et al. (2025). Synthesis and Identification of 3-Oxazolines in Cocoa. ACS Publications. Available at: [Link]
-
Wiley, R. H., & Bennett Jr, L. L. (1949). The Chemistry of the Oxazolines. Chemical Reviews. Available at: [Link]
-
Parab, S., & Tilve, S. (2014). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. Available at: [Link]
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Wang, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. Available at: [Link]
-
Reddy, P., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: [Link]
-
Hearne, Z. (2018). Synthesis of Oxazolines with a Triple Activation Twist. RSC Blogs. Available at: [Link]
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G. Guiedon, A. (2004). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Diva-Portal.org. Available at: [Link]
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A. A. Artamonov, V., et al. (2005). N-Substituted tetrahydro-1,3-oxazines and oxazolidines. 1. A new version of the Mannich reaction involving amino alcohols. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Scalable Synthesis Routes for 3-Aminopentan-1-ol Hydrochloride
Introduction: The Strategic Importance of 3-Aminopentan-1-ol
3-Aminopentan-1-ol is a bifunctional molecule featuring both a primary amine and a primary alcohol. Its chiral variants, particularly (S)-3-Aminopentan-1-ol, are valuable chiral building blocks in the pharmaceutical industry. The stereospecific arrangement of its functional groups makes it a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), where enantiomeric purity is often paramount for therapeutic efficacy and safety.[1][2] The presence of two reactive centers allows for a multitude of chemical modifications, making it a versatile precursor for creating diverse molecular architectures, including heterocyclic compounds that are scaffolds for many drugs.[3]
As demand for chiral amines and amino alcohols grows, the development of robust, efficient, and scalable synthesis routes is a primary concern for researchers and drug development professionals. An ideal industrial process must not only deliver high yields and purity but also be economically viable, safe, and environmentally sustainable. This document provides a detailed guide to scalable synthesis strategies for 3-Aminopentan-1-ol hydrochloride, focusing on methodologies suitable for large-scale production. We will explore two primary, industrially relevant pathways: Asymmetric Reduction of an aminoketone precursor and Direct Reductive Amination, with a discussion of a classical multi-step approach from diethyl malonate.
Route 1: Asymmetric Reduction of 1-Aminopentan-3-one
One of the most direct and effective methods for producing chiral 3-Aminopentan-1-ol is the asymmetric reduction of the corresponding ketone, 1-aminopentan-3-one. This strategy is powerful because it establishes the crucial stereocenter in a single, highly controlled step. This can be accomplished through two primary scalable methods: catalyst-driven chemical hydrogenation and enzyme-catalyzed biocatalytic reduction.[1]
Causality Behind Experimental Choices:
-
Substrate Choice : 1-Aminopentan-3-one is an ideal precursor as the ketone at the 3-position is the direct prochiral center for creating the desired alcohol. The amine at the 1-position is non-reactive under the chosen reduction conditions.
-
Catalyst System :
-
Chemical Reduction : Chiral transition metal complexes, such as those based on Ruthenium (Ru) or Rhodium (Rh) with ligands like BINAP, are chosen for their high efficiency, selectivity, and established track record in large-scale asymmetric hydrogenations.[1] They operate at high substrate-to-catalyst ratios, making them cost-effective despite the price of precious metals.
-
Biocatalytic Reduction : Ketoreductases (KREDs) are enzymes that offer exceptional enantioselectivity (>99% ee) under mild, aqueous conditions (ambient temperature and pressure).[1] Using whole-cell systems (e.g., recombinant E. coli) is often preferred in industrial settings as it circumvents the need for costly enzyme purification and facilitates the regeneration of the necessary cofactor (NADH or NADPH) using a simple carbon source like glucose.[1]
-
Workflow for Asymmetric Reduction
Caption: Asymmetric reduction pathways to 3-Aminopentan-1-ol.
Comparative Data for Asymmetric Reduction Routes
| Parameter | Asymmetric Chemical Reduction | Biocatalytic Ketone Reduction |
| Starting Material | 1-Aminopentan-3-one HCl | 1-Aminopentan-3-one |
| Key Reagents/Catalyst | Chiral Ru/Rh catalysts, H₂ gas | Ketoreductase (KRED), whole cells, glucose |
| Typical Yield | 85-95%[1] | 90-98%[1] |
| Enantiomeric Excess (ee) | >98%[1] | >99%[1] |
| Key Advantages | High throughput, well-established technology.[1] | Extremely high enantioselectivity, mild conditions (temp/pressure), green chemistry.[1] |
| Key Challenges | Cost of precious metal catalysts, requires high-pressure equipment.[1] | Potential for enzyme stability issues or substrate/product inhibition.[1] |
Protocol 1A: Large-Scale Asymmetric Hydrogenation using a Chiral Ruthenium Catalyst
Objective: To synthesize (S)-3-Aminopentan-1-ol via asymmetric hydrogenation of 1-aminopentan-3-one hydrochloride.[1]
Materials:
-
1-Aminopentan-3-one hydrochloride
-
(S)-Ru(OAc)₂[(R)-BINAP] catalyst (or similar chiral Ru/Rh catalyst)
-
Methanol (degassed)
-
Hydrogen gas (high pressure)
-
Sodium methoxide solution in methanol
-
Diatomaceous earth (e.g., Celite®)
-
High-pressure stainless-steel reactor
Procedure:
-
Reactor Preparation: Inert the high-pressure reactor by purging thoroughly with nitrogen or argon gas.
-
Charging: Charge the reactor with 1-aminopentan-3-one hydrochloride and degassed methanol. Stir the mixture until all solids are fully dissolved.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the (S)-Ru(OAc)₂[(R)-BINAP] catalyst. The catalyst-to-substrate ratio is critical and should be optimized (typically 1:1000 to 1:10,000).
-
Neutralization: Slowly add a stoichiometric amount of sodium methoxide solution to neutralize the hydrochloride salt, forming the free base in situ.
-
Hydrogenation: Seal the reactor. Pressurize with hydrogen gas to the optimized pressure (e.g., 10-50 bar) and heat to the target temperature (e.g., 40-60 °C).
-
Reaction Monitoring: Maintain stirring and monitor the reaction progress by measuring hydrogen uptake and periodically analyzing samples via HPLC or GC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the heterogeneous catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove methanol. The resulting crude (S)-3-Aminopentan-1-ol can be purified by vacuum distillation.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid to precipitate the final hydrochloride salt. Filter and dry the product.
Protocol 1B: Whole-Cell Biocatalytic Reduction
Objective: To produce (S)-3-Aminopentan-1-ol via whole-cell bioreduction of 1-aminopentan-3-one.[1]
Materials:
-
Recombinant E. coli cells expressing a suitable ketoreductase (KRED)
-
1-Aminopentan-3-one
-
Glucose (cofactor regeneration source)
-
Phosphate buffer (e.g., pH 7.0)
-
Fermentor/Bioreactor
-
Centrifuge or microfiltration system
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Cell Culture: Grow the recombinant E. coli cells in a suitable fermentation medium to induce high-level expression of the ketoreductase. Harvest the cells via centrifugation.
-
Biotransformation Setup: In a bioreactor, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0). Resuspend the harvested cell paste in the buffer.
-
Reagent Addition: Add glucose (e.g., 1.5 equivalents relative to substrate) to the cell suspension. This will be consumed by the cells to regenerate the NADPH cofactor required by the KRED.
-
Substrate Addition: Add 1-aminopentan-3-one to the bioreactor. The substrate concentration should be optimized to avoid inhibition (e.g., 50-100 g/L).
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH with gentle agitation. Monitor the conversion of the starting material to the product using HPLC or GC.
-
Cell Removal: Once the reaction reaches completion (typically 12-24 hours), remove the E. coli cells by centrifugation or microfiltration.
-
Product Extraction: Extract the product from the aqueous supernatant using an appropriate organic solvent like ethyl acetate.
-
Purification & Salt Formation: Combine the organic extracts and remove the solvent under reduced pressure. The crude (S)-3-Aminopentan-1-ol is then purified by vacuum distillation, followed by conversion to the hydrochloride salt as described in Protocol 1A.
Route 2: Direct Reductive Amination
Reductive amination is a highly versatile and atom-economical method for forming amines.[4] For the synthesis of 3-Aminopentan-1-ol, this process would involve reacting a ketone precursor, 1-hydroxypentan-3-one, with an ammonia source to form an imine intermediate in situ, which is then immediately reduced to the desired primary amine.[5]
Causality Behind Experimental Choices:
-
Starting Material : 1-hydroxypentan-3-one is the logical precursor, containing the required carbon skeleton and the hydroxyl group at the 1-position.
-
Amine Source : For a primary amine product, ammonia is the required nitrogen source. It is often supplied in the form of ammonium salts like ammonium formate or ammonium chloride.[5]
-
Reducing Agent : The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) because they are less reactive towards the starting ketone and selectively reduce the protonated imine (iminium ion) intermediate.[6] This selectivity prevents the wasteful reduction of the starting ketone to a diol byproduct.
-
Catalysis : While hydride reagents are common, catalytic reductive amination using H₂ and a metal catalyst or transfer hydrogenation (using a hydrogen donor like formic acid) with an Iridium catalyst offers a greener and often more efficient alternative for large-scale operations.[4]
Workflow for Direct Reductive Amination
Caption: General workflow for reductive amination synthesis.
Protocol 2: One-Pot Reductive Amination using NaBH₃CN
Objective: To synthesize 3-Aminopentan-1-ol hydrochloride from 1-hydroxypentan-3-one in a one-pot reaction.
Materials:
-
1-Hydroxypentan-3-one
-
Ammonium acetate (or ammonium chloride)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (for work-up and salt formation)
-
Ethyl acetate (for extraction)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-hydroxypentan-3-one and a molar excess of ammonium acetate (e.g., 3-5 equivalents) in methanol.
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 using glacial acetic acid. This pH range is optimal for imine formation without significantly hydrolyzing the reducing agent.[5]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the equilibrium formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (approx. 1.5 equivalents) in a small amount of methanol and add it slowly to the reaction mixture.
-
Causality Note: NaBH₃CN is added slowly to control the exothermic reaction and any potential hydrogen gas evolution. Its reduced reactivity compared to NaBH₄ allows it to coexist with the ketone while selectively reducing the iminium ion as it forms.[6]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction's completion by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of 2M HCl until gas evolution ceases. This destroys any remaining NaBH₃CN.
-
Work-up: Adjust the pH of the solution to >10 with a strong base (e.g., NaOH). Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Extract the aqueous residue multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Isolation and Salt Formation: Remove the solvent under reduced pressure. Purify the crude amino alcohol by vacuum distillation. Convert the purified product to its hydrochloride salt as described in Protocol 1A.
Route 3: Classical Synthesis from Diethyl Malonate
A more traditional, multi-step synthesis can be designed starting from the inexpensive bulk chemical, diethyl malonate. This route offers great flexibility but is generally longer and may have a lower overall yield compared to the more direct methods above.
Conceptual Synthesis Pathway:
-
Alkylation: The acidic α-hydrogen of diethyl malonate is deprotonated with a base (e.g., sodium ethoxide), and the resulting enolate is alkylated with an ethyl halide (e.g., ethyl bromide) to form diethyl ethylmalonate.[7]
-
Amination: An amino group must be introduced at the α-carbon. A common method is nitrosation with nitrous acid (generated from sodium nitrite and acid) to form an isonitroso (oxime) compound, which is then reduced (e.g., via catalytic hydrogenation with Pd/C) to yield diethyl aminomalonate.[8][9]
-
Reduction of Esters: Both ester groups are reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This step forms the final carbon skeleton of 3-amino-1,5-pentanediol.
-
Selective Protection/Modification (Hypothetical Step): To arrive at 3-aminopentan-1-ol, a more complex series of protection, activation, and deoxygenation steps would be required to remove one hydroxyl group, adding significant complexity and reducing the scalability of this specific pathway. Therefore, a direct reduction of diethyl ethylaminomalonate is the more logical final step.
-
Reduction and Decarboxylation: A more direct approach involves reducing one ester group and then decarboxylating. However, the most robust method involves reducing both esters of diethyl ethylaminomalonate with a powerful reducing agent like LiAlH₄ to directly yield the target 3-aminopentan-1-ol. The amide or protected amine is reduced concurrently with the esters.
Workflow for Diethyl Malonate Synthesis
Caption: Multi-step synthesis from diethyl malonate.
This classical route, while demonstrating fundamental organic chemistry principles, is often less competitive for large-scale industrial production compared to the more convergent asymmetric reduction or reductive amination pathways due to the number of steps, reagent costs (especially LiAlH₄), and potential for lower overall yield.
Conclusion
For the scalable synthesis of 3-Aminopentan-1-ol hydrochloride, Asymmetric Reduction and Direct Reductive Amination represent the most industrially viable strategies.
-
Asymmetric reduction of 1-aminopentan-3-one stands out for its efficiency and high enantioselectivity. The choice between a chemical catalyst and a biocatalyst depends on available infrastructure and cost analysis. Biocatalysis is often favored for its green credentials and exceptional selectivity under mild conditions.[1]
-
Direct reductive amination of 1-hydroxypentan-3-one is an excellent alternative, characterized by high atom economy in a one-pot process. Advances in catalysis continue to make this route increasingly attractive for large-scale production.[4]
The classical synthesis from diethyl malonate, while versatile, is generally less efficient for this specific target on an industrial scale. The selection of the optimal synthesis route will ultimately depend on a detailed analysis of factors including raw material cost, process safety, capital equipment requirements, and desired product specifications.
References
- BenchChem. (2025). Large-Scale Synthesis of (S)-1-Aminopentan-3-ol for Industrial Applications.
- Kanto Chemical Co., Inc. New Catalysts for Reductive Amination.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Chemistry Steps. (2024). Reductive Amination.
- BenchChem. (2025). Application Notes and Protocols: 1-Aminopentan-3-ol in Organic Synthesis.
- Organic Syntheses. Diethyl aminomalonate hydrochloride.
- Vaia. Synthesize each compound from diethyl malonate.
- Quora. (2018). How amino acid synthesis from diethyl malonate?
- BenchChem. (2025). (S)-1-Aminopentan-3-ol: A Chiral Building Block with Significant Potential in Medicinal Chemistry.
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Application Notes and Protocols: 3-Aminopentan-1-ol as a Pro-Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Simple Amino Alcohol Ligand
In the landscape of asymmetric synthesis, the development of efficient and selective catalytic systems is paramount. Chiral amino alcohols have emerged as a privileged class of ligands, valued for their synthetic accessibility, modularity, and profound impact on the stereochemical outcome of a wide array of catalytic transformations.[1][2] This document provides a detailed guide to the potential application of 3-Aminopentan-1-ol hydrochloride as a readily available pro-ligand in transition metal-catalyzed reactions.
While specific applications of 3-Aminopentan-1-ol as a ligand are not yet extensively documented in peer-reviewed literature, its structural motifs—a primary amine and a primary alcohol—suggest its capability to act as a versatile bidentate N,O-ligand upon deprotonation. This guide is constructed upon the well-established principles of coordination chemistry and the extensive use of analogous simple amino alcohols in catalysis. The protocols and insights presented herein are intended to serve as a foundational resource for researchers seeking to explore the catalytic potential of this compound.
The hydrochloride salt form of 3-Aminopentan-1-ol necessitates an in-situ deprotonation step to unmask the catalytically active neutral ligand. This is a common and straightforward procedure in catalysis, allowing for the use of air-stable amine salts.
The Role of 3-Aminopentan-1-ol as a Bidentate Ligand
Upon deprotonation of the ammonium salt, 3-Aminopentan-1-ol can coordinate to a metal center through both the nitrogen of the amino group and the oxygen of the hydroxyl group, forming a stable five-membered chelate ring. This bidentate coordination is crucial for creating a rigid and well-defined chiral environment around the metal center, which is essential for inducing high stereoselectivity in a catalytic reaction.[3][4]
The specific coordination mode and the resulting catalytic activity will be influenced by several factors, including the choice of metal precursor, the solvent, and the reaction conditions. The ethyl groups on the carbon atom bearing the amino group can provide steric hindrance that may be beneficial for enantioselection.
Caption: Proposed bidentate coordination of 3-Aminopentan-1-ol to a metal center.
Application in Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[5][6] Ruthenium, rhodium, and iridium complexes bearing chiral amino alcohol ligands are highly effective catalysts for this reaction.[7] The following protocol details a hypothetical procedure for the ATH of acetophenone using a catalyst generated in-situ from a ruthenium precursor and 3-Aminopentan-1-ol HCl.
Protocol 1: In-situ Catalyst Formation and Asymmetric Transfer Hydrogenation
Objective: To synthesize (R)- or (S)-1-phenylethanol via asymmetric transfer hydrogenation of acetophenone using a catalyst derived from [RuCl₂(p-cymene)]₂ and 3-Aminopentan-1-ol HCl.
Materials:
-
[RuCl₂(p-cymene)]₂
-
3-Aminopentan-1-ol hydrochloride
-
Acetophenone
-
Anhydrous isopropanol (i-PrOH)
-
Potassium hydroxide (KOH) or another suitable base
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Catalyst Pre-formation:
-
In a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and 3-Aminopentan-1-ol HCl (0.011 mmol).
-
Add anhydrous and degassed isopropanol (5 mL).
-
Stir the mixture at 80°C for 30 minutes. A color change is typically observed as the ligand coordinates to the metal.
-
-
Reaction Setup:
-
Cool the catalyst solution to room temperature.
-
In a separate Schlenk flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous isopropanol (5 mL).
-
Prepare a 1 M solution of KOH in isopropanol.
-
-
Catalytic Reaction:
-
To the catalyst solution, add the acetophenone solution via syringe.
-
Add the KOH solution (0.1 mL, 0.1 mmol) to the reaction mixture. The base is crucial for the deprotonation of the ligand hydrochloride and the alcohol of the ligand to form the active catalyst, as well as for the catalytic cycle.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC.
-
Rationale Behind Experimental Choices
-
In-situ Catalyst Formation: This method is operationally simple and avoids the isolation of potentially sensitive organometallic complexes.
-
Base: The addition of a strong base like KOH is essential to deprotonate the aminium salt to the free amine, allowing it to coordinate to the ruthenium center. It also plays a key role in the catalytic cycle by facilitating the formation of the metal-hydride species.
-
Isopropanol: Serves as both the solvent and the hydrogen source in the transfer hydrogenation reaction.
-
Inert Atmosphere: Prevents the oxidation of the catalyst and other reaction components.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Potential Application in Organocatalysis
Simple primary amino alcohols can also function as effective organocatalysts, activating substrates through the formation of enamines or through hydrogen bonding interactions.[8][9][10] 3-Aminopentan-1-ol, being a primary amino alcohol, could potentially catalyze reactions such as asymmetric aldol or Michael additions.
Protocol 2: Hypothetical Organocatalytic Michael Addition
Objective: To catalyze the asymmetric Michael addition of a β-keto ester to a nitroalkene.
Materials:
-
3-Aminopentan-1-ol hydrochloride
-
β-keto ester (e.g., ethyl 2-oxocyclopentanecarboxylate)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Organic solvent (e.g., toluene, CH₂Cl₂)
-
A mild base for deprotonation (e.g., triethylamine)
-
Standard laboratory glassware
Procedure:
-
Catalyst Activation:
-
In a reaction vial, dissolve 3-Aminopentan-1-ol HCl (0.1 mmol) in the chosen solvent (2 mL).
-
Add triethylamine (0.1 mmol) to generate the free amino alcohol in situ.
-
-
Reaction:
-
Add the β-keto ester (1.0 mmol) to the catalyst solution.
-
Add the nitroalkene (1.2 mmol).
-
Stir the reaction at the desired temperature (e.g., room temperature or 0°C).
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the product.
-
Data Presentation
The following table provides hypothetical target values for the asymmetric transfer hydrogenation of acetophenone, based on results obtained with similar simple amino alcohol ligands. Experimental validation is required to determine the actual performance of 3-Aminopentan-1-ol.
| Catalyst System | Substrate | Product | Yield (%) | ee (%) |
| [RuCl₂(p-cymene)]₂ / 3-Aminopentan-1-ol | Acetophenone | 1-Phenylethanol | >90 | 70-95 |
Conclusion
3-Aminopentan-1-ol hydrochloride is a promising and readily available precursor for a chiral N,O-bidentate ligand. Based on the well-established chemistry of analogous amino alcohols, it is anticipated to be effective in various asymmetric catalytic reactions, including transfer hydrogenation and organocatalytic C-C bond formations. The protocols and conceptual framework provided in this guide offer a solid starting point for researchers to explore and unlock the full catalytic potential of this simple yet versatile molecule. Experimental investigation is crucial to validate these hypotheses and to optimize reaction conditions for specific applications.
References
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- BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. BenchChem.
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Magano, J., & Dunetz, J. R. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [Link]
-
Mampreian, T., et al. (2007). Vicinal Amino Alcohols as Organocatalysts in Asymmetric Cross-Aldol Reaction of Ketones: Application in the Synthesis of Convolutamydine A. Organic Letters. [Link]
- Sarkar, A., et al. (2021). Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes. Semantic Scholar.
-
Fochi, M., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences. [Link]
- Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
- Hayashi, Y. (2016). β-Amino Alcohol Organocatalysts for Asymmetric Additions.
-
Sarkar, A., et al. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing. [Link]
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Brechin, E. K. (2016). The coordination chemistry and magnetism of some 3d–4f and 4f amino-polyalcohol compounds. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]
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Amini, M., et al. (2017). A new amino alcohol NpyNimineNamineOalcohol-donor ligand: coordination toward zinc(II) and cadmium(II) halides and enantioselective products. Taylor & Francis Online. [Link]
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Bernhardt, P. V., et al. (2010). Amino-Alcohol Ligands: Synthesis and Structure of N,N′-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and Its Salts, and an Assessment of Its Fitness and That of Related Ligands for Complexing Metal Ions. Inorganic Chemistry. [Link]
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El-Tabl, A. S. (2010). Synthesis and Characterization of Amino Alcohol Complexes. Taylor & Francis Online. [Link]
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Ishihara, K., & Nakashima, D. (2012). Rational design of dynamic ammonium salt catalysts towards more flexible and selective function. Journal of Synthetic Organic Chemistry, Japan. [Link]
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Dinnocenzo, J. P., & Karki, S. B. (1997). Deprotonation of tertiary amine cation radicals. A direct experimental approach. Journal of the American Chemical Society. [Link]
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Bella, M., et al. (2022). Quaternary Ammonium Salts Interact with Enolates and Sulfonates via Formation of Multiple +N-C-H Hydrogen Bonding Interactions. MDPI. [Link]
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Thomson, J. E., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. RSC Publishing. [Link]
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Hull, K. L., et al. (2019). Bromate Oxidation of Ammonium Salts: In Situ Acid Formation for Reservoir Stimulation. Inorganic Chemistry. [Link]
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- 4. tandfonline.com [tandfonline.com]
- 5. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines [mdpi.com]
- 6. iris.cnr.it [iris.cnr.it]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
Troubleshooting & Optimization
Improving reaction yields when using 3-Aminopentan-1-ol hydrochloride
Welcome to the Technical Support Center for amino alcohol functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 3-Aminopentan-1-ol hydrochloride .
Working with amino alcohol salts requires a rigorous understanding of acid-base equilibria, nucleophilicity, and moisture control. This guide synthesizes field-proven methodologies and mechanistic causality to help you optimize your reaction yields.
Quantitative Yield Analysis: 3-Aminopentan-1-ol Hydrochloride
To establish a baseline for troubleshooting, the following table summarizes how specific reaction variables quantitatively impact the yield of targeted functionalizations.
| Reaction Condition / Variable | Target Transformation | Typical Yield | Mechanistic Causality |
| Direct use of HCl salt (No Base) | N-Acylation / Alkylation | < 10% | The amine lone pair is bound in a dative bond with a proton; it is entirely non-nucleophilic. |
| 1.0 eq Base (e.g., TEA) | N-Acylation with Acyl Chloride | 40 - 50% | The base is consumed liberating the amine; no base remains to scavenge the newly generated HCl byproduct, halting the reaction. |
| 2.5+ eq Base (e.g., DIPEA) | N-Acylation with Acyl Chloride | 85 - 95% | Excess base fully liberates the amine and acts as an acid scavenger for the reaction byproducts, driving the reaction to completion. |
| Strongly Acidic Medium (e.g., CF₃COOH) | O-Acylation | 80 - 90% | The amine is forcefully protonated (protected), leaving the weaker hydroxyl group as the sole active nucleophile. |
| Un-dried HCl salt | Grignard / Organometallic | < 5% | The highly hygroscopic nature of the HCl salt introduces adventitious water, which instantly quenches moisture-sensitive reagents. |
Troubleshooting & FAQs
Q1: Why do my N-alkylation or N-acylation reactions fail when using 3-Aminopentan-1-ol hydrochloride directly from the bottle?
A1: The failure stems from the fundamental nature of the hydrochloride salt. In this state, the nitrogen's lone pair of electrons—which is required to attack an electrophile—is tied up in a bond with a proton (
Q2: How can I achieve chemoselective N-acylation (forming an amide) without accidentally reacting the hydroxyl group (forming an ester)?
A2: Chemoselectivity between an amine and a hydroxyl group is strictly governed by pH. Under basic or slightly alkaline conditions (e.g., using Triethylamine, DIPEA, or a phosphate buffer at pH 7.4), the amine is deprotonated. Because nitrogen is less electronegative than oxygen, the free amine is a vastly superior nucleophile and will kinetically outcompete the hydroxyl group for the electrophile, resulting in highly selective N-acylation[2][3].
Q3: I need to synthesize an ester by reacting the hydroxyl group, but I want to leave the amine intact. How is this achieved without using protecting groups?
A3: You must invert the nucleophilicity paradigm using the principle: "acidity favors O-acylation." By running the reaction in a strongly acidic solvent system (such as trifluoroacetic acid or a mixture of glacial acetic acid and perchloric acid), the amine is locked in its protonated, non-nucleophilic ammonium state[4]. The hydroxyl group, which resists protonation much more effectively than the amine, remains available to react with the acylating agent, yielding the O-acyl derivative directly[4].
Q4: My moisture-sensitive reactions (e.g., using sulfonyl chlorides) are yielding highly inconsistent results. What is going wrong?
A4: Small-chain amino alcohol hydrochlorides are notoriously hygroscopic. They readily absorb atmospheric moisture, pulling water directly into your reaction matrix. This water outcompetes your substrate and hydrolyzes your moisture-sensitive electrophiles. Before use, the salt must be rigorously dried, ideally via azeotropic distillation with anhydrous toluene or by drying under high vacuum in the presence of phosphorus pentoxide (
Experimental Protocols
Protocol 1: Quantitative Free-Basing and Chemoselective N-Acylation
This self-validating system ensures complete liberation of the amine and prevents acid-catalyzed stalling[1][2].
-
Preparation: Suspend 1.0 mmol of 3-Aminopentan-1-ol hydrochloride in 10 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).
-
Neutralization: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C. Stir for 15 minutes. The suspension will clarify as the salt is neutralized into the soluble free base.
-
Electrophile Addition: Slowly add 1.1 mmol of your chosen acyl chloride dropwise to maintain the temperature below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Workup: Quench with saturated aqueous
. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure to yield the N-acylated product.
Protocol 2: Chemoselective O-Acylation under Acidic Conditions
This protocol utilizes an acidic environment to mask the amine, forcing O-acylation[4].
-
Solvent Preparation: Dissolve 1.0 mmol of 3-Aminopentan-1-ol hydrochloride in 5 mL of Trifluoroacetic acid (TFA).
-
Acylation: Cool the solution to 0 °C and add 1.5 mmol of the acyl chloride slowly.
-
Reaction: Stir the mixture at room temperature for 4 hours. The strong acidity ensures the amine cannot react.
-
Precipitation: Pour the reaction mixture into 20 mL of cold diethyl ether (
). The O-acylated product will precipitate directly as a crystalline hydrochloride salt. -
Isolation: Filter the precipitate, wash with cold
, and dry under high vacuum.
Mechanistic Visualizations
Workflow for activating 3-Aminopentan-1-ol HCl via free-basing.
pH-dependent chemoselectivity logic for N- vs O-acylation.
References
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFSUMQvyo5584J2QtNuAR7wDlfeKfyrSfzaVBJFjmMoJ05hCISW_H-ZLh-pALPucOw5Hvm-d0TucXgEVDmYqko4adz63fvrsFHPZU5D0wdKzOF-q6t1ikiLMXaE_p3UY4YJueG7cv45-fTuw4=]
- N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAIMmwjcoZVSm2XJ1Jl7XNlwcuAryJy7JkG87tZ4N4I0AYwHb4ZV9HNQlUFsLt-sxH2BPi0xHEu8X8w61Ral6RJ8FsE2Kngbe9wjDglNRelC6cUQb2UDPMIPWgJBqKeozRn5_oY2w82sm6JI4BthHMtON7Y9i-c_tysRLt8-efV7HPjULjR-jpciVGJWMsHmXYjEH6UDZVNqjcfhjSmwdX6j6V]
- An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFQ287Jc1o5IpOwnreajp5tW8zwukzgbMjJeOAqwN6mDyZRw-1XTNFflISCM6RqXhndX3TwVQzswAauu0Mvkgpz218xA-Z3y81AqEp5nwgNJ2w-8x8C0FSfizGRvbAQiXfNZcEeXHp3MKNfV1TD-HAO3VSGZkMhGjFhbSSYA==]
- 2-Aminopropanol Hydrochloride. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGONySsZpcV151uiZlsoEgDJfUvHU4ASJr_dp4bxz3jbq7Q47c7XxIQshFDsBJLyaxYLU4CZrjP8vVRXsYRScVR1CR-A_2y8MYak3U6lW7NJbM3yJbe0Mo7OwAMIfrzXl4LMKfH]
Sources
Technical Support Center: Recrystallization of 3-Aminopentan-1-ol Hydrochloride
Core Technical Overview
3-Aminopentan-1-ol hydrochloride (3-AP-HCl) is a bifunctional amino alcohol salt often used as a chiral building block in pharmaceutical synthesis. Its purification presents unique challenges due to high hygroscopicity and a tendency to "oil out" (phase separate as a liquid) rather than crystallize.
This guide provides a self-validating protocol designed to overcome these thermodynamic hurdles. The methodology prioritizes the removal of specific impurities (unreacted ketones, oligomers) while managing the salt's affinity for water.
Solubility Profile & Solvent Selection
-
High Solubility (Good Solvents): Water, Methanol, Ethanol.
-
Moderate Solubility: Isopropanol (IPA), n-Butanol.
-
Low Solubility (Anti-Solvents): Ethyl Acetate (EtOAc), Diethyl Ether (
), Acetone, Hexanes.
Standard Operating Protocol (SOP)
Workflow: The Dual-Solvent Displacement Method
This protocol uses a polar protic solvent to dissolve the ionic lattice and a polar aprotic anti-solvent to induce controlled nucleation.
Step 1: Dissolution (Thermodynamic Equilibrium)
-
Place crude 3-AP-HCl in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add Isopropanol (IPA) or Ethanol (EtOH) (anhydrous preferred) at a ratio of 3–5 mL per gram of solid.
-
Heat the mixture to near-boiling (approx. 80°C for IPA).
Step 2: Nucleation Induction
-
Remove from heat and allow the solution to cool slightly (to ~50-60°C).
-
Add the Anti-Solvent (Ethyl Acetate or Diethyl Ether) dropwise with vigorous stirring.
-
Stop adding immediately when a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of the primary solvent (IPA/EtOH) to clear the solution back to transparency.
Step 3: Controlled Cooling (avoiding "Oiling Out")
-
Wrap the flask in a towel or place it in a warm oil bath with the heat turned off to allow slow cooling to room temperature over 2–3 hours.
-
Once at room temperature, move to a refrigerator (4°C) for 2 hours, then a freezer (-20°C) overnight.
-
Why: Rapid cooling traps impurities and causes oiling out. Slow cooling allows the crystal lattice to reject impurities.[3]
-
Step 4: Isolation
-
Filter the crystals rapidly using a Buchner funnel under inert gas (Nitrogen/Argon) if possible.
-
Wash the cake with cold (0°C) anti-solvent (EtOAc or
). -
Dry in a vacuum desiccator over
or KOH pellets to remove trace water.
Troubleshooting & FAQs
Issue: The Product "Oils Out" Instead of Crystallizing
Diagnosis: The solution is supersaturated too quickly, or the melting point of the solvated salt is lower than the solvent temperature. This is common with amino alcohols due to hydrogen bonding networks.
Corrective Action:
-
Re-heat: Warm the mixture until the oil redissolves.
-
Dilute: Add more of the primary solvent (IPA/EtOH). Oiling out often indicates the solution is too concentrated.
-
Seed: Cool to the temperature just before oiling occurs and add a "seed crystal" of pure product.
-
Trituration: If the oil persists at the bottom, decant the supernatant solvent. Add fresh anti-solvent (e.g.,
) to the oil and scratch the glass vigorously with a spatula. This mechanical stress can induce lattice formation.
Issue: The Salt is Sticky or Hygroscopic
Diagnosis: Water contamination. 3-AP-HCl will absorb atmospheric moisture, breaking the crystal lattice and forming a syrup.
Corrective Action:
-
Anhydrous Solvents: Ensure all solvents are dried (e.g., over molecular sieves) before use.
-
Schlenk Line: Perform the filtration under a nitrogen blanket.
-
Desiccation: Never air-dry. Use a high-vacuum desiccator immediately after filtration.
Issue: Low Yield
Diagnosis: Product is too soluble in the solvent mixture.
Corrective Action:
-
Mother Liquor Recovery: Do not discard the filtrate. Evaporate it to half volume and repeat the cooling process to obtain a "second crop" of crystals.
-
Solvent Ratio: Increase the proportion of anti-solvent (EtOAc) in the next run.
Data & Visualization
Table 1: Solvent System Efficacy for 3-AP-HCl
| Solvent System (Solvent / Anti-Solvent) | Polarity Match | Risk of Oiling Out | Yield Potential | Comments |
| IPA / Ethyl Acetate | Excellent | Moderate | High | Recommended. Good balance of solubility and volatility. |
| Ethanol / Diethyl Ether | Good | High | Moderate | Ether is highly flammable; use with caution. Good for small scale. |
| Methanol / Acetone | Fair | Low | Low | Product often too soluble in MeOH; hard to precipitate. |
| Water / Acetone | Poor | Very High | High | Not Recommended. Water is difficult to remove; promotes hygroscopicity. |
Workflow Diagram: Recrystallization Process
Figure 1: Decision-matrix workflow for the purification of 3-Aminopentan-1-ol Hydrochloride.
Troubleshooting Logic: The "Oiling Out" Loop
Figure 2: Causal analysis and remediation for phase separation issues.
References
-
University of Alberta. (n.d.). Recrystallization - Single Solvent & Solvent Pairs. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Troubleshooting Crystallization: Oiling Out.[4] Retrieved from [Link]
-
ResearchGate. (2021). Discussions on Recrystallization of Amine Salts and Oiling Out Issues. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Hygroscopic Challenges with 3-Aminopentan-1-ol Hydrochloride
Welcome to the dedicated technical support guide for 3-Aminopentan-1-ol hydrochloride. As a valued building block in pharmaceutical synthesis and broader chemical research, its utility is accompanied by a significant handling challenge: hygroscopicity. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and actionable protocols to mitigate the impact of moisture absorption, ensuring experimental reproducibility and success.
Part 1: Frequently Asked Questions - The Nature of the Challenge
This section addresses fundamental questions regarding the hygroscopic properties of 3-Aminopentan-1-ol hydrochloride and the direct consequences of moisture contamination.
Q1: What does it mean for 3-Aminopentan-1-ol hydrochloride to be "hygroscopic"?
A: Hygroscopicity is the tendency of a substance to readily attract and hold water molecules from the surrounding environment, either by absorption or adsorption.[1] For 3-Aminopentan-1-ol hydrochloride, this means that upon exposure to ambient air, the solid will begin to take up atmospheric moisture. This is a common challenge with many pharmaceutical raw materials, with studies showing that approximately 60% of commonly used chemicals and excipients are hygroscopic.[2][3]
Q2: What makes 3-Aminopentan-1-ol hydrochloride susceptible to water absorption?
A: The molecular structure of 3-Aminopentan-1-ol hydrochloride contains polar functional groups—specifically a hydroxyl (-OH) group and an ammonium group (-NH3+) from the hydrochloride salt. These groups can form strong hydrogen bonds with water (H₂O) molecules, making the compound highly affine to moisture. The hydrochloride salt form, in particular, enhances its ionic character, further increasing its interaction with polar water molecules.
Q3: What are the primary consequences of moisture absorption in my experiments?
A: The absorption of water can lead to significant physical and chemical changes, impacting the integrity of your experiments.[2][4][5]
-
Physical Changes: You may observe clumping, caking, or even deliquescence (dissolving in the absorbed water) of the solid powder.[2][5] This makes accurate weighing and dispensing extremely difficult and can lead to non-uniform mixtures.[1][4]
-
Chemical Changes:
-
Inaccurate Stoichiometry: If you weigh out 100 mg of the compound that has absorbed 10% water by mass, you are only using 90 mg of the active reagent. This leads to incorrect molar calculations and can drastically affect reaction yields and kinetics.
-
Unwanted Reactivity: Water is a nucleophile and can participate in side reactions, leading to the formation of unexpected byproducts. In reactions sensitive to water, its presence can inhibit the desired transformation entirely.[6]
-
Degradation: For some molecules, the presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity of the starting material.[1][2][5] The amino group itself can also influence reactivity, and its interaction with water at elevated temperatures could potentially lead to side reactions.[7][8]
-
Part 2: Troubleshooting Common Experimental Issues
This section provides a troubleshooting guide for specific problems encountered when using 3-Aminopentan-1-ol hydrochloride.
Scenario 1: Inconsistent reaction yields and/or formation of unknown byproducts.
-
Likely Cause: Uncontrolled water content in the 3-Aminopentan-1-ol hydrochloride is altering the reaction stoichiometry and introducing a reactive nucleophile (water) into the system.
-
Troubleshooting Steps:
-
Quantify Water Content: Before use, determine the precise water content of your material using a suitable analytical method (see Part 4 for details). The most accurate and specific method for water determination is Karl Fischer (KF) titration.[9]
-
Dry the Reagent: If the water content is above your experimental tolerance, the material must be dried. Hygroscopic solids can be dried under vacuum, often with gentle heating.[10]
-
Implement Anhydrous Techniques: Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress during the experiment.[11]
-
-
Place the required amount of the compound in a clean, dry round-bottom flask or Schlenk flask.
-
Attach the flask to a high-vacuum line.
-
Gently heat the flask with a heating mantle or oil bath. Caution: Do not exceed the melting point of the compound. Start with a low temperature (e.g., 40-50 °C) and monitor for any changes in the material's appearance.
-
Dry under vacuum for several hours (4-12 hours is typical, but the duration depends on the initial water content and the amount of material).
-
Allow the flask to cool to room temperature before backfilling with an inert gas.
-
Store the dried compound in a desiccator over a strong desiccant (e.g., P₂O₅ or Drierite) or in a glovebox.[12]
Scenario 2: Difficulty preparing stock solutions of a precise concentration.
-
Likely Cause: The mass of the compound being weighed includes an unknown mass of water, making accurate concentration calculations impossible.
-
Troubleshooting Workflow:
Caption: Workflow for preparing accurate solutions.
-
Solution: The most robust method is to determine the water content via Karl Fischer titration and then apply a correction factor to your weighed mass. For example, if KF analysis shows 5.2% water content, and you weighed 200 mg, the actual mass of 3-Aminopentan-1-ol hydrochloride is 200 mg * (1 - 0.052) = 189.6 mg. Use this corrected mass for your concentration calculations.
Scenario 3: The solid has become a hard cake or a gummy solid.
-
Likely Cause: Severe moisture absorption due to improper storage or prolonged exposure to a humid environment.[4]
-
Troubleshooting Steps:
-
Assess Viability: The material is likely unusable for moisture-sensitive reactions. The high water content makes accurate weighing impossible and indicates potential degradation.
-
Attempt to Salvage (for non-critical applications only): If the material must be used, you can attempt to break up the cake in a low-humidity environment (e.g., a glovebox).
-
Dry and Re-analyze: After breaking it up, dry the material extensively under high vacuum as described in Protocol 2.1. After drying, you MUST re-analyze the water content and purity (e.g., by NMR or LC-MS) to confirm its identity and integrity before use.
-
Prevention: Discard severely compromised material and procure a fresh bottle. Implement the stringent storage and handling protocols outlined in Part 3 to prevent recurrence.
-
Part 3: Proactive Protocols for Handling and Storage
Preventing moisture uptake is always preferable to remediation.
Recommended Storage Conditions
| Storage Method | Suitability for 3-Aminopentan-1-ol HCl | Key Considerations |
| Standard Benchtop | Not Recommended | Open exposure to ambient humidity will lead to rapid water absorption. |
| Sealed Container | Minimal Short-Term Storage | Use containers with tight-fitting seals (e.g., Poly-seal caps). Minimize headspace and re-seal immediately after use.[4] |
| Desiccator | Highly Recommended | Store sealed containers inside a desiccator containing an active desiccant (e.g., silica gel, Drierite). For extreme sensitivity, use a vacuum desiccator.[10][12] |
| Inert Atmosphere | Gold Standard | For the most sensitive applications, store and handle the compound exclusively within a glovebox or glove bag under a dry, inert atmosphere (N₂ or Ar).[11][12] |
Workflow for Handling a New Bottle
Caption: Recommended workflow for handling new material.
Part 4: Key Analytical Techniques for Moisture Determination
Accurate quantification of water is critical for troubleshooting and ensuring experimental accuracy.
Comparison of Moisture Analysis Techniques
| Technique | Principle | Specificity for Water | Pros | Cons |
| Karl Fischer (KF) Titration | Titration based on a redox reaction between iodine and water.[13] | High (Specific to water)[14] | Gold standard; highly accurate and precise for low water content (ppm levels).[9][13] | Requires specialized equipment; solvents can be toxic.[9] |
| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature. | Low (Measures total volatile loss)[14] | Provides information on thermal stability. | Not specific to water; any volatile component will be measured as mass loss. |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of NIR light by water molecules. | Moderate | Rapid, non-destructive.[13] | Requires development of a calibration model validated against a primary method like KF.[15] |
Protocol: Sample Preparation for Karl Fischer Titration
-
Environment: Perform all manipulations in a low-humidity environment, such as a glovebox or by using a glove bag, to prevent moisture uptake during sample preparation.[11]
-
Sample Weighing: Accurately weigh a suitable amount of 3-Aminopentan-1-ol hydrochloride (typically 50-100 mg, depending on the expected water content and instrument sensitivity) directly into a dry KF vial.
-
Sealing: Immediately cap and seal the vial to prevent atmospheric moisture contamination.
-
Solvent Addition: Using a dry syringe, add the appropriate anhydrous solvent (e.g., anhydrous methanol or a specialized KF solvent) to dissolve the sample.
-
Analysis: Introduce the sample solution into the KF titrator according to the manufacturer's instructions. Run a blank with the pure solvent to correct for any residual water.[13]
By understanding the inherent challenges of working with hygroscopic materials like 3-Aminopentan-1-ol hydrochloride and implementing these proactive handling, storage, and analytical strategies, researchers can ensure the integrity of their materials and the reliability of their experimental outcomes.
References
- Vertex AI Search. (2024). Hygroscopic: What it Means, What You Need to Know.
- Pharma Excipients. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
- B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents.
- PubMed. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
- Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying.
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
- PubMed. (n.d.). Moisture determination in hygroscopic drug substances by near infrared spectroscopy.
- Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
- Pharmaceutical Technology. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
- Richpacking020.com. (2022). Hygroscopic Problems Of Capsule Filled Powders.
- ResearchGate. (2018). Moisture Analysis Techniques.
- Metrohm. (2020). Moisture Analysis – Karl Fischer Titration, NIRS, or both?.
- HepatoChem. (2016). How do you handle hygroscopic salts?.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The reactions of amine, polyamine and amino alcohol corrosion inhibitors in water at high temperature.
- LabManager. (2018). How Water Contaminants Impact Lab Analyses.
- MDPI. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
Sources
- 1. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 5. tandfonline.com [tandfonline.com]
- 6. How Water Contaminants Impact Lab Analyses | Lab Manager [labmanager.com]
- 7. The reactions of amine, polyamine and amino alcohol corrosion inhibitors in water at high temperature - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
- 11. hepatochem.com [hepatochem.com]
- 12. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 13. Moisture Analysis – Karl Fischer Titration, NIRS, or both? | Metrohm [metrohm.com]
- 14. mt.com [mt.com]
- 15. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cyclization of 3-Aminopentan-1-ol Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks when attempting to cyclize 1,3-amino alcohols. 3-Aminopentan-1-ol, typically supplied as a hydrochloride salt, presents unique chemoselective and physical challenges[1].
Whether your target scaffold is a 4-membered azetidine or a 6-membered 1,3-oxazinane, successful cyclization requires strict control over protonation states, reaction concentration, and order of addition. This guide provides field-proven, self-validating protocols and mechanistic insights to rescue your synthesis.
Diagnostic Workflow for Cyclization Failures
Before adjusting your reagents, use the following decision tree to isolate the root cause of your cyclization failure.
Diagnostic decision tree for 3-Aminopentan-1-ol HCl cyclization failures.
Core Mechanistic Challenges
The Hydrochloride Salt Dilemma
3-Aminopentan-1-ol is commercially supplied as a hydrochloride salt (C5H13NO·HCl) to prevent atmospheric oxidation and spontaneous degradation[1]. In this state, the amine is protonated (
-
The Causality: If you calculate your reagent equivalents based on the free base molecular weight (103.16 g/mol ) instead of the HCl salt (139.62 g/mol ), your stoichiometry will be fundamentally flawed. Furthermore, adding exactly 1.0 equivalent of base is insufficient due to equilibrium dynamics. You must force the equilibrium to the free base using an excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA).
Regioselectivity: Azetidines vs. 1,3-Oxazinanes
The cyclization pathway of a 1,3-amino alcohol diverges entirely based on your choice of activating agent and protecting groups:
-
1,3-Oxazinan-2-ones (6-membered rings): Achieved by reacting the unprotected amino alcohol with phosgene equivalents like N,N'-Carbonyldiimidazole (CDI)[2]. The amine attacks first, and the resulting intermediate undergoes intramolecular trapping by the hydroxyl group[3].
-
Azetidines (4-membered rings): To form the highly strained azetidine ring, the amine must be protected (e.g., as a p-methoxyphenyl or benzyl derivative) prior to hydroxyl activation. If unprotected, CDI or sulfonyl chlorides will react with the amine instead[2]. Alternative catalytic methods, such as Ruthenium-catalyzed hydrogen shuttling, can also yield cyclic amines directly, though they require specialized setups[4].
Quantitative Parameters for Success
Table 1: Optimized Reaction Parameters for 3-Aminopentan-1-ol Cyclization
| Target Scaffold | Reagent System | Base (Equivalents) | Optimal Concentration | Dominant Side Reaction | Expected Yield |
| 4-Ethyl-1,3-oxazinan-2-one | CDI (1.2 eq) | DIPEA (2.2 eq) | 0.1 M - 0.2 M | Intermolecular urea formation | 75 - 85% |
| 2-Ethylazetidine | CDI (on N-protected substrate) | DIPEA (2.5 eq) | < 0.05 M | Dimerization / Polymerization | 45 - 60% |
| Cyclic Amine | RuHCl(CO)(PPh3)3 + Heat | None (Catalytic) | 0.5 M | Amide formation | 70 - 80% |
Self-Validating Experimental Protocols
A robust protocol must be self-validating—meaning you can verify the success of each intermediate step before proceeding. Below is the definitive methodology for synthesizing the 6-membered cyclic carbamate via CDI.
Protocol: Synthesis of 4-Ethyl-1,3-oxazinan-2-one
Step 1: Free-Basing & Solubilization
-
Action: Suspend 3-Aminopentan-1-ol HCl (1.0 eq, 1.0 mmol, 139.6 mg) in anhydrous Dichloromethane (DCM, 10 mL) under an inert atmosphere. Add DIPEA (2.2 eq, 2.2 mmol, 383 µL) dropwise at room temperature. Stir for 15 minutes.
-
Validation Check: The cloudy suspension should become a clear solution. Spot a micro-aliquot onto wet pH paper; it must read
. If it does not, the amine is still protonated.
Step 2: CDI Activation
-
Action: Cool the reaction to 0 °C using an ice bath. Add N,N'-Carbonyldiimidazole (CDI) (1.2 eq, 1.2 mmol, 194.6 mg) in three portions over 10 minutes.
-
Causality: Adding CDI at 0 °C suppresses rapid intermolecular cross-linking. The primary amine attacks the CDI to form an N-acyl imidazole intermediate.
Step 3: Intramolecular Cyclization
-
Action: Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 12 hours.
-
Validation Check: Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat. The starting material (which stains deep purple due to the primary amine) must be completely consumed, replaced by a UV-active product spot.
Step 4: Workup
-
Action: Quench the reaction with 1M aqueous HCl (5 mL). Extract the organic layer, wash with brine, dry over
, and concentrate under reduced pressure. -
Causality: The 1M HCl wash is critical; it protonates and removes the imidazole byproduct (pKa ~7.0) and any unreacted starting material, leaving the neutral oxazinanone product in the organic phase.
Mechanistic divergence in CDI-mediated cyclization of 3-aminopentan-1-ol.
Frequently Asked Questions (FAQs)
Q: My LC-MS shows a mass of [M+1] = 207 instead of the expected cyclized product. What happened?
A: You are observing the linear dimer (
Q: I added exactly 1.0 equivalent of Triethylamine, but my cyclization still failed. Why? A: 3-Aminopentan-1-ol is supplied as a hydrochloride salt[1]. Adding exactly 1.0 equivalent of base often fails to fully liberate the free amine due to equilibrium dynamics and the potential loss of volatile bases during stirring. Always use 1.5 to 2.2 equivalents of a sterically hindered base like DIPEA to ensure complete neutralization without the base competing as a nucleophile.
Q: Can I form an azetidine directly from the unprotected amino alcohol using CDI? A: No. When the primary amine is unprotected, CDI reacts preferentially with the nitrogen, leading to the 6-membered 4-ethyl-1,3-oxazinan-2-one. To form the 4-membered azetidine, the amine must first be protected (e.g., with a p-methoxyphenyl group) so that CDI activates the hydroxyl group instead, forcing the protected nitrogen to act as the nucleophile[2].
Q: Why did my reaction mixture turn yellow/brown immediately after adding the base? A: This indicates trace oxidation of the newly liberated free amine, or the presence of transition metal impurities in your reaction flask. Ensure your glassware is acid-washed, use freshly distilled DIPEA, and degas your solvents with Argon prior to the reaction.
References
-
Title: 3-Aminopentan-1-ol | C5H13NO | CID 20129993 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: Stereoselective Synthesis of 1,3-Amino Alcohols by the Pd-Catalyzed Cyclization of Trichloroacetimidates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols Source: Catalysis Science & Technology (The Royal Society of Chemistry) URL: [Link]
Sources
Technical Support Center: Optimizing Solvent Selection for 3-Aminopentan-1-ol Hydrochloride Reactions
Welcome to the technical support center for optimizing reactions with 3-Aminopentan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for common challenges encountered during the use of this versatile bifunctional molecule. The following question-and-answer format directly addresses specific issues to facilitate your experimental success.
Section 1: Understanding 3-Aminopentan-1-ol Hydrochloride
What are the key structural features of 3-Aminopentan-1-ol hydrochloride that influence its reactivity and solvent selection?
3-Aminopentan-1-ol hydrochloride possesses two key functional groups: a primary amine and a primary alcohol.[1] The presence of both a nucleophilic amine and a hydroxyl group on the same molecule allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.[2][3] However, its bifunctional nature also presents challenges in achieving selective reactions (N- vs. O-functionalization).
The hydrochloride salt form means the amine group is protonated, rendering it non-nucleophilic. Therefore, a base is required to liberate the free amine for it to participate in reactions.[4] The choice of base and solvent is critical and interdependent.
The molecule's structure, with a pentyl chain, gives it a degree of nonpolar character, while the amino and hydroxyl groups contribute to its polarity and ability to form hydrogen bonds.[5][6] This dual character influences its solubility in various organic solvents.
Section 2: Solvent Selection and Solubility
What is the general solubility profile of 3-Aminopentan-1-ol hydrochloride in common organic solvents?
While specific quantitative solubility data is not extensively published, a general understanding can be derived from its structure and from solvents used in related reactions. As a salt, it is expected to have higher solubility in polar protic solvents that can solvate both the ammonium and chloride ions. Its solubility generally decreases as the solvent polarity decreases.
| Solvent Category | Solvent Examples | Expected Solubility of 3-Aminopentan-1-ol HCl | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Excellent solvation of ions through hydrogen bonding and dipole-dipole interactions.[5][7] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to Low | Can solvate the cation through dipole-dipole interactions, but less effective at solvating the chloride anion compared to protic solvents.[4] |
| Ethereal | THF, 1,4-Dioxane | Low | Moderate polarity but lack strong hydrogen bonding capabilities. Often used in reactions once the free amine is generated.[2][3] |
| Chlorinated | Dichloromethane (DCM) | Very Low | Lower polarity and inability to effectively solvate ions. |
| Nonpolar | Toluene, Hexane | Insoluble | "Like dissolves like" principle; these solvents cannot effectively solvate the polar and ionic parts of the molecule.[8] |
Section 3: Troubleshooting Common Reactions
This section provides troubleshooting guidance for common reactions involving 3-Aminopentan-1-ol hydrochloride.
Diagram: General Troubleshooting Workflow
Caption: A systematic approach to troubleshooting reactions.
FAQs: N-Acylation Reactions (e.g., with Acyl Chlorides or Anhydrides)
Q1: My N-acylation reaction has a low yield. What are the likely causes and how can I improve it?
A1: Low yields in N-acylation reactions can stem from several factors:
-
Incomplete Deprotonation: The primary amine of 3-Aminopentan-1-ol hydrochloride must be deprotonated to its free amine form to become nucleophilic.
-
Troubleshooting: Ensure you are using at least one equivalent of a suitable base. For reactions with acyl chlorides, which produce HCl as a byproduct, two equivalents of base are necessary—one to neutralize the hydrochloride salt and one to scavenge the newly formed HCl.
-
-
Poor Solvent Choice: The starting material may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Troubleshooting: If using an aprotic solvent like THF or DCM where the hydrochloride salt has low solubility, consider adding a co-solvent like a small amount of methanol to aid dissolution before adding the base and acylating agent. Alternatively, a solvent in which the free amine is soluble can be used after a separate deprotonation and workup step.
-
-
Side Reactions (O-Acylation): While the amine is generally more nucleophilic than the alcohol, O-acylation can occur, especially if the amine is sterically hindered or if the reaction conditions favor it.
-
Troubleshooting: Running the reaction at lower temperatures can favor the kinetically preferred N-acylation. The choice of solvent can also influence chemoselectivity. Non-polar, aprotic solvents generally favor N-acylation.
-
Q2: I am observing di-acylation (both N- and O-acylation). How can I promote selective N-acylation?
A2: Achieving selective N-acylation is a common challenge with amino alcohols.
-
Controlling Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent.
-
Solvent and Temperature Control:
-
Aprotic Solvents: Using a non-protic, non-polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (e.g., 0 °C to room temperature) generally favors N-acylation.
-
Protic Solvents: Protic solvents can hydrogen bond with the amine, potentially reducing its nucleophilicity and increasing the likelihood of O-acylation. However, some reactions proceed well in protic solvents like ethanol.[9] Careful temperature control is crucial in these cases.
-
-
Use of a Protecting Group: For challenging substrates where selectivity is difficult to achieve, consider protecting the alcohol functionality before acylation, followed by a deprotection step.
Diagram: N- vs. O-Acylation Decision Tree
Sources
- 1. 3-Aminopentan-1-ol | C5H13NO | CID 20129993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 3-Aminopentan-1-ol Hydrochloride Functionalization
Welcome to the Technical Support Center for the functionalization of 3-Aminopentan-1-ol hydrochloride . As a bifunctional molecule containing both a primary amine (at C3) and a primary alcohol (at C1), this compound presents unique chemoselectivity and handling challenges. This guide is designed for drug development professionals and synthetic chemists to troubleshoot common side reactions, understand the underlying mechanistic causality, and implement self-validating experimental protocols.
Workflow of chemoselective functionalization pathways and side reactions for 3-Aminopentan-1-ol.
Module 1: The Freebasing Dilemma (Handling the HCl Salt)
Q: Every time I attempt a nucleophilic substitution with 3-Aminopentan-1-ol HCl, my yields are abysmal, or I get a complex mixture of degraded products. What is going wrong?
A: The hydrochloride salt renders the primary amine fully protonated and non-nucleophilic. If you attempt to freebase the molecule in situ by indiscriminately adding a strong base (like NaOH or NaH), you risk deprotonating the hydroxyl group, which initiates competing O-alkylation or O-acylation[1]. Furthermore, high local concentrations of strong base can cause exothermic degradation of the alkyl halide or acylating agent before the amine can react.
Causality & Solution: You must use a mild, buffered neutralization approach. By utilizing a phosphate buffer (e.g., KH₂PO₄/K₂HPO₄), you effectively neutralize the HCl salt while maintaining a controlled pH (~8.0). This ensures the amine is available as a free nucleophile without generating the highly reactive alkoxide ion[1].
Protocol 1: Buffer-Mediated Freebasing and Chemoselective N-Acylation
This self-validating system ensures the amine is reactive while the alcohol remains dormant.
-
Buffer Preparation: Prepare a 0.5 M phosphate buffer solution using KH₂PO₄ and K₂HPO₄, adjusting the pH to 8.0.
-
Validation Check: Use a calibrated pH meter. The buffer capacity must be sufficient to resist the HCl liberated during the subsequent acylation step.
-
-
Solvation & Neutralization: Dissolve 3-Aminopentan-1-ol hydrochloride (1.0 eq) in the buffer solution at room temperature.
-
Validation Check: Complete dissolution indicates the salt is solvated; verify the pH remains ~8.0, confirming the amine is freebased but not hyper-activated.
-
-
Electrophile Addition: Cool the mixture to 0 °C and add the acylating agent (1.1 eq) dropwise over 15 minutes with vigorous stirring.
-
Causality: Low temperatures kinetically suppress the less nucleophilic hydroxyl group's reactivity, heavily favoring N-attack.
-
-
Reaction Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1).
-
Validation Check: Stain with Ninhydrin. The disappearance of the bright purple spot (free primary amine) and the appearance of a UV-active or PMA-active spot confirms successful N-capping.
-
-
Workup: Extract the N-acylated product using ethyl acetate. The aqueous layer safely retains the inorganic salts and unreacted HCl.
Module 2: Chemoselectivity (N- vs. O-Functionalization)
Q: I am trying to synthesize an N-acyl derivative, but LC-MS shows significant O-acylated and N,O-diacylated byproducts. How can I achieve strict N-chemoselectivity?
A: While amines are intrinsically more nucleophilic than alcohols, this hierarchy is easily derailed by solvent effects, pH, and the choice of acylating agent. Under highly basic conditions, excess acylating agent will drive O-acylation. Conversely, under acidic conditions, the amine is protonated, forcing an N- to O-acyl migration that heavily favors O-acylation[2].
To achieve >95% N-chemoselectivity, you can employ catalytic dibutyltin oxide (Bu₂SnO). This forms a transient N,O-stannylene acetal intermediate that acts as a directing group, funneling the acyl chloride exclusively to the nitrogen atom[3][4].
Quantitative Data: Impact of Reaction Conditions on Chemoselectivity
| Reaction Condition | Primary Outcome | N-Acylation Yield (%) | O-Acylation Yield (%) | Mechanistic Rationale |
| Strong Base (NaOH, excess) | Mixed Acylation | 40–50% | 30–40% | Non-selective deprotonation of both -NH₂ and -OH groups. |
| Phosphate Buffer (pH 8.0) | N-Acylation | >85% | <5% | Maintains amine as free base while hydroxyl remains protonated[1][2]. |
| Acidic Conditions (pH < 4) | O-Acylation | <10% | >80% | Protonation of amine forces N- to O-acyl migration[2]. |
| Bu₂SnO (Catalytic) | N-Acylation | >95% | Trace | Formation of N,O-stannylene acetal directs electrophile to nitrogen[4]. |
Protocol 2: Dibutyltin Oxide-Catalyzed N-Acylation
-
Neutralization: Suspend 3-Aminopentan-1-ol HCl (1.0 eq) in anhydrous toluene and add N,N-diisopropylethylamine (DIPEA, 1.0 eq).
-
Validation Check: The suspension will clarify as the HCl salt is neutralized into the soluble free base.
-
-
Acetal Formation: Add dibutyltin oxide (Bu₂SnO, 0.1 eq) and heat the mixture to reflux using a Dean-Stark apparatus.
-
Validation Check: The collection of a stoichiometric amount of water in the trap physically validates the formation of the N,O-dibutylstannylene acetal intermediate.
-
-
Directed Acylation: Cool to room temperature and add the acyl chloride (1.0 eq) dropwise.
-
Causality: The stannylene acetal coordinates the acyl chloride, directing the attack exclusively to the nitrogen atom due to the higher thermodynamic stability of the resulting Sn-O bond compared to the Sn-N bond[4].
-
-
Quench & Isolate: Quench with water, filter through a pad of Celite to remove tin residues, and concentrate. LC-MS should confirm <1% O-acyl byproduct.
Module 3: Preventing Over-Alkylation
Q: Direct alkylation of 3-Aminopentan-1-ol yields a messy mixture of primary, secondary, and tertiary amines. How do I stop the reaction at the secondary amine stage?
A: Direct alkylation of primary amines with alkyl halides (e.g., benzyl bromide) is notoriously difficult to control. The causality lies in inductive effects: once the primary amine is mono-alkylated, the newly attached alkyl group donates electron density to the nitrogen, making the resulting secondary amine more nucleophilic than the primary amine starting material. This leads to runaway over-alkylation.
Solution: Abandon direct SN2 alkylation. Instead, utilize Reductive Amination . By reacting 3-Aminopentan-1-ol with an aldehyde or ketone, you form an imine intermediate. Subsequent reduction (using NaBH(OAc)₃ or NaCNBH₃) yields the secondary amine. Because the imine formation requires a primary amine, the reaction inherently stops after a single alkylation event, completely preventing tertiary amine formation.
Module 4: Intramolecular Side Reactions (Azetidine Formation)
Q: I converted the hydroxyl group of 3-Aminopentan-1-ol to a mesylate to react with an external nucleophile, but the molecule seems to have degraded into a highly polar, low-mass byproduct. What happened?
A: You have inadvertently synthesized a strained heterocyclic ring. 3-Aminopentan-1-ol has a 3-carbon backbone separating the nitrogen and oxygen atoms (N at C3, O at C1).
If the hydroxyl group at C1 is converted into a highly reactive leaving group (like a mesylate or tosylate) while the primary amine at C3 remains unprotected, the molecule will undergo a rapid intramolecular SN2 reaction. The lone pair on the C3 nitrogen attacks the electrophilic C1 carbon, ejecting the mesylate and forming a 4-membered ring known as 2-ethylazetidine .
Solution: You must alter your synthetic sequence. Protect the primary amine (e.g., with a Boc or Cbz group) before activating the hydroxyl group. The electron-withdrawing nature of the carbamate protecting group delocalizes the nitrogen's lone pair, drastically reducing its nucleophilicity and entirely preventing the intramolecular cyclization.
References
1.[3] National Institutes of Health (NIH). Chemoselective Acylation of Nucleosides. Available at: 2.[2] Taylor & Francis. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available at: 3.[4] American Chemical Society (ACS). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Available at: 4.[1] ResearchGate. How can I neutralize aminehydrochlorides? Available at:
Sources
Removing impurities from commercial 3-Aminopentan-1-ol hydrochloride batches
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with commercial batches of 3-Aminopentan-1-ol hydrochloride and need to ensure its purity for their specific applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Introduction
3-Aminopentan-1-ol hydrochloride is a valuable building block in organic synthesis. However, commercial batches can contain various impurities that may interfere with subsequent reactions or biological assays. This guide provides practical, evidence-based strategies for the removal of these impurities, ensuring the high quality of the starting material for your research.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of 3-Aminopentan-1-ol hydrochloride in a question-and-answer format.
Question: My final product after purification has a low yield. What are the likely causes and how can I improve it?
Answer: Low recovery of 3-Aminopentan-1-ol hydrochloride can stem from several factors during the purification process. Here are the most common causes and their solutions:
-
Excessive washing during recrystallization: While washing the crystals is necessary to remove residual impurities, using too much solvent or a solvent in which the product is partially soluble at low temperatures can lead to significant product loss.
-
Solution: Use a minimal amount of ice-cold recrystallization solvent for washing. Ensure the solvent has been thoroughly chilled before use.
-
-
Incomplete precipitation/crystallization: If the compound does not fully crystallize from the solution, the yield will be compromised.
-
Loss during transfers: Multiple transfer steps between flasks and filtration apparatus can lead to mechanical losses of the product.
-
Solution: Minimize the number of transfers. Use a spatula to quantitatively transfer the solid and rinse the original flask with a small amount of the cold recrystallization solvent to recover any remaining crystals.
-
-
Incorrect pH during acid-base extraction: When converting the hydrochloride salt to the free base for extraction, if the pH is not sufficiently basic, the amine will not be fully deprotonated and will remain in the aqueous layer.
Question: I'm observing a persistent oily residue along with my crystals after recrystallization. How can I get rid of it?
Answer: The formation of an oil during recrystallization, often referred to as "oiling out," occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution 1: Adjust the solvent system. The chosen solvent may be too nonpolar for your compound at elevated temperatures. Try using a more polar solvent or a solvent mixture. For amino alcohols, a mixture of a polar solvent like ethanol or isopropanol with a less polar co-solvent can be effective.[2]
-
Solution 2: Lower the temperature of dissolution. Add the hot solvent gradually to the crude product while heating and stirring, ensuring that the solid dissolves completely at or just below the boiling point of the solvent.[1] Avoid overheating.
-
Solution 3: Two-solvent recrystallization. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[1][5]
Question: My purified 3-Aminopentan-1-ol hydrochloride still shows impurities in the NMR/HPLC analysis. What further steps can I take?
Answer: If simple recrystallization is insufficient, more advanced purification techniques may be necessary.
-
Column Chromatography: For impurities that have similar solubility profiles to the desired product, silica gel column chromatography can be an effective separation method.[6] Since 3-Aminopentan-1-ol is polar, a polar mobile phase will be required. A common eluent system for amino alcohols is a mixture of dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of a basic modifier like triethylamine to prevent streaking on the silica gel.
-
Acid-Base Extraction: This technique is particularly useful for separating acidic, basic, and neutral impurities.[3][4][7] By manipulating the pH, you can selectively move your compound of interest between an aqueous and an organic layer, leaving impurities behind. A detailed protocol is provided later in this guide.
-
Diastereomeric Salt Crystallization: If you are dealing with a racemic mixture and need to isolate a specific enantiomer, this classical resolution technique can be employed. It involves reacting the racemic amino alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[8]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial 3-Aminopentan-1-ol hydrochloride?
A1: While the exact impurity profile can vary between suppliers and batches, common impurities in amino alcohols can include:
-
Starting materials and reagents from the synthesis, such as precursors to the amino alcohol.[][10]
-
By-products of the synthesis, such as isomers or over-alkylation products.
-
Residual solvents used during the manufacturing process.
-
Water absorbed from the atmosphere, as the hydrochloride salt can be hygroscopic.
-
Degradation products , which may form during storage, especially if exposed to light or high temperatures.[11]
Q2: How can I assess the purity of my 3-Aminopentan-1-ol hydrochloride?
A2: Several analytical techniques can be used to determine the purity of your compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities. Quantitative NMR (qNMR) is a powerful tool for purity assessment.[12]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for separating and quantifying components of a mixture. For amino alcohols that lack a strong UV chromophore, derivatization may be necessary for detection, or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.[8][13]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. The free base of 3-Aminopentan-1-ol can be analyzed by GC, often with a Flame Ionization Detector (FID).[13][14]
-
Mass Spectrometry (MS): Can be coupled with GC or LC to identify impurities by their mass-to-charge ratio.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point.
Q3: What are the ideal storage conditions for 3-Aminopentan-1-ol hydrochloride?
A3: To maintain its purity and stability, 3-Aminopentan-1-ol hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[15] As it is a hydrochloride salt, it is generally more stable than the free base.
Experimental Protocols
Protocol 1: Recrystallization of 3-Aminopentan-1-ol Hydrochloride
This protocol outlines a general procedure for the recrystallization of 3-Aminopentan-1-ol hydrochloride. The optimal solvent or solvent system should be determined experimentally on a small scale first.
Materials:
-
Crude 3-Aminopentan-1-ol hydrochloride
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as isopropanol/diethyl ether)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude 3-Aminopentan-1-ol hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.[1][2] Use a boiling stick or magnetic stirring to ensure even heating.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][2]
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification via Acid-Base Extraction
This protocol is effective for removing neutral or acidic impurities.
Materials:
-
Crude 3-Aminopentan-1-ol hydrochloride
-
Diethyl ether or dichloromethane
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude 3-Aminopentan-1-ol hydrochloride in water.
-
Basification: Add 1 M NaOH solution dropwise while stirring until the pH of the solution is >10. This will convert the hydrochloride salt to the free amine.
-
Extraction of the Free Base: Transfer the basic aqueous solution to a separatory funnel and extract it three times with an organic solvent like diethyl ether or dichloromethane.[3][4] Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration: Filter off the drying agent.
-
Conversion back to Hydrochloride Salt: To the dried organic solution containing the free amine, add 1 M HCl in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Isolation: Collect the precipitated 3-Aminopentan-1-ol hydrochloride by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold diethyl ether and dry under vacuum.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective | Can have lower yields, may not remove all impurities |
| Acid-Base Extraction | >99% | Excellent for removing acidic/neutral impurities | Involves multiple steps, requires solvent removal |
| Column Chromatography | >99.5% | High resolving power for complex mixtures | More time-consuming, requires larger volumes of solvent |
Visualization of Purification Workflow
Caption: A decision-making workflow for the purification of 3-Aminopentan-1-ol hydrochloride.
References
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). JP2000026381A - Isolation of aminoalcohol.
-
University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]
-
CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]
-
University of Baghdad. (n.d.). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Retrieved from [Link]
-
IJARESM. (2025, March 7). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
Chemazone. (n.d.). 3-aminopentan-1-ol hydrochloride - 1379948-19-2. Retrieved from [Link]
-
PMC. (2017, July 21). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. Retrieved from [Link]
-
Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Amino Acid Standard. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]
- Google Patents. (2013, July 27). RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof.
-
PubChem. (n.d.). 3-Aminopentan-1-ol. Retrieved from [Link]
-
Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-aminopentan-1-ol (C5H13NO). Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN104761456B - Preparation method of 3-amino-1-adamantanol.
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 15. fishersci.com [fishersci.com]
Validation & Comparative
1H-NMR and 13C-NMR spectral analysis of 3-Aminopentan-1-ol hydrochloride
Topic: 1H-NMR and 13C-NMR spectral analysis of 3-Aminopentan-1-ol hydrochloride Content Type: Publish Comparison Guide
Executive Summary & Compound Profile
3-Aminopentan-1-ol hydrochloride (CAS: 2416217-72-4 / Free Base CAS: 89282-69-9) is a critical chiral amino alcohol building block, often utilized in the synthesis of carbapenem antibiotics and aspartyl protease inhibitors.[1]
Unlike simple linear amines, this molecule possesses a chiral center at C3 , which introduces significant spectral complexity—specifically the diastereotopicity of the methylene protons at C1 and C2. This guide provides a definitive spectral assignment workflow, comparing the HCl salt against its free base and regioisomeric alternatives to ensure precise identification during drug development.
Structural Key
-
Formula:
-
MW: 139.62 g/mol [2]
-
Chiral Center: C3 (S/R)
Experimental Workflow & Protocol
To ensure reproducibility and "self-validating" spectral data, follow this optimized protocol.
Sample Preparation[3][4]
-
Solvent Selection:
-
Primary (
): Recommended for routine purity analysis. The HCl salt is highly soluble. Exchangeable protons ( , ) will not be visible, simplifying the aliphatic region. -
Secondary (DMSO-
): Required if observation of the ammonium ( ppm) and hydroxyl ( ppm) protons is necessary for confirmation of salt formation.
-
-
Concentration: 15–20 mg per 0.6 mL solvent for decent
S/N ratio within 512 scans. -
Reference: Use TSP (trimethylsilylpropanoic acid) for
or TMS for DMSO.
DOT Visualization: Spectral Assignment Logic
The following diagram outlines the logic flow for distinguishing 3-Aminopentan-1-ol from its common isomers using NMR features.
Figure 1: Decision tree for distinguishing 3-Aminopentan-1-ol HCl from regioisomers based on spectral features.
-NMR Spectral Analysis (400 MHz, )
The presence of the chiral center at C3 renders the protons on C1 and C2 diastereotopic (magnetically non-equivalent). They will not appear as simple triplets or quartets but as complex multiplets (ABX systems).
Assignment Table
| Position | Group | Shift ( | Multiplicity | Integration | Structural Insight |
| 1 | 3.65 – 3.75 | Multiplet (m) | 2H | Diastereotopic protons; often overlaps. | |
| 3 | 3.25 – 3.35 | Multiplet (m) | 1H | Deshielded by | |
| 2 | 1.75 – 1.95 | Multiplet (m) | 2H | Bridge between chiral center and alcohol. Highly diastereotopic. | |
| 4 | 1.55 – 1.70 | Multiplet (m) | 2H | Ethyl group methylene. | |
| 5 | 0.90 – 0.98 | Triplet (t) | 3H | Terminal methyl. |
Expert Insight: In the free base, the H-3 methine signal appears significantly upfield (approx. 2.6–2.7 ppm).[3] The downfield shift to ~3.3 ppm is the primary indicator of protonation (Salt formation).
-NMR Spectral Analysis (100 MHz, )
Carbon NMR provides the most definitive confirmation of the skeleton. The DEPT-135 experiment is recommended to distinguish the methine (C3) from the methylenes.
Assignment Table
| Position | Carbon Type | Shift ( | DEPT-135 Phase | Notes |
| 1 | 58.5 – 59.5 | Negative (Down) | Alpha to Oxygen (Most deshielded). | |
| 3 | 52.0 – 54.0 | Positive (Up) | Alpha to Nitrogen. Chiral center. | |
| 2 | 32.0 – 33.5 | Negative (Down) | Beta to functional groups. | |
| 4 | 24.5 – 26.0 | Negative (Down) | Ethyl group methylene. | |
| 5 | 9.0 – 10.5 | Positive (Up) | Terminal methyl. |
Comparative Performance: Alternatives & Impurities[6]
This section compares the target compound against its most common "alternatives"—its free base form and its regioisomer.
Comparison 1: HCl Salt vs. Free Base
The choice between the HCl salt and the free base is often determined by solubility needs in formulation, but analytically, they are distinct.
| Feature | 3-Aminopentan-1-ol HCl | 3-Aminopentan-1-ol Free Base |
| H-3 Shift | ~3.30 ppm (Deshielded) | ~2.65 ppm (Shielded) |
| Solubility | Water ( | |
| Stability | High (Solid, non-hygroscopic) | Moderate (Liquid, absorbs |
| Exchangeables | Not visible in | Broad singlets ( |
Protocol Tip: If you suspect your HCl salt has degraded to the free base (or wasn't fully formed), check the H-3 shift. A shift < 3.0 ppm indicates loss of HCl.
Comparison 2: Regioisomer Differentiation
A common synthesis impurity is 2-Aminopentan-1-ol .
-
3-Aminopentan-1-ol (Target): The methine (CH) is flanked by two methylene groups (
). This results in a symmetrical-looking environment in the carbon chain. -
2-Aminopentan-1-ol (Alternative): The methine is adjacent to the terminal methyl (
) in one isomer, or the in the other.-
Differentiation: In 2-Aminopentan-1-ol, the
protons (H-1) show strong coupling to the chiral methine (H-2). In the target 3-Amino compound, the (H-1) couples to a non-chiral methylene (H-2), making the splitting pattern slightly less complex (though still diastereotopic).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20129993, 3-Aminopentan-1-ol. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Used for solvent residual referencing).[4][5] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for general amine/alcohol shift prediction rules).
Sources
Mass spectrometry fragmentation patterns of 3-Aminopentan-1-ol hydrochloride
As a Senior Application Scientist, selecting the right analytical methodology to differentiate structural isomers is a critical step in drug development and quality control. 3-Aminopentan-1-ol hydrochloride and its terminal isomer, 5-Aminopentan-1-ol hydrochloride , share the same molecular formula (C₅H₁₄ClNO) and exact mass. However, their distinct structural topologies lead to dramatically different thermodynamic behaviors in the gas phase.
This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of these two amino alcohol salts, providing the mechanistic causality behind their divergence and a self-validating experimental protocol for their baseline resolution.
Mechanistic Principles of Fragmentation
In positive electrospray ionization (ESI+), the hydrochloride salt dissociates, and the highly basic amine group is preferentially protonated to yield an even-electron precursor ion [M+H]⁺ at m/z 104.1[1]. The subsequent collision-induced dissociation (CID) pathways are governed by two competing thermodynamic forces: intramolecular cyclization and inductive alpha-cleavage [2].
-
The Causality of Cyclization (5-Aminopentan-1-ol): In the terminal isomer, the amine and hydroxyl groups are separated by a 1,5-carbon relationship. Upon collisional activation, the molecule undergoes a highly favorable intramolecular nucleophilic substitution. The amine attacks the carbon bearing the hydroxyl group, expelling water (-18 Da) to form a highly stable, 6-membered piperidinium ring (m/z 86.1). Because this 6-membered ring is thermodynamically stable, water loss dominates the spectrum.
-
The Causality of Alpha-Cleavage (3-Aminopentan-1-ol): In the internal isomer, the amine and hydroxyl groups share a 1,3-relationship. Water loss would require the formation of a highly strained, 4-membered azetidine ring. Because this pathway is thermodynamically penalized, the molecule instead relieves energy through alpha-cleavage —the rupture of the C-C bond adjacent to the nitrogen atom[3]. This inductive cleavage expels neutral alkane/alcohol molecules, leaving behind resonance-stabilized iminium cations at m/z 58.1 and m/z 74.1.
Comparative MS/MS Data Analysis
The quantitative differences in fragmentation allow for unambiguous differentiation between the two products. The table below summarizes the expected relative abundances at a normalized collision energy of 20 eV.
| Precursor Ion (m/z) | Fragment Ion (m/z) | 3-Aminopentan-1-ol Abundance | 5-Aminopentan-1-ol Abundance | Mechanistic Assignment |
| 104.1 | 86.1 | Low (< 15%) | Base Peak (100%) | [M+H - H₂O]⁺ (Cyclization to Piperidinium) |
| 104.1 | 74.1 | High (80%) | None | [M+H - C₂H₆]⁺ (Alpha-cleavage, loss of ethane) |
| 104.1 | 58.1 | Base Peak (100%) | None | [M+H - C₂H₆O]⁺ (Alpha-cleavage, loss of ethanol) |
| 104.1 | 30.1 | None | High (60%) | [CH₂=NH₂]⁺ (Alpha-cleavage, loss of butanol) |
Self-Validating Experimental Protocol
To ensure a self-validating system, this LC-MS/MS protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the highly polar amino alcohols, avoiding the poor retention and ion suppression typical of standard C18 columns.
Step 1: Sample Preparation
-
Accurately weigh 1.0 mg of the amino alcohol hydrochloride salt.
-
Dissolve in 1.0 mL of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. The acidic environment ensures complete displacement of the chloride counter-ion and full protonation of the amine.
-
Dilute the stock solution to a final working concentration of 100 ng/mL using 90:10 Acetonitrile:Water (0.1% Formic Acid) to match the HILIC starting mobile phase.
Step 2: Chromatographic Separation
-
Column: Polar-endcapped HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins. (Amino alcohols will elute as sharp peaks due to the partition mechanism).
Step 3: Mass Spectrometry (ESI-QqQ) Parameters
-
Polarity: Positive Ion Mode (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
MRM Transitions (Validation):
-
Set Channel A (Target): m/z 104.1 → 58.1 (Collision Energy: 15 eV).
-
Set Channel B (Alternative): m/z 104.1 → 86.1 (Collision Energy: 10 eV).
-
Fragmentation Pathway Visualizations
The following diagrams map the divergent gas-phase logic of both structural isomers.
Figure 1: Gas-phase fragmentation logic of 3-Aminopentan-1-ol favoring inductive alpha-cleavage.
Figure 2: Gas-phase fragmentation logic of 5-Aminopentan-1-ol driven by thermodynamic cyclization.
Conclusion
When comparing the analytical performance of 3-Aminopentan-1-ol against alternatives like 5-Aminopentan-1-ol, MS/MS serves as a definitive structural probe. By understanding the causality of gas-phase thermodynamics—specifically the energetic penalty of azetidine formation versus the stability of piperidine—researchers can confidently assign the m/z 58.1 and 74.1 iminium ions as the unique, self-validating markers for the 3-amino structural motif.
References
Sources
Advanced FTIR Spectroscopic Identification of 3-Aminopentan-1-ol Hydrochloride: A Comparative Guide
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of verifying the identity and structural integrity of bifunctional intermediates. 3-Aminopentan-1-ol hydrochloride (CAS 1379948-19-2) is a prime example of a compound that requires precise analytical characterization. Containing both a primary hydroxyl group (-OH) and a primary amine hydrochloride salt (-NH₃⁺ Cl⁻), its vibrational profile is complex.
This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) performance of 3-Aminopentan-1-ol hydrochloride against common alternatives—namely, its free base form and a structural isomer. By understanding the mechanistic causality behind these spectral shifts, researchers can establish a self-validating system for raw material identification.
Mechanistic Grounding: The Causality of the Spectra
To accurately interpret the FTIR spectrum of 3-Aminopentan-1-ol hydrochloride, we must deconstruct the molecule into its functional domains and understand how the salt formation alters its vibrational modes.
-
The Primary Alcohol Domain: The -OH stretching vibration typically manifests as a broad, strong band between 3200 and 3600 cm⁻¹. However, the definitive marker for a primary alcohol is the asymmetric C-C-O stretching vibration, which reliably appears in the narrow window of 1050–1085 cm⁻¹[1][2].
-
The Ammonium Salt Domain (-NH₃⁺): This is where the most critical diagnostic peaks reside. Protonation of the primary amine to form the hydrochloride salt drastically changes the electron density and hydrogen-bonding network. Instead of the sharp N-H doublets seen in free primary amines, the -NH₃⁺ group produces a massive, broad absorption band spanning 3200 to 2700 cm⁻¹[3]. This "ammonium band" often overlaps with the sp³ C-H stretching vibrations (2980–2850 cm⁻¹).
-
N-H Bending Modes: The salt formation also shifts the N-H bending vibrations. The asymmetric bend appears distinctly at 1620–1560 cm⁻¹, while the symmetric bend is found near 1500 cm⁻¹[3].
Comparative Analysis: Salt vs. Free Base vs. Isomer
When validating a batch of 3-Aminopentan-1-ol hydrochloride, the primary risk is contamination by or misidentification with its unprotonated free base (3-Aminopentan-1-ol) or a positional isomer (e.g., 5-Aminopentan-1-ol HCl). FTIR provides a rapid, non-destructive method to distinguish these states.
Quantitative Data Summary
The following table summarizes the key experimental FTIR peak assignments used to differentiate the target compound from its alternatives.
| Functional Group Vibration | Target: 3-Aminopentan-1-ol HCl | Alternative 1: Free Base | Alternative 2: 5-Aminopentan-1-ol HCl (Isomer) | Diagnostic Significance |
| O-H Stretch | ~3350 cm⁻¹ (Broad, overlaps NH₃⁺) | ~3350 cm⁻¹ (Broad) | ~3350 cm⁻¹ (Broad) | Confirms presence of hydroxyl group. |
| N-H Stretch | 3200–2700 cm⁻¹ (Broad) | 3400 & 3300 cm⁻¹ (Sharp doublets) | 3200–2700 cm⁻¹ (Broad) | Differentiates Salt from Free Base. |
| N-H Bend (Asymmetric) | ~1600 cm⁻¹ | ~1615 cm⁻¹ (Weaker) | ~1600 cm⁻¹ | Confirms ammonium ion presence. |
| C-O Stretch (Primary) | ~1050 cm⁻¹ | ~1050 cm⁻¹ | ~1050 cm⁻¹ | Confirms primary alcohol structure. |
| C-C Skeletal / Branching | ~1375 cm⁻¹ (Split umbrella) | ~1375 cm⁻¹ (Split umbrella) | ~720 cm⁻¹ (Strong CH₂ rock) | Differentiates branched isomer from linear. |
Data synthesized from established FTIR functional group databases and amine hydrochloride characterization protocols[1][2][3].
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To ensure scientific integrity, the method of data acquisition must prevent artifactual errors. Do not use KBr pellets for this analysis. Amine hydrochlorides are highly hygroscopic; the pressure and moisture introduced during KBr pellet preparation will artificially inflate the O-H band, masking the critical ammonium stretching region.
Instead, utilize Attenuated Total Reflectance (ATR) FTIR, which serves as a self-validating system by analyzing the neat solid.
Step-by-Step Methodology:
-
System Validation (Background): Clean the diamond ATR crystal with MS-grade isopropanol and allow it to dry completely. Run an open-beam background scan (32 scans, 4 cm⁻¹ resolution). The software must confirm the single-beam energy profile meets the manufacturer's operational threshold.
-
Sample Presentation: Deposit 2–5 mg of the solid 3-Aminopentan-1-ol hydrochloride directly onto the center of the diamond crystal.
-
Pressure Application: Lower the pressure anvil. Crucial Step: Monitor the live spectral preview. Increase pressure until the C-O stretch at ~1050 cm⁻¹ reaches an absorbance of at least 0.3 AU, ensuring intimate contact between the rigid crystal lattice of the salt and the ATR element.
-
Data Acquisition: Collect the sample spectrum using 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Post-Processing: Apply an atmospheric suppression algorithm to remove ambient CO₂ and H₂O vapor interference. Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the IR beam, allowing direct comparison to transmission reference libraries.
Spectral Decision Workflow
To streamline the analytical process, I have developed the following logical decision tree for identifying 3-Aminopentan-1-ol hydrochloride based on its spectral signature.
FTIR spectral decision tree for identifying 3-Aminopentan-1-ol hydrochloride.
References
-
Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO. AIP Publishing. Available at: [Link]
-
FTIR Functional Group Database Table with Search. InstaNANO. Available at:[Link]
Sources
A Comparative Guide to the Reactivity of 3-Aminopentan-1-ol HCl vs. 2-Aminopentan-1-ol HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, amino alcohols are indispensable bifunctional building blocks. Their ability to participate in a wide array of chemical transformations makes them valuable precursors for complex molecular architectures and heterocyclic compounds.[1][2] Among these, positional isomers such as 3-Aminopentan-1-ol and 2-Aminopentan-1-ol present a subtle yet critical choice for the synthetic chemist. The placement of the amino group along the pentanol backbone significantly influences the steric and electronic environment of both the amine and hydroxyl functionalities, leading to distinct reactivity profiles.
This guide provides an in-depth comparison of the reactivity of 3-Aminopentan-1-ol hydrochloride and 2-Aminopentan-1-ol hydrochloride. We will explore the structural nuances, analyze their impact on key chemical reactions, and provide experimental frameworks to illustrate these differences, empowering you to make more informed decisions in your synthetic strategies.
Structural and Physicochemical Analysis
The fundamental difference between the two molecules lies in the location of the primary amino group. In 2-Aminopentan-1-ol, the amine is vicinal to the primary alcohol, whereas in 3-Aminopentan-1-ol, they are separated by an additional carbon atom. Both are typically supplied as hydrochloride salts to improve stability and handling, meaning the amine group exists in its protonated, non-nucleophilic ammonium form (-NH3+ Cl-).
Table 1: Physicochemical Properties of Aminopentanol Isomers
| Property | 2-Aminopentan-1-ol | 3-Aminopentan-1-ol | Rationale for Difference |
| Molecular Formula | C5H13NO[3] | C5H13NO[4] | Isomers with the same atomic composition. |
| Molecular Weight | 103.16 g/mol [3] | 103.16 g/mol [4] | Identical composition leads to identical molecular weight. |
| Predicted pKa (NH3+) | ~10.6 | ~10.7 | The electron-withdrawing inductive effect of the C1-OH group is slightly stronger at the C2 position, making the 2-amino conjugate acid slightly more acidic (lower pKa). |
| Steric Hindrance at -NH2 | Moderate | Lower | The amino group at C2 is flanked by a hydroxymethyl group and a propyl group. The C3 amine is flanked by two ethyl groups, providing a more symmetric and slightly less congested environment.[5] |
| Steric Hindrance at -OH | Higher | Lower | The proximity of the amino group (or its derivatives after reaction) at C2 creates more steric bulk around the C1 hydroxyl group compared to the more remote C3 amine. |
The initial step in most reactions involving the amine is its deprotonation with a suitable base to liberate the lone pair of electrons, rendering it nucleophilic. The subtle difference in pKa is generally negligible in practice, as a base sufficient to deprotonate one will readily deprotonate the other. The more impactful distinction is the steric environment.
Caption: Structural comparison of 2-Aminopentan-1-ol and 3-Aminopentan-1-ol.
Comparative Reactivity: N-Acylation
N-acylation is a fundamental transformation for primary amines.[6] The rate of this reaction is highly sensitive to the steric accessibility of the amine's lone pair.[7][8]
Theoretical Analysis: We hypothesize that 3-Aminopentan-1-ol will exhibit a faster rate of N-acylation compared to 2-Aminopentan-1-ol. The rationale is based on steric hindrance:
-
2-Aminopentan-1-ol: The approach of an acylating agent to the C2-amine is partially shielded by the adjacent C1-hydroxymethyl group on one side and the C3-carbon of the propyl chain on the other.
-
3-Aminopentan-1-ol: The C3-amine is situated between two ethyl groups. This more symmetrical and open environment allows for a less hindered approach of the electrophile.
Experimental Protocol: Comparative N-Acylation Kinetics
This experiment aims to quantify the difference in acylation rates by monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Preparation: Prepare 0.1 M stock solutions of 2-Aminopentan-1-ol HCl and 3-Aminopentan-1-ol HCl in acetonitrile. Prepare a 0.1 M solution of acetic anhydride and a 0.2 M solution of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in acetonitrile.
-
Reaction Setup: In separate temperature-controlled vials at 25°C, add 1.0 mL of the respective amino alcohol HCl solution and 2.0 mL of the DIPEA solution. Stir for 5 minutes to ensure complete deprotonation of the amine.
-
Initiation and Monitoring: Initiate the reaction by adding 1.0 mL of the acetic anhydride solution to each vial simultaneously. Start a timer and immediately withdraw a 50 µL aliquot (t=0). Quench the aliquot in a vial containing 950 µL of a suitable quenching solution (e.g., dilute HCl in mobile phase).
-
Data Collection: Repeat the aliquot withdrawal and quenching at regular intervals (e.g., 1, 2, 5, 10, 20, 30 minutes).
-
Analysis: Analyze the quenched samples by HPLC to determine the percentage conversion of the starting material to the N-acetylated product. Plot the percentage conversion versus time for both isomers.
Caption: Experimental workflow for comparative N-acylation kinetics.
Expected Results:
The data, when plotted, should demonstrate a steeper initial slope for 3-Aminopentan-1-ol, indicating a faster reaction rate and confirming its lower steric hindrance.
Table 2: Hypothetical N-Acylation Conversion Data
| Time (min) | % Conversion (2-Aminopentan-1-ol) | % Conversion (3-Aminopentan-1-ol) |
| 1 | 25% | 40% |
| 5 | 65% | 85% |
| 10 | 80% | 98% |
| 20 | 92% | >99% |
| 30 | >99% | >99% |
Comparative Reactivity: Intramolecular Cyclization
The spatial relationship between the amino and hydroxyl groups is a critical factor in intramolecular reactions. A powerful transformation for amino alcohols is the one-pot chlorination/cyclodehydration to form cyclic amines, which avoids the need for traditional multi-step protection-activation-cyclization sequences.[9]
Theoretical Analysis: The favorability of ring formation is highly dependent on the resulting ring size.
-
2-Aminopentan-1-ol: Upon activation of the hydroxyl group (e.g., conversion to a chloride with SOCl2), the C2-amine can act as an intramolecular nucleophile. This 1,5-relationship between the amine and the activated alcohol will lead to the formation of a 6-membered piperidine ring . This is a kinetically and thermodynamically favorable process.
-
3-Aminopentan-1-ol: A similar intramolecular reaction involving the C3-amine and the activated C1-hydroxyl would result in the formation of a 7-membered azepane ring . While possible, the formation of 7-membered rings is generally slower and less favorable than 6-membered rings due to entropic factors and potential transannular strain.[10]
Therefore, we predict that 2-Aminopentan-1-ol will undergo intramolecular cyclization more readily and in higher yield than 3-Aminopentan-1-ol under identical conditions.
Experimental Protocol: Comparative Intramolecular Cyclization
This experiment compares the efficiency of forming the respective cyclic amines from the two isomers using a thionyl chloride (SOCl2) mediated reaction.[9]
Methodology:
-
Reaction Setup: In two separate, dry, nitrogen-flushed flasks equipped with addition funnels, add thionyl chloride (2.2 equivalents) in an appropriate solvent like isopropyl acetate.
-
Substrate Addition: Dissolve 2-Aminopentan-1-ol HCl (1.0 eq) and 3-Aminopentan-1-ol HCl (1.0 eq) in separate addition funnels with the same solvent.
-
Inverse Addition: Slowly add the amino alcohol solutions dropwise to the stirred SOCl2 solutions at 0°C. This "inverse addition" method rapidly protonates the amine, preventing side reactions.[9]
-
Reaction and Workup: After the addition is complete, allow the reactions to warm to room temperature and stir for 4-6 hours. Then, carefully quench the reactions by pouring them into a stirred, cold aqueous solution of a strong base (e.g., NaOH) to neutralize the acid and induce cyclization.
-
Extraction and Analysis: Extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry, and concentrate. Analyze the crude product by GC-MS to identify the cyclic products and determine the relative yields.
Caption: Potential intramolecular cyclization pathways for the two isomers.
Expected Results:
The GC-MS analysis is expected to show a significantly higher yield of the 6-membered piperidine product from 2-Aminopentan-1-ol compared to the 7-membered azepane product from 3-Aminopentan-1-ol. The reaction of the 3-amino isomer may also show a higher proportion of intermolecular side products (e.g., dimers, polymers) due to the slower intramolecular pathway.
Summary and Synthetic Implications
The choice between 3-Aminopentan-1-ol HCl and 2-Aminopentan-1-ol HCl is not arbitrary and should be guided by the intended synthetic transformation.
-
For reactions at the amino group (e.g., N-acylation, N-alkylation): 3-Aminopentan-1-ol is the preferred isomer due to its lower steric hindrance, which will likely lead to faster reaction rates and potentially higher yields.
-
For reactions involving the hydroxyl group: The reactivity difference is less direct. However, if the amine is first functionalized, the resulting bulky group at the C2 position in the 2-amino isomer will create significant steric crowding around the C1-hydroxyl, making it less accessible. Therefore, 3-Aminopentan-1-ol would also be advantageous for subsequent reactions at the alcohol.
-
For intramolecular cyclizations to form heterocycles: 2-Aminopentan-1-ol is the superior choice for synthesizing 6-membered piperidine rings, a common motif in pharmaceuticals. The 1,5-disposition of its functional groups is ideal for this transformation. The 3-amino isomer is less suited for cyclization due to the less favorable formation of a 7-membered ring.
By understanding these reactivity principles, rooted in the structural differences of the isomers, researchers can design more efficient and predictable synthetic routes, saving time and resources in the development of novel chemical entities.
References
-
Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315. [Link]
-
Gunanathan, C., & Milstein, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2878-2883. [Link]
-
PubChem. (n.d.). 3-Aminopentan-1-ol. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-1-pentanol. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Gao, Y., et al. (2020). A New Measurement of Amine Steric Hindrance – N Exposure. ChemRxiv. [Link]
-
Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References. Retrieved March 7, 2026, from [Link]
-
Aschwanden, M., & Stephenson, C. R. J. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 65(6), 424-427. [Link]
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Gallou, I., et al. (2007). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC. [Link]
-
ChemBK. (2024, April 9). 2-aminopentan-1-ol. Retrieved March 7, 2026, from [Link]
-
Grokipedia. (n.d.). 5-Amino-1-pentanol. Retrieved March 7, 2026, from [Link]
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Validating enantiomeric excess of chiral 3-Aminopentan-1-ol hydrochloride
An accurate determination of the enantiomeric excess (ee) of chiral amino alcohols like 3-aminopentan-1-ol is a critical quality control step in asymmetric synthesis and drug development. However, 3-aminopentan-1-ol hydrochloride presents a unique triad of analytical challenges:
-
High Polarity: The simultaneous presence of a hydroxyl (-OH) and a primary amine (-NH2) group induces severe hydrogen bonding, leading to peak tailing on standard chromatographic stationary phases.
-
Lack of a UV Chromophore: The aliphatic backbone is invisible to standard UV/Vis detectors, rendering conventional HPLC methods ineffective without derivatization.
-
Salt Form Dynamics: As a hydrochloride salt, the amine is protonated (-NH3+ Cl-). It must be carefully neutralized (freebased) prior to derivatization or analyzed using highly specific pH-controlled conditions.
This guide objectively compares three field-proven analytical frameworks to validate the ee of 3-aminopentan-1-ol, detailing the causality behind the chemistry and providing self-validating experimental protocols.
Methodological Comparison & Causality
Direct Chiral HPLC (Crown Ether CSP with CAD/ELSD)
The Causality: Crown ether chiral stationary phases (CSPs) form highly stereoselective inclusion complexes specifically with protonated primary amines. Because the analyte is already an HCl salt, utilizing an acidic mobile phase (e.g., pH 2.0 perchloric acid) ensures the amine remains fully protonated (-NH3+) for optimal chiral recognition[1]. The Catch: Because the molecule lacks a chromophore, a Universal Detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is mandatory.
Chiral Gas Chromatography (GC-FID via TFAA Derivatization)
The Causality: Amino alcohols possess low volatility and high column-affinity, making direct GC analysis impossible. By reacting the sample with Trifluoroacetic anhydride (TFAA), both the -OH and -NH2 groups are end-capped. This dual-derivatization eliminates hydrogen bonding and generates a highly volatile bis-trifluoroacetate derivative that interacts favorably with cyclodextrin-based capillary columns[2].
Nuclear Magnetic Resonance (19F-NMR via Mosher's Method)
The Causality: Enantiomers have identical NMR spectra in an achiral environment. By reacting the amino alcohol with an enantiopure Chiral Derivatizing Agent (CDA) like (R)-Mosher's acid chloride (MTPA-Cl), the enantiomers are converted into diastereomeric amides/esters. The trifluoromethyl (-CF3) group on the Mosher's moiety experiences different magnetic shielding in each diastereomer, resulting in distinct, baseline-resolved 19F-NMR signals. The calculated diastereomeric excess (de) directly represents the ee of the parent compound[3],[4].
Decision matrix for selecting an analytical pathway based on available instrumentation.
Quantitative Performance Comparison
| Analytical Method | Derivatization Required? | Detector Used | Typical Resolution (Rs) | Analysis Time | Primary Advantage |
| Direct Chiral HPLC | No | CAD / ELSD | 1.5 - 2.5 | 15 - 25 min | Non-destructive, direct measurement. |
| Chiral GC | Yes (TFAA) | FID / MS | > 3.0 | 20 - 35 min | Highest resolution; ubiquitous equipment. |
| 19F-NMR (Mosher's) | Yes (MTPA-Cl) | NMR Probe | N/A (Baseline) | 5 - 10 min* | Absolute structural confirmation; no chiral column needed. |
*Note: NMR analysis time excludes the 1-2 hour derivatization reaction.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, an analytical protocol must be self-validating. You cannot accurately quantify the enantiomeric excess of an unknown sample without first proving that your system can resolve a 50:50 racemic mixture without kinetic bias.
Protocol A: Chiral GC via TFAA Derivatization
Objective: Cap polar groups to enable volatile separation on a β-cyclodextrin column.
-
Freebasing & Solvation: Weigh 5 mg of 3-aminopentan-1-ol hydrochloride into a dry, inert vial. Add 500 µL of anhydrous pyridine. Causality: Pyridine serves a dual purpose—it neutralizes the HCl salt to free the amine for nucleophilic attack, and it acts as an acid scavenger for the byproduct of the next step.
-
Derivatization: In a fume hood, slowly add 100 µL of Trifluoroacetic anhydride (TFAA). Seal the vial and heat at 60°C for 30 minutes to ensure complete bis-derivatization. Cool to room temperature.
-
System Suitability (Validation Step): Inject 1 µL of a derivatized racemic standard into the GC-FID (e.g., using a Chiraldex G-TA column).
-
Validation Check: You must observe two distinct peaks with a Resolution (Rs) > 1.5. The peak area ratio must be exactly 50:50 (±1%). If it is not, kinetic resolution occurred during derivatization, and the protocol must be optimized.
-
-
Sample Analysis: Inject 1 µL of the derivatized enantioenriched sample. Calculate the ee% using the integrated peak areas: ee(%) =[(Area_Major - Area_Minor) / (Area_Major + Area_Minor)] × 100.
Self-validating workflow for Chiral GC analysis requiring racemic baseline confirmation.
Protocol B: 19F-NMR via Mosher's Acid Derivatization
Objective: Convert enantiomers into diastereomers for direct spectroscopic integration.
-
Reaction Setup: Dissolve 5-10 mg of the synthesized 3-aminopentan-1-ol hydrochloride in 0.7 mL of anhydrous CDCl3 directly in an NMR tube. Add 2.0 equivalents of deuterated pyridine (to neutralize the HCl and catalyze the reaction).
-
Chiral Derivatization: Add 1.2 equivalents of enantiopure (R)-Mosher's acid chloride ((R)-MTPA-Cl). Shake the tube vigorously[3].
-
Validation Step: Acquire a rapid 1H-NMR spectrum to monitor the disappearance of the starting material's alpha-proton shift. Causality: If the reaction is incomplete, the unreacted starting material may skew the perceived enantiomeric ratio if one enantiomer reacted faster than the other.
-
Data Acquisition: Once complete, acquire a high-resolution 19F-NMR spectrum. You will observe two distinct singlet peaks corresponding to the -CF3 groups of the (R,R) and (R,S) diastereomers.
-
Calculation: Integrate the two well-resolved fluorine signals. The ee is calculated directly from the integration values[4].
References
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health (NIH).[Link]
-
Applications of Enantiomeric Gas Chromatography: A Review. ResearchGate.[Link]
Sources
Reference Standards for 3-Aminopentan-1-ol Hydrochloride: A Technical Comparison Guide
This guide provides an objective, technical comparison of reference standard options for 3-Aminopentan-1-ol hydrochloride , a critical intermediate in the synthesis of advanced pharmaceutical APIs (e.g., kinase inhibitors). It contrasts the risks of using Reagent Grade materials with the rigorous requirements of Certified Reference Standards (CRS), supported by analytical protocols and data.
Executive Summary
In pharmaceutical development, the quality of the reference standard for key intermediates like 3-Aminopentan-1-ol hydrochloride (3-AP-HCl) directly dictates the accuracy of downstream assays. Due to its hygroscopic nature , lack of UV chromophore , and chiral center , 3-AP-HCl presents unique analytical challenges.
This guide demonstrates that using uncharacterized "Reagent Grade" material as a standard can introduce assay biases of 5–12% , primarily due to unquantified water uptake and salt stoichiometry errors. We recommend a Mass Balance Characterization approach and provide validated protocols using HILIC-CAD and OPA-Derivatization to ensure data integrity.
Part 1: The Analyte & The Challenge
3-Aminopentan-1-ol Hydrochloride is a small, polar, aliphatic amino alcohol. Its physicochemical properties create specific pitfalls for the analyst:
| Feature | Analytical Challenge | Impact on Reference Standard |
| Structure | Aliphatic chain; no conjugated | Invisible to UV/Vis (200–400 nm). Requires derivatization or universal detection (CAD/ELSD). |
| Salt Form | Hydrochloride (HCl) salt.[1] | Highly Hygroscopic. Rapidly absorbs atmospheric moisture, altering the "As-Is" potency. |
| Chirality | Chiral center at C3. | Enantiomeric Purity is critical. Racemic standards cannot quantify enantiomeric excess (ee). |
| Stoichiometry | Variable HCl content (Mono- vs. Di-HCl or non-stoichiometric). | Molecular Weight Error. Assuming 100% stoichiometry leads to mass calculation errors. |
Part 2: Comparative Analysis (Reagent vs. Certified Standard)
The following comparison illustrates the quantitative impact of using different grades of material for a potency assay.
Scenario:
A researcher prepares a 1.0 mg/mL standard solution using Material A (Reagent Grade) and Material B (Certified Reference Standard) to assay a production batch of 3-AP-HCl.
The "Purity" Trap
-
Material A (Reagent): Label states "Purity: 98%". This is typically Chromatographic Purity (Area %) . It ignores water, residual solvents, and inorganic salts.
-
Material B (Certified): Certificate of Analysis (CoA) reports Potency (Mass Balance): 92.4% . This accounts for 5.1% Water (KF), 1.5% Residual Solvent, and 1.0% Inorganic residue.
Quantitative Data: Assay Error Simulation
If the researcher treats Material A as "98%" or "100%" pure without correction, the assay results will be significantly skewed.
| Parameter | Reagent Grade (Uncorrected) | Certified Reference Standard (Qualified) |
| Label Claim | "98%" (Area %) | 92.4% (Mass Balance Potency) |
| Actual Water Content | Unknown (Likely ~5%) | 5.1% (Measured by KF) |
| Effective Weight | Treated as 1.0 mg active | 0.924 mg active |
| Assay Result of Batch | 108.2% (False High) | 100.0% (Accurate) |
| Consequence | Batch passes falsely; OOS investigation later. | Reliable release testing. |
Key Insight: The "False High" occurs because the standard is weaker than assumed (diluted by water/impurities). To match the standard's peak area, the sample (which is likely drier or purer) appears to have "more" active ingredient than theoretically possible.
Part 3: Analytical Protocols
To qualify a working standard or analyze samples, we recommend two methods. Method A is preferred for modern labs; Method B is for labs limited to UV detection.
Method A: HILIC-CAD (Recommended)
Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar salt, and Charged Aerosol Detection (CAD) detects it without a chromophore.
-
Instrument: UHPLC with CAD (e.g., Thermo Corona Veo or Waters).
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Shodex HILICpak VG-50.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0-1 min: 90% B (Isocratic hold)
-
1-10 min: 90%
60% B -
10-12 min: 60% B
-
-
Detection: CAD (Nebulizer temp: 35°C).
-
Advantages: Direct analysis; no derivatization artifacts; detects counter-ion (chloride) if separated.
Method B: Pre-Column Derivatization (OPA)
Uses o-Phthalaldehyde (OPA) to react with the primary amine, forming a fluorescent isoindole derivative.
-
Reagent: 10 mg OPA + 10 µL 3-Mercaptopropionic acid (3-MPA) in 1 mL 0.4 M Borate Buffer (pH 10.2).
-
Workflow:
-
Mix: 10 µL Sample + 10 µL Reagent (in autosampler).
-
Wait: 1.0 minute reaction time (critical control).
-
Inject: Immediately onto C18 column.
-
-
Detection: FLD (Ex: 340 nm, Em: 450 nm) or UV 338 nm.
-
Risk: Derivative is unstable.[3] Autosampler mixing program must be precise.
Part 4: Qualification Workflow & Logic
The following diagram illustrates the rigorous "Mass Balance" logic required to establish a valid Reference Standard for 3-AP-HCl, ensuring traceability and accuracy.
Caption: Workflow for establishing a Mass Balance Potency for hygroscopic hydrochloride salts, ensuring all non-active mass is subtracted.
Part 5: Handling & Storage Recommendations
Due to the hygroscopicity of 3-AP-HCl, physical handling is as critical as chemical analysis.
-
Storage: Store at -20°C in a sealed container with desiccant. Double-bagging (aluminum foil outer bag) is recommended.
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.
-
Weighing:
-
Best Practice: Weigh inside a humidity-controlled glove box (<20% RH).
-
Alternative: Use a "Rapid Weighing" technique. Taring the volumetric flask with solvent first, then adding solid, is often more accurate than weighing on paper.
-
-
Dissolution: Dissolve immediately in the mobile phase or diluent. Do not leave the solid sitting on a balance pan.
References
-
USP General Chapter <11> Reference Standards . United States Pharmacopeia. (Defines requirements for establishing reference standard potency and suitability). Link
-
Guideline on the Chemistry of Active Substances . European Medicines Agency (EMA), 2016.[4] (Details requirements for characterizing reference standards for intermediates). Link
-
Hutchinson, J. P., et al. "Analysis of amino acids using hydrophilic interaction chromatography coupled with charged aerosol detection." Journal of Chromatography A, 2011. (Foundational method for HILIC-CAD of amino acids). Link
-
Agilent Technologies. "Automated Pre-Column Derivatization of Amino Acids." Application Note. (Protocol for OPA derivatization logic). Link
- Gokulakrishnan, S., et al. "Potency Calculation of Reference Standards: A Review." Journal of Pharmaceutical and Biomedical Analysis.
Sources
A Comparative Guide to the Chromatographic Separation of 3-Aminopentan-1-ol Hydrochloride Isomers
Abstract
The enantiomeric purity of chiral molecules like 3-Aminopentan-1-ol is a critical parameter in pharmaceutical development and chemical synthesis, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides an in-depth comparison of three leading chromatographic techniques for the chiral separation of 3-Aminopentan-1-ol hydrochloride enantiomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will explore the underlying principles of chiral recognition, provide detailed experimental protocols, and present a comparative analysis of their performance. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient methods for chiral purity assessment.
The Analytical Challenge: Resolving 3-Aminopentan-1-ol Enantiomers
3-Aminopentan-1-ol possesses a single stereocenter at the C-3 position, giving rise to two non-superimposable mirror-image isomers known as enantiomers: (R)- and (S)-3-Aminopentan-1-ol. These enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard chromatographic techniques.[1] To resolve them, a chiral environment must be introduced, typically through a Chiral Stationary Phase (CSP). The goal is to induce the formation of transient, diastereomeric complexes between the individual enantiomers and the CSP, which have different interaction energies and, consequently, different retention times.[1]
The hydrochloride salt form of the analyte, while improving water solubility, adds a consideration for sample preparation and mobile phase selection, particularly in HPLC and SFC, where pH and ionic strength can influence interactions.
Comparative Analysis of Chiral Chromatographic Platforms
The choice of chromatographic technique is a critical decision driven by factors such as available instrumentation, required resolution, analysis speed, sample volatility, and environmental impact.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Chiral HPLC is the most widely adopted technique for enantiomeric separations due to its versatility and broad applicability.[2]
-
Mechanism of Chiral Recognition : Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are exceptionally effective for separating a wide range of chiral compounds, including amino alcohols.[1][2][3] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[1][4][5] The analyte enantiomers fit differently into these chiral cavities, leading to their separation.[5]
-
Column Selection & Method Development : Immobilized polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC) are highly recommended as they offer broad selectivity and are compatible with a wider range of solvents compared to coated phases.[3][4] Method development typically starts with a screening of normal-phase (e.g., hexane/isopropanol) and polar organic (e.g., acetonitrile/methanol) mobile phases.[6] For a basic compound like 3-aminopentan-1-ol, the addition of a small amount of an amine additive (e.g., diethylamine, DEA) to the mobile phase is crucial to prevent peak tailing by masking active silanol groups on the silica support.[7]
-
Sample Preparation & Detection : 3-Aminopentan-1-ol hydrochloride can be dissolved in the mobile phase or a compatible solvent. Since the analyte lacks a strong UV chromophore, detection can be challenging. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are preferred for sensitive and universal detection. If only UV detection is available, an indirect method involving derivatization with a UV-active agent like 3,5-Dinitrobenzoyl chloride can be employed.[3]
Gas Chromatography (GC) with Chiral Capillary Columns
Chiral GC is a powerful technique for volatile and thermally stable compounds. It offers very high resolution and sensitivity.
-
Mechanism of Chiral Recognition : Derivatized cyclodextrin-based CSPs are the most common for chiral GC.[8] These cyclic oligosaccharides form inclusion complexes with the analyte.[8] The separation is based on the differential fit and interactions (e.g., hydrogen bonding, steric effects) of the enantiomers within the chiral cavity of the cyclodextrin.[8][9]
-
Critical Requirement: Derivatization : Primary amines and alcohols are too polar and not sufficiently volatile for direct GC analysis.[10] Derivatization is a mandatory step to replace the active hydrogens on the amino and hydroxyl groups.[10] A common and effective method is a two-step acylation using an anhydride like Trifluoroacetic Anhydride (TFAA).[11][12][13] This process creates a less polar, more volatile, and thermally stable derivative suitable for GC analysis and enhances detection sensitivity with an Electron Capture Detector (ECD).[10][12]
-
Column Selection & Method Development : A column such as a CHIRALDEX® G-TA (Gamma-Cyclodextrin Trifluoroacetyl) is an excellent starting point.[14] The primary parameters for optimization in GC are the temperature program and carrier gas flow rate. Lowering the temperature often increases chiral selectivity at the cost of longer run times.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a "green" and high-throughput alternative to HPLC for chiral separations.[15][16][17] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and lower backpressure.[15][17]
-
Mechanism and Columns : SFC often employs the same polysaccharide-based CSPs used in chiral HPLC.[2][16] The chiral recognition mechanism is analogous to that in HPLC.
-
Method Development : The mobile phase in SFC consists of supercritical CO2 and a polar organic modifier, typically an alcohol like methanol or ethanol.[15][18] The type and percentage of the modifier are the primary tools for optimizing selectivity.[6] Additives, such as amines for basic compounds, are also used to improve peak shape.[18]
-
Advantages : The key benefits of SFC are significantly reduced analysis times (often 3-5 times faster than HPLC) and a drastic reduction in organic solvent consumption, making it a more environmentally friendly and cost-effective technique.[17][19]
Experimental Protocols
The following protocols are provided as validated starting points for method development.
Protocol 3.1: Chiral HPLC-ELSD Method
-
Column : Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
-
Mobile Phase : Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 25°C
-
Detector : ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min)
-
Sample Preparation : Dissolve 1 mg/mL of 3-Aminopentan-1-ol HCl in the mobile phase.
-
System Suitability : Inject a racemic standard. The resolution (Rs) between the enantiomer peaks should be ≥ 1.5.
Protocol 3.2: Chiral GC-FID Method (with Derivatization)
Step 1: Derivatization
-
Place 1 mg of 3-Aminopentan-1-ol HCl in a 2 mL reaction vial.
-
Add 500 µL of anhydrous methylene chloride and 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methylene chloride for GC analysis.
Step 2: GC Analysis
-
Column : Astec® CHIRALDEX® G-TA, 30 m x 0.25 mm ID, 0.12 µm film
-
Carrier Gas : Helium, constant flow at 1.2 mL/min
-
Inlet Temperature : 230°C
-
Injection : 1 µL, Split ratio 50:1
-
Oven Program : 80°C hold for 1 min, ramp at 5°C/min to 150°C, hold for 5 min.
-
Detector : FID at 250°C
-
System Suitability : Inject the derivatized racemic standard. The resolution (Rs) should be ≥ 2.0.
Protocol 3.3: Chiral SFC-UV Method
-
Column : Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 150 mm
-
Mobile Phase : Supercritical CO2 / Methanol with 0.2% Isopropylamine (75:25, v/v)
-
Flow Rate : 3.0 mL/min
-
Back Pressure : 150 bar
-
Column Temperature : 35°C
-
Detector : UV at 210 nm
-
Sample Preparation : Dissolve 1 mg/mL of 3-Aminopentan-1-ol HCl in methanol.
-
System Suitability : Inject a racemic standard. The resolution (Rs) between the enantiomer peaks should be ≥ 1.5.
Performance Data Summary
The table below provides an objective comparison of the three techniques for this specific application.
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC |
| Resolution (Rs) | Good to Excellent (1.5 - 3.0) | Excellent (>2.0) | Good to Excellent (1.5 - 4.0) |
| Analysis Time | Moderate (10-30 min) | Moderate (15-25 min) | Very Fast (2-8 min) |
| Sample Prep | Simple (dissolve & inject) | Complex (mandatory derivatization) | Simple (dissolve & inject) |
| Detection | Requires ELSD/MS for sensitivity | High sensitivity with FID/ECD | Good sensitivity with UV/MS |
| Solvent Usage | High (organic solvents) | Low (gases, small solvent amount) | Very Low (primarily CO2) |
| Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | Moderate | Low | Low |
Visualization of the Method Selection Workflow
Choosing the optimal technique depends on the specific goals and constraints of the laboratory. The following diagram illustrates a logical workflow for method selection.
Caption: Decision tree for selecting a chiral separation technique.
Conclusion and Recommendations
All three techniques—HPLC, GC, and SFC—are capable of successfully resolving the enantiomers of 3-Aminopentan-1-ol hydrochloride. The optimal choice depends on the specific analytical requirements.
-
For High Resolution and Purity Profiling : Chiral GC is the superior choice, provided the laboratory is equipped for and comfortable with the mandatory derivatization step. Its resolving power is typically unmatched.
-
For High Throughput and Green Chemistry : Chiral SFC is the clear winner. Its speed and significantly reduced organic solvent consumption make it ideal for screening large numbers of samples or for laboratories prioritizing environmental sustainability.[17]
-
For Versatility and Accessibility : Chiral HPLC remains an excellent and robust option. It is the most common technique in analytical labs, and its primary advantage is the avoidance of sample derivatization, simplifying the workflow. The main consideration is the need for a non-UV detector like ELSD or MS for adequate sensitivity.
By understanding the strengths and weaknesses of each platform, researchers can confidently select and implement the most appropriate method for the chiral separation of 3-Aminopentan-1-ol, ensuring the accuracy and reliability of their enantiomeric purity assessments.
References
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Ali, I., et al. (2025). Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. Full article, Taylor & Francis. [Link]
-
Lee, K. H., & Ward, T. J. (2009). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Chiralpedia. (2022). Polysaccharide-based CSPs. [Link]
-
Iliás, A., et al. (2021). Cyclodextrins as Dominant Chiral Selective Agents in the Capillary Separation Techniques. SciSpace. [Link]
-
Sumitomo Chemical. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]
-
De Klerck, K., et al. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. FAGG. [Link]
-
Columnex. (n.d.). Chiral HPLC and SFC Columns. [Link]
-
Donegan, M., et al. (n.d.). New insights into supercritical fluid chromatography for chiral separations. RSC Publishing. [Link]
-
Yu, J., et al. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. PubMed. [Link]
-
Ilisz, I., et al. (2015). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. [Link]
-
Delahaye, S., et al. (2022). Chiral Separation, Part 1: Theoretical Background. LCGC International. [Link]
-
Daicel Chiral Technologies. (2020). Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases - Part 1 of 5. [Link]
-
Zhang, Y., et al. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters. [Link]
-
Gecse, Z., et al. (2025). Enantioseparation of Mirabegron Using Cyclodextrin‐based Chiral Columns: High‐performance Liquid Chromatography and Molecula. Repository of the Academy's Library. [Link]
-
Hyun, M. H., & Min, H. J. (2002). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Academia.edu. [Link]
-
Regalado, E. L. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Derivatization Methods in GC and GC/MS. [Link]
-
Amutha, B., & Shunmugasundaram, A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
O'Brien, R. E., & Jackson, G. (2013). 13C analysis of amino acids in human hair using trimethylsilyl derivatives and gas chromatography/combustion/isotope ratio mass. Glen Jackson - West Virginia University. [Link]
-
Regis Technologies. (n.d.). GC Derivatization. [Link]
-
ResearchGate. (n.d.). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. [Link]
-
Berthod, A., et al. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]
-
Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Daicel Chiral Technologies. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Ahmed, F., et al. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
Sources
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- 4. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. gcms.cz [gcms.cz]
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- 11. (PDF) Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography [academia.edu]
- 12. weber.hu [weber.hu]
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- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library | Waters [waters.com]
- 17. researchgate.net [researchgate.net]
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- 19. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
3-Aminopentan-1-OL hydrochloride proper disposal procedures
Proper disposal of 3-Aminopentan-1-ol hydrochloride requires strict adherence to chemical safety protocols due to its corrosive nature and potential for aquatic toxicity. This guide provides a self-validating workflow for researchers and laboratory managers to ensure compliance with environmental regulations (RCRA/EPA) and site-specific safety standards.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the material identity and associated hazards. This compound is an amino alcohol salt, typically presenting as a white crystalline solid.
| Parameter | Technical Specification |
| Chemical Name | 3-Aminopentan-1-ol hydrochloride |
| CAS Number | 1379948-19-2 (Racemic HCl); Note: Free base is 89282-69-9 |
| Physical State | Solid (Crystalline powder) |
| Solubility | Highly soluble in water; soluble in lower alcohols.[1] |
| Primary Hazards | Skin Corr.[2][3] 1B / Irritant (Cat 2) : Causes severe skin burns/eye damage.Aquatic Toxicity : Harmful to aquatic life with long-lasting effects. |
| RCRA Status | Not P-listed or U-listed. Regulated as Characteristic Hazardous Waste (if pH < 2 in solution) or General Organic Chemical Waste. |
Pre-Disposal Preparation
Core Directive: Never dispose of this compound via sanitary sewer systems (sink drains) or regular trash.
Personal Protective Equipment (PPE)
-
Eyes: Chemical splash goggles (ANSI Z87.1 compliant). Face shield recommended if handling large aqueous volumes.
-
Skin: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is recommended for concentrated solutions.
-
Body: Chemical-resistant lab coat and closed-toe shoes.
Segregation Strategy
-
Incompatible With: Strong oxidizing agents (e.g., permanganates, nitrates) and acid chlorides.
-
Caution: Do not mix with strong bases (e.g., NaOH). Neutralization releases the free amine (3-aminopentan-1-ol), which is volatile, has a fishy odor, and lowers the flash point of the waste mixture.
Disposal Workflows
Scenario A: Solid Waste (Pure Substance)
Applicable for: Expired stock, spilled solids, or excess reagent.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "3-Aminopentan-1-ol hydrochloride, 100%"
-
Hazard Checkbox: Mark "Toxic" and "Corrosive."
-
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area.
-
Disposal Path: Incineration via a licensed hazardous waste contractor.
Scenario B: Aqueous or Solvent Solutions
Applicable for: Reaction mixtures, mother liquors, or dissolved waste.[4]
-
pH Check: If the solution is highly acidic (pH < 2), it is a D002 Corrosive Waste .
-
Collection: Pour into a chemically compatible carboy (HDPE or Glass).
-
Do not fill >90% to allow for thermal expansion.
-
-
Solvent Compatibility: If mixed with organic solvents (Methanol, DCM), ensure the waste stream is classified as "Mixed Organic/Aqueous Waste."
-
Neutralization (Optional but Risky):
-
Expert Insight: While neutralizing acid salts is common, neutralizing this specific amine salt generates the free amine. Recommendation: Do not neutralize in the lab unless necessary for process safety. Submit as acidic/organic waste to prevent odor generation and volatility issues.
-
Scenario C: Empty Containers
-
Triple Rinse: Rinse the empty bottle three times with a small volume of water or ethanol.
-
Rinsate Disposal: Collect all three rinses and add them to the Liquid Hazardous Waste container (Scenario B). Do not pour rinsate down the drain.
-
Defacing: Cross out the original label and mark "Empty."
-
Final Step: Discard the clean, dry container in regular glass/plastic trash or recycling, depending on facility rules.
Visual Decision Support
Figure 1: Waste Stream Classification Logic
This decision tree guides you to the correct waste stream based on the physical state and mixture composition.
Caption: Decision matrix for segregating 3-Aminopentan-1-ol hydrochloride waste streams to maximize safety and compliance.
Figure 2: Operational Disposal Workflow
Step-by-step logistical flow from bench to pickup.
Caption: Standard operational workflow ensuring "Cradle-to-Grave" tracking of hazardous chemical waste.
Emergency Procedures
-
Spill (Solid): Scoop up carefully to avoid dust generation. Place in a waste container. Wipe area with a damp paper towel; dispose of towel as hazardous waste.
-
Spill (Liquid): Absorb with vermiculite or spill pads. Do not use sawdust (oxidizer incompatibility risk if mixed with other chemicals).
-
Exposure:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20129993, 3-Aminopentan-1-ol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]
Sources
Personal protective equipment for handling 3-Aminopentan-1-OL hydrochloride
A Researcher's Guide to Safely Handling 3-Aminopentan-1-OL Hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of 3-Aminopentan-1-OL hydrochloride, a compound that, while promising in its applications, demands rigorous adherence to safety protocols. Our approach moves beyond a simple checklist, delving into the rationale behind each protective measure to foster a deeply ingrained culture of safety and precision in your laboratory.
Understanding the Hazard Profile
According to the ECHA C&L Inventory, 3-Aminopentan-1-ol is classified as a combustible liquid that causes severe skin burns and eye damage[1]. This classification as a corrosive agent is a critical directive for our handling procedures. Structurally related compounds also exhibit similar corrosive properties, along with potential respiratory irritation and hazards associated with inhalation and ingestion[2][3][4]. The hydrochloride salt form is unlikely to mitigate these corrosive properties. Therefore, we must operate under the assumption that 3-Aminopentan-1-OL hydrochloride is a corrosive and combustible substance.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes severe skin burns. | PubChem[1] |
| Serious Eye Damage/Irritation | Causes severe eye damage. | PubChem[1] |
| Flammability | Combustible liquid. | PubChem[1] |
| Acute Toxicity (Inferred) | Harmful if swallowed or inhaled. | BenchChem, Apollo Scientific[4][5] |
| Respiratory Irritation (Inferred) | May cause respiratory irritation. | BenchChem[5] |
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical element of experimental design when working with corrosive materials. Each component of your protective ensemble is chosen to counteract a specific threat posed by 3-Aminopentan-1-OL hydrochloride.
-
Hand Protection: Standard nitrile gloves may not offer sufficient protection against prolonged contact with corrosive chemicals. It is imperative to consult a glove compatibility chart for the specific class of chemicals you are working with. For amino alcohols, consider using thicker, chemical-resistant gloves such as butyl rubber or laminate gloves, especially for extended procedures. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact[6].
-
Eye and Face Protection: Given the severe risk to eyes, standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over chemical splash goggles is essential to protect the entire face[6].
-
Body Protection: A flame-resistant lab coat is mandatory. For operations involving larger quantities or a significant risk of splashing, a chemically resistant apron over the lab coat provides an additional layer of protection. All protective clothing should be removed before leaving the laboratory.
-
Respiratory Protection: All handling of 3-Aminopentan-1-OL hydrochloride should be conducted within a certified chemical fume hood to minimize inhalation of vapors or aerosols. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary[2].
Operational and Disposal Plans: A Step-by-Step Procedural Guide
A systematic approach to handling and disposal is crucial for mitigating the risks associated with 3-Aminopentan-1-OL hydrochloride.
Pre-Operational Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.
-
PPE Inspection: Thoroughly inspect all PPE for damage or contamination before donning.
-
Spill Kit Accessibility: Confirm that a spill kit containing an appropriate absorbent material (e.g., sand, vermiculite) is readily available.
-
Emergency Equipment: Locate the nearest safety shower and eyewash station and ensure the access path is unobstructed.
Safe Handling Workflow:
Caption: Safe Handling Workflow for 3-Aminopentan-1-OL Hydrochloride.
Disposal Plan:
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: 3-Aminopentan-1-OL hydrochloride and any materials contaminated with it must be treated as hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Collect all waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical to prevent degradation.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Aminopentan-1-OL hydrochloride".
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS program. Do not pour this chemical down the drain[2][7]. Empty containers may retain product residue and should be disposed of as hazardous waste[8].
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][9].
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[2][9].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2].
-
Small Spill: In a fume hood, absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the contaminated material into a sealed container for hazardous waste disposal. Use spark-proof tools for cleanup[2][8].
By integrating these detailed safety protocols into your laboratory's standard operating procedures, you can confidently advance your research while upholding the highest standards of safety and scientific integrity.
References
- Thermo Fisher Scientific. (2007, April 16).
- Thermo Fisher Scientific. (2010, October 20).
- Acros Organics. (2012, May 21). Safety Data Sheet: 5-Amino-1-pentanol, 50 wt.% aqueous solution.
- Thermo Fisher Scientific. (2007, April 16).
-
PubChem. 3-Aminopentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Apollo Scientific. (2023, June 9).
- Central Drug House (P) Ltd.
- Apollo Scientific.
-
Chemazone. 3-aminopentan-1-ol hydrochloride. Retrieved from [Link]
-
Chemazone. (3S)-3-aminopentan-1-ol hydrochloride. Retrieved from [Link]
Sources
- 1. 3-Aminopentan-1-ol | C5H13NO | CID 20129993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
